molecular formula C9H8O4 B2808405 4-Methylisophthalic acid CAS No. 3347-99-7

4-Methylisophthalic acid

Cat. No.: B2808405
CAS No.: 3347-99-7
M. Wt: 180.159
InChI Key: PNWSHHILERSSLF-UHFFFAOYSA-N
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Description

4-Methylisophthalic acid is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.159. The purity is usually 95%.
BenchChem offers high-quality 4-Methylisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWSHHILERSSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylisophthalic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methylisophthalic acid (4-MIPA), a specialty aromatic dicarboxylic acid. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into the core chemical and physical properties of 4-MIPA, outlines its synthesis, explores its key chemical reactions, and discusses its current and potential applications. Particular emphasis is placed on its role as a versatile building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and potentially pharmacologically active molecules. This guide aims to be a valuable resource by integrating established data with expert insights into the practical application and scientific significance of this compound.

Introduction

Aromatic dicarboxylic acids are a cornerstone of modern chemistry, serving as fundamental building blocks for a vast array of materials and chemical entities. Within this class of compounds, 4-Methylisophthalic acid (4-MIPA) emerges as a molecule of significant interest. As an isomer of phthalic acid, its unique structural arrangement—a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 4—imparts a distinct set of properties that make it a valuable precursor in various synthetic applications. The strategic placement of the methyl group influences the molecule's steric and electronic characteristics, thereby affecting the properties of the resulting polymers and coordination compounds. This guide will provide a detailed exploration of the chemical landscape of 4-Methylisophthalic acid.

Physicochemical Properties

The physical and chemical properties of 4-Methylisophthalic acid are fundamental to understanding its behavior in various applications. A summary of its key properties is presented below.

PropertyValueSource
Chemical Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Not available for 4-MIPA. For the isomer 5-Methylisophthalic acid: 299-303 °C. For the isomer 4-Methylphthalic acid: 159 °C.[2], [3]
Boiling Point Predicted for the isomer 5-Methylisophthalic acid: 408.7±33.0 °C at 760 mmHg[4]
Solubility Soluble in methanol. Freely soluble in alcohol and ether.[2], [5]
pKa Predicted for the isomer 5-Methylisophthalic acid: 3.60±0.10[2]
CAS Number 3347-99-7[1]

Synthesis of 4-Methylisophthalic Acid

The primary industrial route for the synthesis of aromatic dicarboxylic acids is the catalytic oxidation of the corresponding xylene isomers. For 4-Methylisophthalic acid, the logical precursor is 3,4-dimethyltoluene (also known as 4-methyl-m-xylene).

Oxidation of 4-Methyl-m-xylene

The synthesis involves the liquid-phase air oxidation of 4-methyl-m-xylene. This process is typically carried out in an acetic acid solvent and utilizes a heavy metal catalyst system, commonly composed of cobalt and manganese salts, with a bromide promoter.[6]

Reaction Scheme:

Synthesis of 4-Methylisophthalic Acid 4-Methyl-m-xylene 4-Methyl-m-xylene 4-Methylisophthalic_acid 4-Methylisophthalic acid 4-Methyl-m-xylene->4-Methylisophthalic_acid O₂, Co/Mn catalyst, Br⁻ Acetic Acid, Heat

Figure 1: Synthesis of 4-Methylisophthalic acid via oxidation.

Experimental Protocol Considerations:

  • Catalyst System: The choice of a cobalt-manganese catalyst is crucial as it facilitates the generation of the necessary radical species to initiate and propagate the oxidation of the methyl groups. The bromide source, often in the form of HBr or a salt, acts as a promoter to enhance the catalytic activity.[6]

  • Solvent: Acetic acid is the solvent of choice due to its ability to dissolve the reactants and its stability under the harsh oxidative conditions.

  • Reaction Conditions: The reaction is typically conducted at elevated temperatures and pressures to ensure a sufficient reaction rate and to maintain the reactants in the liquid phase.

  • Purification: The crude 4-Methylisophthalic acid product is typically purified by recrystallization from a suitable solvent to remove catalyst residues and partially oxidized intermediates.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methylisophthalic acid in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:

  • A singlet for the methyl protons (-CH₃) around 2.3-2.5 ppm.

  • Aromatic protons will appear in the range of 7.5-8.5 ppm. The specific splitting pattern will depend on the coupling between the three aromatic protons.

  • A broad singlet for the acidic carboxylic acid protons (-COOH) at a downfield chemical shift, typically above 12 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule:

  • The methyl carbon (-CH₃) will appear at a characteristic upfield chemical shift.

  • The aromatic carbons will resonate in the 120-140 ppm region. The carbon atoms attached to the carboxylic acid groups and the methyl group will have distinct chemical shifts from the other aromatic carbons.

  • The carbonyl carbons of the carboxylic acid groups (-COOH) will be observed at a downfield chemical shift, typically in the range of 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methylisophthalic acid will exhibit characteristic absorption bands for its functional groups:

  • A broad O-H stretching band for the carboxylic acid groups in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl of the carboxylic acid groups around 1700 cm⁻¹.

  • C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of 4-Methylisophthalic acid. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180. Characteristic fragmentation patterns would include the loss of -OH (m/z = 163) and -COOH (m/z = 135) groups.[7]

Applications of 4-Methylisophthalic Acid

The bifunctional nature of 4-Methylisophthalic acid, combined with the steric and electronic influence of the methyl group, makes it a valuable monomer and ligand in various fields of chemistry.

Polymer Synthesis

Similar to its parent compound, isophthalic acid, 4-MIPA can be used as a comonomer in the production of polyesters, polyamides, and other condensation polymers. The incorporation of the methyl group can disrupt the polymer chain packing, leading to modified physical properties such as lower crystallinity, improved solubility, and altered thermal characteristics. These modified polymers can find applications in specialty fibers, coatings, and engineering plastics.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters linked by organic ligands. The dicarboxylic acid functionality of 4-Methylisophthalic acid makes it an excellent candidate for a linker in the synthesis of MOFs. The methyl group can influence the topology and pore environment of the resulting framework, potentially leading to MOFs with tailored properties for applications in gas storage, separation, and catalysis. For instance, isophthalic acid derivatives have been successfully used to create MOFs with interesting photocatalytic properties.[8][9]

Sources

An In-depth Technical Guide to the Synthesis of 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 4-Methylisophthalic Acid

4-Methylisophthalic acid, a seemingly niche aromatic dicarboxylic acid, holds significant value as a bespoke building block in the development of advanced polymers and specialty chemicals. Its unique trifunctional nature—two carboxylic acid groups and a methyl group on a benzene ring—allows for the precise tuning of material properties such as solubility, thermal stability, and rigidity. This guide provides an in-depth exploration of the primary synthetic pathways to 4-methylisophthalic acid, offering researchers, scientists, and drug development professionals both the theoretical underpinnings and practical methodologies for its preparation.

I. Industrially Relevant Synthesis: The Oxidation of Alkyl-Substituted Aromatics

The most economically viable and scalable routes to 4-methylisophthalic acid rely on the oxidation of readily available aromatic hydrocarbon feedstocks. These methods are extensions of the well-established industrial processes for producing terephthalic and isophthalic acids.

A. Pathway 1: Selective Oxidation of Mesitylene

A prominent and well-documented route involves the partial oxidation of mesitylene (1,3,5-trimethylbenzene). This process leverages the differential reactivity of the methyl groups to achieve the desired dicarboxylic acid.

Causality of Experimental Choices: The choice of a milder oxidizing agent than that used for complete oxidation to trimesic acid is crucial for selectively converting two of the three methyl groups. Nitric acid provides a balance of reactivity and selectivity for this transformation.

Experimental Protocol: Oxidation of Mesitylene with Nitric Acid [1]

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottomed flask with a reflux condenser.

  • Charging the Reactor: Add 20 g of mesitylene and 80 g of 30% nitric acid to the flask.

  • Reaction: Heat the mixture to reflux on a sand bath and maintain reflux for 18 hours.

  • Initial Product Isolation: Cool the reaction mixture. The white precipitate, a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid (an alternative name for 4-methylisophthalic acid), is collected by filtration and washed with cold water.

  • Purification via Chemical Separation:

    • Dissolve the crude product in an aqueous sodium carbonate solution.

    • Separate any unreacted mesitylene and by-product nitromesitylene.

    • Re-precipitate the mixed acids by acidifying the solution with dilute hydrochloric acid.

    • Collect the white precipitate by filtration and wash with cold water.

  • Reduction of Nitro By-products: Heat the precipitate on a water bath with tin and excess concentrated hydrochloric acid for 2 hours with constant shaking to reduce any nitromesitylenic acid.

  • Isolation of Mixed Acids: After cooling, filter the undissolved solid, wash with cold water, dissolve in dilute sodium hydroxide, and re-precipitate from the hot, filtered solution with dilute hydrochloric acid. The resulting precipitate is a mixture of 3,5-dimethylbenzoic acid and 5-methylisophthalic acid.

  • Final Separation by Steam Distillation:

    • Filter the mixed acids and wash with cold water.

    • Perform steam distillation on the mixture. 3,5-Dimethylbenzoic acid is volatile with steam and will be collected in the distillate.

    • Continue distillation until the distillate is no longer acidic.

    • The 5-methylisophthalic acid remains in the distillation flask.

  • Recrystallization: Collect the 5-methylisophthalic acid from the cooled distillation residue and recrystallize from hot alcohol to obtain the pure product.

Diagram of Mesitylene Oxidation Pathway

G Oxidation of Mesitylene to 4-Methylisophthalic Acid Mesitylene Mesitylene MixedAcids Mixture of 3,5-Dimethylbenzoic Acid and 4-Methylisophthalic Acid Mesitylene->MixedAcids HNO3, Reflux PureProduct 4-Methylisophthalic Acid MixedAcids->PureProduct Steam Distillation Byproduct 3,5-Dimethylbenzoic Acid MixedAcids->Byproduct Steam Distillation

Caption: Pathway from Mesitylene to 4-Methylisophthalic Acid.

B. Pathway 2: Oxidation of Pseudocumene

The oxidation of pseudocumene (1,2,4-trimethylbenzene) is another viable, though less direct, industrial approach. This pathway typically yields a mixture of isomeric methyl-dicarboxylic acids.

Causality of Experimental Choices: The use of a cobalt-based catalyst in combination with an alpha-methylenic ketone as a promoter in an acetic acid solvent allows for the liquid-phase oxidation of pseudocumene with oxygen at atmospheric pressure.[2] This catalyst system is designed to initiate and propagate the free-radical oxidation of the methyl groups.

The oxidation of pseudocumene can lead to a mixture of 2-methylterephthalic acid and 4-methylisophthalic acid.[2] The separation of these isomers is a critical and challenging step in this synthetic route.

Separation of Isomers: The separation of isophthalic and terephthalic acid isomers is notoriously difficult due to their similar physical properties.[3] Methods for separation often involve:

  • Fractional Crystallization: Exploiting slight differences in solubility in a given solvent system.

  • Solvent Leaching: Using a solvent that preferentially dissolves one isomer at elevated temperatures.[3]

  • Aqueous Slurry Filtration: At high temperatures (350°-500° F), a slurry of the mixed acids in water can be filtered to separate a solid phase enriched in the terephthalic acid isomer from a filtrate containing a higher concentration of the isophthalic acid isomer.[3]

Diagram of Pseudocumene Oxidation Pathway

G Oxidation of Pseudocumene Pseudocumene Pseudocumene IsomerMixture Mixture of 2-Methylterephthalic Acid and 4-Methylisophthalic Acid Pseudocumene->IsomerMixture O2, Co Catalyst, α-methylenic ketone, Acetic Acid Separation Isomer Separation (e.g., Fractional Crystallization) IsomerMixture->Separation Product1 4-Methylisophthalic Acid Separation->Product1 Product2 2-Methylterephthalic Acid Separation->Product2

Caption: Pseudocumene oxidation yields an isomeric mixture.

II. Laboratory-Scale Synthesis: A Route from Methyl Coumalate

For smaller-scale, non-industrial preparations, a more elegant synthesis starting from methyl coumalate offers a high-yielding pathway to the dimethyl ester of 4-methylisophthalic acid, which can then be hydrolyzed to the final product.

Causality of Experimental Choices: This pathway utilizes a Diels-Alder-type reaction between methyl coumalate and an enol ether, followed by an acid-catalyzed aromatization. This method provides excellent control over the substitution pattern of the resulting isophthalate.

Experimental Protocol: Synthesis and Hydrolysis of Dimethyl 4-Methylisophthalate [4]

Part A: Synthesis of Dimethyl 4-Methylisophthalate

  • Reaction Setup: In a suitable reaction vessel, combine the bicyclic adduct of methyl coumalate and the appropriate enol ether.

  • Aromatization: Add a catalytic amount of p-toluenesulfonic acid (PTSA) and methanol as the solvent.

  • Reaction: Boil the solution for 18 hours.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to yield dimethyl 4-methylisophthalate. An 88% yield has been reported for this reaction.[4]

Part B: Hydrolysis to 4-Methylisophthalic Acid

  • Reaction Setup: Dissolve the dimethyl 4-methylisophthalate in a suitable solvent such as ethanol.

  • Saponification: Add a slight excess (approximately 2.2 equivalents) of an aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux until the hydrolysis is complete (can be monitored by TLC).

  • Isolation of the Salt: Cool the reaction mixture and isolate the disodium salt of 4-methylisophthalic acid.

  • Acidification: Dissolve the salt in water and acidify with a strong acid, such as hydrochloric acid or sodium hydrosulfate, until the pH is acidic, to precipitate the 4-methylisophthalic acid.

  • Final Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like water or alcohol to obtain the pure diacid.

Diagram of the Methyl Coumalate Pathway

G Synthesis via Methyl Coumalate MethylCoumalate Methyl Coumalate + Enol Ether BicyclicAdduct Bicyclic Adduct MethylCoumalate->BicyclicAdduct Diels-Alder Reaction DimethylEster Dimethyl 4-Methylisophthalate BicyclicAdduct->DimethylEster PTSA, Methanol, Heat FinalProduct 4-Methylisophthalic Acid DimethylEster->FinalProduct 1. NaOH, EtOH, Heat 2. H+

Caption: A laboratory-scale synthesis of 4-methylisophthalic acid.

III. Mechanistic Insights: The Role of Catalysis in Alkylbenzene Oxidation

The industrial synthesis of aromatic carboxylic acids from alkylbenzenes is heavily reliant on transition metal catalysis, typically involving cobalt and manganese salts with a bromine promoter in an acetic acid solvent. Understanding the underlying mechanism is key to optimizing these processes.

The reaction proceeds via a free-radical chain mechanism:

  • Initiation: The Co(III) species, generated in situ, abstracts a hydrogen atom from a methyl group of the alkylbenzene, forming a benzylic radical. The bromide promoter facilitates the regeneration of the active Co(III) catalyst.

  • Propagation: The benzylic radical rapidly reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another alkylbenzene molecule, propagating the chain reaction and forming a hydroperoxide.

  • Decomposition and Further Oxidation: The hydroperoxide decomposes, often with the aid of the metal catalyst, to form an aldehyde. The aldehyde is then further oxidized to a carboxylic acid.

  • Stepwise Oxidation: In the case of trimethylbenzenes like mesitylene, the methyl groups are oxidized sequentially. The reaction conditions can be tuned to favor the formation of the dicarboxylic acid over the tricarboxylic acid.

This free-radical mechanism explains the importance of the benzylic C-H bond; its relative weakness makes it susceptible to hydrogen abstraction, initiating the oxidation cascade.[4][5]

IV. Data Summary and Comparison of Pathways

Synthesis Pathway Starting Material Key Reagents Advantages Disadvantages Typical Yield
Mesitylene Oxidation MesityleneNitric AcidReadily available starting material; well-documented procedure.Use of corrosive nitric acid; requires careful control to avoid over-oxidation; separation of intermediates.Moderate to Good
Pseudocumene Oxidation PseudocumeneO2, Co catalyst, Acetic AcidUtilizes an industrial-style catalytic process.Produces a mixture of isomers requiring challenging separation.Varies depending on selectivity and separation efficiency.
Methyl Coumalate Route Methyl CoumalateEnol ether, PTSA, NaOHHigh yield and selectivity; good for laboratory scale.More complex starting materials; multi-step process.High (e.g., 88% for ester formation)[4]

V. Conclusion and Future Outlook

The synthesis of 4-methylisophthalic acid is achievable through several distinct pathways, each with its own set of advantages and challenges. For large-scale industrial production, the selective oxidation of readily available hydrocarbon feedstocks like mesitylene or pseudocumene remains the most practical approach, with ongoing research likely focused on improving catalyst selectivity to minimize the need for difficult isomer separations. For laboratory and research applications, the route from methyl coumalate offers a high-yield and selective alternative. As the demand for advanced materials with tailored properties continues to grow, the development of even more efficient and sustainable methods for producing valuable building blocks like 4-methylisophthalic acid will remain an area of active scientific inquiry.

VI. References

  • U.S. Patent 5,095,141 A, "Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle," issued March 10, 1992.

  • U.S. Patent 4,391,985 A, "Process for the separation of isophthalic acid from terephthalic acid," issued July 5, 1983.

  • Chemistry LibreTexts. (2020, July 1). 16.3: Reactions of alkylbenzenes. [Link]

  • PrepChem. (n.d.). Preparation of 5-methylisophthalic acid. [Link]

  • Kraus, G. A., & Wang, S. (2017). Synthesis of isophthalates from methyl coumalate. RSC Advances, 7(89), 56760-56763. [Link]

Sources

4-Methylisophthalic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Methylisophthalic Acid

Abstract

This technical guide provides a comprehensive examination of 4-Methylisophthalic acid (MIPA), a substituted aromatic dicarboxylic acid. Intended for researchers, chemists, and material scientists, this document delves into the nuanced details of its molecular architecture, physicochemical properties, and spectroscopic signature. We will explore validated synthesis protocols, explaining the causal relationships behind methodological choices. Furthermore, this guide highlights the pivotal role of 4-Methylisophthalic acid as a versatile building block in the rational design of advanced materials, including performance polymers and Metal-Organic Frameworks (MOFs), grounding these applications in the fundamental principles of its structural and chemical behavior.

Introduction: The Architectural Significance of 4-Methylisophthalic Acid

4-Methylisophthalic acid, also known as 4-methylbenzene-1,3-dicarboxylic acid, is an organic compound that belongs to the family of phthalic acid isomers.[1] Its structure, featuring a benzene ring substituted with two carboxylic acid groups at the meta-positions (1 and 3) and a methyl group at position 4, imparts a unique combination of rigidity, asymmetry, and functionality. This specific arrangement governs its reactivity, solubility, and, most importantly, its utility as a linker or monomer in advanced material synthesis. Unlike its symmetric isomers, such as terephthalic acid, the lower symmetry of 4-Methylisophthalic acid can be exploited to create complex, non-linear polymeric structures and porous frameworks with tailored properties. This guide will serve as a foundational resource for professionals seeking to leverage the distinct molecular characteristics of this compound in drug development, polymer chemistry, and materials science.

Molecular Structure and Physicochemical Properties

The core of 4-Methylisophthalic acid's utility lies in its molecular structure. The benzene ring provides a rigid scaffold, while the two carboxylic acid groups offer reactive sites for esterification, amidation, or coordination with metal ions. The methyl group, an electron-donating group, subtly influences the electronic properties and steric profile of the molecule.

Structural Analysis

The molecule's IUPAC name is 4-methylbenzene-1,3-dicarboxylic acid. The carboxylic acid groups are meta to each other, preventing the linear, highly ordered packing seen in terephthalic acid-based polymers. This often results in materials with lower crystallinity and melting points but improved solubility in organic solvents.

Caption: Molecular Structure of 4-Methylisophthalic Acid.

Physicochemical Data

The physical and chemical properties of a compound are critical for designing experimental protocols, including reaction conditions and purification strategies.

PropertyValueSource
Molecular Formula C₉H₈O₄[2]
Molar Mass 180.16 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 146-148 °C[3]
Density 1.4 ± 0.1 g/cm³[3]
Polar Surface Area 74.6 Ų[3]
LogP 1.27[3]
pKa pKa1 ≈ 3.5, pKa2 ≈ 4.5 (estimated based on isophthalic acid)[1]

Synthesis Protocol and Mechanistic Insight

The most common laboratory and industrial synthesis of 4-Methylisophthalic acid involves the oxidation of 3,4-dimethyltoluene (3,4-xylene). This process selectively oxidizes the two methyl groups to carboxylic acids.

SynthesisWorkflow start Start: 3,4-Dimethyltoluene (3,4-Xylene) reaction Oxidation Reaction - Elevated Temperature - Pressure (if applicable) start->reaction reagent Oxidizing Agent (e.g., KMnO₄, HNO₃) reagent->reaction intermediate Intermediate Salt Dipotassium 4-methylisophthalate (in aqueous solution) reaction->intermediate Forms soluble salt acidification Acidification - Add strong acid (e.g., HCl) - Protonates carboxylate groups intermediate->acidification precipitation Precipitation & Isolation - Product precipitates from solution acidification->precipitation Lowers solubility purification Purification - Recrystallization from water or - suitable organic solvent precipitation->purification Crude product product Final Product: Pure 4-Methylisophthalic Acid purification->product High purity product

Caption: General workflow for the synthesis of 4-Methylisophthalic Acid.

Detailed Experimental Protocol: Oxidation of 3,4-Xylene

This protocol describes a representative laboratory-scale synthesis.

  • Setup: A 1 L three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reaction: Charge the flask with 500 mL of water and 40 g of potassium permanganate (KMnO₄). While stirring vigorously, slowly add 15 g of 3,4-dimethyltoluene from the dropping funnel over 30 minutes.

    • Causality: Potassium permanganate is a strong oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids. The reaction is highly exothermic; therefore, slow addition is crucial to control the reaction temperature and prevent dangerous runaways.

  • Heating: Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, or until the characteristic purple color of the permanganate ion has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup - Filtration: Allow the mixture to cool to room temperature. Filter the hot solution to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to recover any adsorbed product.

    • Causality: The product at this stage is the water-soluble dipotassium salt. Filtering while hot keeps the salt dissolved and efficiently separates it from the insoluble MnO₂ byproduct.

  • Workup - Acidification: Cool the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH < 2), checked with litmus paper. A voluminous white precipitate of 4-Methylisophthalic acid will form.

    • Causality: Acidification protonates the water-soluble carboxylate anions (-COO⁻K⁺) to the neutral carboxylic acid groups (-COOH). The neutral acid is significantly less soluble in water and thus precipitates out.

  • Isolation & Purification: Collect the white precipitate by vacuum filtration and wash with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from water to yield pure 4-Methylisophthalic acid.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized 4-Methylisophthalic acid must be confirmed through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating confirmation of the molecule.

AnalysisWorkflow sample Sample: 4-Methylisophthalic Acid ir FT-IR Spectroscopy sample->ir nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir_info Provides: - O-H stretch (broad) - C=O stretch - C-H stretches (aromatic/aliphatic) - Confirms functional groups ir->ir_info nmr_info Provides: - Chemical shifts & integration (¹H) - Number of unique carbons (¹³C) - Confirms connectivity & symmetry nmr->nmr_info ms_info Provides: - Molecular Ion Peak (M⁺) - Fragmentation Pattern - Confirms Molar Mass & Formula ms->ms_info conclusion Conclusion: Unambiguous Structural Confirmation ir_info->conclusion nmr_info->conclusion ms_info->conclusion

Caption: A logical workflow for the spectroscopic analysis of 4-Methylisophthalic Acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For 4-Methylisophthalic acid, the key absorptions are:

  • ~3300-2500 cm⁻¹ (broad): A very broad and strong absorption characteristic of the O-H stretching vibration of a carboxylic acid dimer.[4]

  • ~1700 cm⁻¹ (strong, sharp): A strong absorption from the C=O (carbonyl) stretching vibration.[4]

  • ~3000-2850 cm⁻¹ (medium): C-H stretching from the methyl group.

  • ~1600-1450 cm⁻¹ (multiple peaks): C=C stretching vibrations within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR:

    • ~13 ppm (singlet, broad, 2H): The acidic protons of the two carboxylic acid groups. The signal is often broad and may not integrate perfectly.

    • ~8.0-8.5 ppm (multiplet, 3H): The three aromatic protons. Due to the substitution pattern, they will appear as a complex multiplet.

    • ~2.5 ppm (singlet, 3H): The three protons of the methyl group. It appears as a singlet as there are no adjacent protons to couple with.

  • ¹³C NMR:

    • ~165-175 ppm: Two signals for the two distinct carbonyl carbons of the carboxylic acid groups.

    • ~125-140 ppm: Six signals corresponding to the six unique carbons of the aromatic ring.

    • ~20 ppm: A signal for the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.[5]

  • Molecular Ion Peak (M⁺): A peak at m/z = 180, corresponding to the molecular weight of C₉H₈O₄.[2]

  • Key Fragments: Common fragments include the loss of -OH (m/z = 163) and -COOH (m/z = 135).

Applications in Advanced Materials

The unique structure of 4-Methylisophthalic acid makes it a valuable component in the synthesis of specialized polymers and metal-organic frameworks.

Polymer Chemistry

In polymer science, 4-Methylisophthalic acid is used as a specialty monomer. When copolymerized with other diacids and diols, it introduces a "kink" in the polymer backbone.

  • Unsaturated Polyester Resins (UPRs): Its inclusion disrupts chain packing, which can increase flexibility and improve solubility of the resulting resin, making it useful for coatings and composites.[1]

  • Polyethylene Terephthalate (PET) Modification: Used in small amounts, it can modify the properties of PET, reducing crystallinity and improving dye uptake in textile applications.[1]

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, forming porous structures.[6] 4-Methylisophthalic acid serves as an excellent organic linker.[7]

  • Structural Diversity: Its lower symmetry, compared to terephthalic acid, can lead to the formation of MOFs with more complex and unique network topologies.[8]

  • Functional Pores: The methyl group projects into the pores of the MOF, modifying the surface chemistry. This can be used to fine-tune the framework's selectivity for gas storage (e.g., CO₂ vs. CH₄) or its catalytic activity.[9] The design and synthesis of new coordination polymers is a rapidly growing field due to the ability to tailor material properties by adjusting their structure.[8]

Safety and Handling

As with any laboratory chemical, proper handling of 4-Methylisophthalic acid is essential.

  • Hazards: Causes skin and serious eye irritation.[2][10] May cause respiratory irritation.[2][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store away from strong oxidizing agents.[12]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

Conclusion

4-Methylisophthalic acid is more than a simple aromatic dicarboxylic acid; it is a sophisticated molecular tool. Its distinct structural features—a rigid aromatic core, meta-oriented carboxylic groups, and a functional methyl substituent—provide a powerful platform for rational material design. From modifying the properties of commodity polymers to serving as a bespoke linker for creating advanced MOFs, its utility is directly derived from its fundamental molecular structure. This guide has provided a comprehensive overview, from synthesis and characterization to application, to empower researchers and scientists to confidently and effectively utilize 4-Methylisophthalic acid in their work.

References

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  • Kumar, A., et al. (2022). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Crystal Growth & Design, 22(5), 3146-3158. Retrieved from [https://www.semanticscholar.org/paper/New-5%2C5'-(1%2C4-Phenylenebis(methyleneoxy)diisophtha-Kumar-Jin/8c27e3e9d8e57833f48a9772c9a91c14a93f5b7e]([Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

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  • Wang, J., et al. (2021). Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. Journal of Solid State Chemistry, 302, 122379. Retrieved from [Link]

  • Anonymous. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility of 4-Methylisophthalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility of 4-methylisophthalic acid, a key consideration for its application in research, particularly in the realm of drug development. While specific experimental solubility data for 4-methylisophthalic acid is not extensively available in publicly accessible literature, this document synthesizes information on its parent compound, isophthalic acid, and the known effects of molecular methylation to provide a robust framework for understanding and determining its solubility profile. We will delve into the core physicochemical properties, established methodologies for solubility determination, and the theoretical models essential for data correlation and prediction.

Understanding the Molecule: Physicochemical Properties

4-Methylisophthalic acid, a derivative of isophthalic acid, possesses a molecular structure that dictates its solubility behavior. Key physicochemical parameters are crucial for predicting and interpreting this behavior.

Table 1: Physicochemical Properties of 4-Methylisophthalic Acid and Related Compounds

Property4-Methylisophthalic AcidIsophthalic Acid (Parent Compound)
CAS Number 3347-99-7[1]121-91-5[2][3]
Molecular Formula C₉H₈O₄[1]C₈H₆O₄[2][3]
Molecular Weight 180.16 g/mol [1]166.13 g/mol [2]
Melting Point Not specified in results345-348 °C[2]
pKa₁ Not specified; predicted to be slightly higher than isophthalic acid3.46[3]
pKa₂ Not specified; predicted to be slightly higher than isophthalic acid4.46[3]
LogP (predicted) Not specified; predicted to be higher than isophthalic acid1.66[2]

The introduction of a methyl group to the isophthalic acid backbone is expected to influence its physicochemical properties. The methyl group, being electron-donating, may slightly increase the pKa values (decrease the acidity) compared to isophthalic acid. Furthermore, the addition of this hydrophobic methyl group is anticipated to increase the lipophilicity, resulting in a higher LogP value and generally lower aqueous solubility.[4]

Principles of Solubility and Expected Behavior

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. For 4-methylisophthalic acid, its solubility will be governed by several factors, including the crystal lattice energy of the solid, the polarity of the solvent, and the specific intermolecular interactions (solute-solute, solvent-solvent, and solute-solvent).

Isophthalic acid itself is sparingly soluble in water (approximately 0.14 g/100 mL at 20°C) but shows significantly better solubility in organic solvents like ethanol, acetone, and dimethylformamide (DMF).[2][5] It is reasonable to predict that 4-methylisophthalic acid will exhibit a similar trend but with generally lower solubility in polar solvents like water due to the increased hydrophobicity imparted by the methyl group. Conversely, its solubility in non-polar organic solvents might be enhanced.

The presence of two carboxylic acid functional groups allows for hydrogen bonding with protic solvents and self-association. The pH of the aqueous medium will critically influence the solubility of 4-methylisophthalic acid. At pH values below its first pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups will deprotonate to form the more polar and significantly more soluble carboxylate ions.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility is paramount for applications in drug development, formulation, and synthesis. Several robust methods are available, with the choice depending on the required accuracy, throughput, and the properties of the compound.

The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Protocol: Shake-Flask Method for 4-Methylisophthalic Acid

  • Preparation: Add an excess amount of solid 4-methylisophthalic acid to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is ideal.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete removal of solid particles, the supernatant should be filtered (using a filter compatible with the solvent, e.g., PTFE) or centrifuged.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 4-methylisophthalic acid using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep Add excess 4-methylisophthalic acid to a known volume of solvent equil Agitate at constant temperature (24-72 hours) prep->equil Seal container sep Sedimentation followed by filtration or centrifugation equil->sep Allow to settle quant Dilute supernatant and analyze (e.g., HPLC, UV-Vis) sep->quant Collect clear supernatant calc Determine solubility from concentration and dilution quant->calc

Caption: Workflow for the shake-flask method.

Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent from a saturated solution and weighing the remaining solute.

Protocol: Gravimetric Method

  • Saturation: Prepare a saturated solution of 4-methylisophthalic acid in the desired solvent at a specific temperature, similar to the shake-flask method.

  • Sampling: Carefully withdraw a known volume or weight of the clear supernatant after phase separation.

  • Evaporation: Place the aliquot in a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the acid).

  • Weighing: Weigh the container with the dried residue.

  • Calculation: The solubility is calculated as the mass of the residue per volume or mass of the solvent used.

Laser Monitoring (Dynamic) Method

This synthetic method involves monitoring the dissolution of the solid in a solvent as the temperature is changed. The temperature at which the last crystal disappears is recorded as the solubility temperature for that specific concentration. This method is particularly useful for generating solubility data over a range of temperatures.[7][8]

Thermodynamic Modeling of Solubility Data

Experimental solubility data can be correlated using various thermodynamic models. This allows for interpolation and, to some extent, extrapolation of solubility at different temperatures.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature.[8][9][10] The modified Apelblat equation is given by:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A , B , and C are empirical parameters obtained by fitting the experimental data.

The Buchowski-Ksiazczak (λh) Equation

The λh equation is another useful model for correlating solubility data, particularly in non-ideal solutions.[6] The equation is expressed as:

ln[1 + λ(1-x)/x] = λh[(1/T) - (1/Tₘ)]

where:

  • x is the mole fraction solubility

  • T is the absolute temperature

  • Tₘ is the melting point of the solute

  • λ and h are adjustable model parameters.

Diagram: Data Analysis Workflow

G cluster_models Thermodynamic Modeling exp_data Experimental Solubility Data (Concentration vs. Temperature) apelblat Modified Apelblat Equation exp_data->apelblat Data Fitting buchowski Buchowski-Ksiazczak (λh) Equation exp_data->buchowski Data Fitting correlation Correlated Solubility Curve apelblat->correlation Obtain A, B, C parameters buchowski->correlation Obtain λ, h parameters prediction Predicted Solubility at desired temperatures correlation->prediction Interpolation/ Extrapolation

Caption: Workflow for analyzing experimental solubility data.

Impact of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) like 4-methylisophthalic acid, if investigated for such purposes, is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and reduced therapeutic efficacy. Understanding and optimizing the solubility of a drug candidate is therefore a fundamental aspect of the pre-formulation and formulation development stages.

Conclusion

While direct, quantitative solubility data for 4-methylisophthalic acid is not readily found in the surveyed literature, a comprehensive understanding of its expected behavior can be derived from the extensive data available for isophthalic acid and the established principles of physical organic chemistry. The addition of a methyl group is predicted to decrease aqueous solubility and increase lipophilicity. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to accurately determine the solubility of 4-methylisophthalic acid in various solvents. The application of thermodynamic models such as the Apelblat and Buchowski-Ksiazczak equations will further enable the robust analysis and correlation of experimentally obtained data, which is crucial for its application in drug development and other scientific endeavors.

References

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4-Methylisophthalic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Methylisophthalic Acid

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Methylisophthalic acid in a research and development setting. As a dicarboxylic acid, its properties necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with the knowledge to maintain a self-validating system of safety.

Core Hazard Profile and Risk Assessment

A foundational principle of laboratory safety is that procedural requirements are directly derived from the inherent chemical and physical hazards of a substance. 4-Methylisophthalic acid is a solid, crystalline powder that, while stable under normal conditions, presents specific risks that must be managed proactively.[1]

The primary hazards are associated with its irritant properties and its physical form as a fine powder.[2][3]

Table 1: GHS Classification for Methylisophthalic Acid Isomers

Hazard ClassCategoryGHS StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

Note: This classification is based on data for closely related isomers like 5-Methylisophthalic acid and serves as a strong guideline.[2][3]

Causality of Hazards:

  • Skin and Eye Irritation: As a carboxylic acid, 4-Methylisophthalic acid can disrupt the lipid barrier of the skin and irritate mucous membranes upon contact, leading to inflammation and discomfort.[3][4] Prolonged contact can exacerbate this effect.

  • Respiratory Irritation: The primary route of exposure for solids is the inhalation of airborne dust.[2] Fine particles of 4-Methylisophthalic acid can irritate the respiratory tract, causing symptoms like coughing.[3][5]

  • Physical Hazard - Dust Explosion: A significant, often overlooked, risk with fine organic powders is the potential for a dust cloud to explode if ignited in an enclosed area.[5] This makes controlling dust generation a critical safety priority.

The Hierarchy of Controls: Proactive Safety by Design

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

  • Ventilation: All work with 4-Methylisophthalic acid powder should be conducted in a well-ventilated area.[2][6] A certified chemical fume hood or a local exhaust ventilation system is mandatory when weighing or transferring the powder to prevent the generation of airborne dust.[4]

  • Closed Systems: For larger-scale operations, using a closed system for transfers can virtually eliminate dust exposure.[7]

Administrative Controls: Standardizing Safe Practices

These are procedural controls that modify how work is done.

  • Hygiene: Always wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][4] This simple step is critical to prevent inadvertent ingestion or transfer of the chemical to other surfaces.

  • Workplace Conduct: Prohibit eating, drinking, or smoking in any area where 4-Methylisophthalic acid is handled or stored.

  • Dust Mitigation: Use handling techniques that minimize dust generation. For example, gently scoop the powder instead of pouring it from a height. Avoid dry sweeping of spills.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final layer of protection and must be used diligently even when engineering controls are in place.[8] The selection of appropriate PPE is based on the specific tasks being performed.[8]

Table 2: Recommended Personal Protective Equipment

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glassesNitrile glovesLab coatNot typically required
Weighing/Transfer (in fume hood) Chemical safety goggles[3]Nitrile gloves[4]Lab coatRecommended: N95/FFP2 dust mask
Solution Preparation Chemical safety gogglesNitrile glovesLab coatNot typically required if handled in solution
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile glovesProtective clothing[4]Mandatory: N95/FFP2 dust respirator or higher[4]
  • Eye Protection: Chemical safety goggles are essential to protect against airborne dust and splashes.[1][3][6]

  • Skin Protection: A standard lab coat and nitrile gloves provide an effective barrier against incidental skin contact.[1][3][4] Contaminated clothing should be removed immediately and washed before reuse.[4][6]

  • Respiratory Protection: While engineering controls are primary, a dust respirator should be worn during any procedure with a high likelihood of generating dust, such as cleaning up a significant spill.[4]

Experimental Protocols and Workflows

Adherence to validated Standard Operating Procedures (SOPs) is crucial for ensuring safety and reproducibility.

Safe Handling and Storage Workflow

This protocol outlines the standard procedure for handling 4-Methylisophthalic acid from receipt to storage.

  • Receiving: Upon receipt, inspect the container for damage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Transport: When moving the chemical, place the primary container in a secondary, shatter-proof container.

  • Preparation: Before opening, don all required PPE as specified in Table 2. Perform all manipulations of the powder within a chemical fume hood.

  • Handling: Avoid actions that create dust. Use clean spatulas for transfers.

  • Closing: After use, securely close the container lid.[2][6]

  • Cleaning: Decontaminate the work surface and any equipment used.

  • Storage: Store the container in a cool, dry, and well-ventilated place.[2][4][6] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and strong bases.[4][9]

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Receive Receive & Inspect Don_PPE Don Appropriate PPE Receive->Don_PPE Verify Integrity Work_Area Prepare Ventilated Work Area Don_PPE->Work_Area Weigh Weigh / Transfer Powder Work_Area->Weigh In Fume Hood Close Securely Close Container Weigh->Close Post-Use Dispose Dispose of Waste Weigh->Dispose Waste Stream Clean Clean Work Area Close->Clean Store Store in Cool, Dry Place Clean->Store Long-Term Clean->Dispose

Caption: Safe Handling Workflow for 4-Methylisophthalic Acid.

Accidental Release and Spill Cleanup Protocol

Prompt and correct response to a spill is critical to prevent exposure.

  • Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess and Don PPE: If the spill is significant, evacuate if necessary. Before cleanup, don the appropriate PPE, including a dust respirator, chemical goggles, and gloves.[6]

  • Containment: Prevent the spill from spreading or entering drains.[10]

  • Cleanup (No Dust Generation): DO NOT dry sweep. Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material up.[2][6] Use a vacuum cleaner equipped with a HEPA filter if available.

  • Final Decontamination: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[2] Wipe the spill area with a damp cloth to remove any remaining residue, and include the cloth in the waste container.

  • Hygiene: Wash hands and exposed skin thoroughly after cleanup is complete.

Emergency Response Procedures

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Table 3: First-Aid Response Plan

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses, if present and easy to do.[1][2] Continue rinsing. Seek immediate medical attention.[2][3]
Skin Contact Remove all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, seek medical advice.[2][4]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2][3] If breathing is difficult or symptoms persist, seek medical attention.[2][6]
Ingestion Rinse mouth thoroughly with water.[1][11] Do NOT induce vomiting.[6] Drink 2-4 cupfuls of water.[6] Seek medical attention if you feel unwell.[2][11]
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or a water spray.[1][6]

  • Key Hazards: Be aware that dust can form an explosive mixture in the air.[5] During a fire, irritating and toxic gases may be generated.[6]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][6]

Disposal Considerations

All waste containing 4-Methylisophthalic acid must be treated as chemical waste.

  • Containers: Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[2][3]

  • Procedure: Do not mix with other waste.[10] Leave chemicals in their original, clearly labeled containers for disposal.[10]

References

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  • ISOPHTHALIC ACID FOR SYNTHESIS MSDS. (2018). Loba Chemie. [Link]

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4-Methylisophthalic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-methylisophthalic acid (4-MIPA), a versatile aromatic dicarboxylic acid. While not as widely recognized as its parent compound, isophthalic acid, 4-MIPA offers unique properties and serves as a critical building block in the synthesis of advanced materials. This document traces the historical context of its discovery, details various synthetic methodologies with an emphasis on the underlying chemical principles, compiles its physicochemical properties, and explores its applications in high-performance polymers and metal-organic frameworks (MOFs). This guide is intended for researchers, chemists, and material scientists engaged in the development of novel materials and chemical entities.

Introduction and Historical Context

4-Methylisophthalic acid, systematically named 4-methylbenzene-1,3-dicarboxylic acid, is an organic compound with the chemical formula C₉H₈O₄.[1] It is a substituted derivative of isophthalic acid, featuring a methyl group on the aromatic ring. The strategic placement of the methyl group and the two carboxylic acid functionalities imparts specific steric and electronic characteristics that influence its reactivity and the properties of materials derived from it.

While a definitive, singular "discovery" of 4-methylisophthalic acid is not prominently documented in historical chemical literature, its existence and synthesis are a logical extension of the extensive research into aromatic carboxylic acids that burgeoned in the late 19th and early 20th centuries. The foundational work on the oxidation of alkyl-substituted benzenes to their corresponding carboxylic acids laid the groundwork for the preparation of a vast array of substituted aromatic acids. Early methods for the synthesis of related substituted benzoic and phthalic acids often involved harsh oxidation of coal tar derivatives. The development of more controlled oxidation methods, particularly using potassium permanganate and later, catalytic air oxidation, paved the way for the systematic synthesis of compounds like 4-methylisophthalic acid.

The industrial synthesis of isophthalic acid itself, primarily through the oxidation of m-xylene, became a commercially significant process in the mid-20th century.[2] It is highly probable that 4-methylisophthalic acid was first synthesized and characterized in a laboratory setting during this era of intensive research into aromatic feedstocks and their conversion to valuable chemical intermediates.

Synthesis of 4-Methylisophthalic Acid

The synthesis of 4-methylisophthalic acid can be approached through several routes, primarily involving the oxidation of a suitable precursor. The choice of starting material and oxidation method is dictated by factors such as yield, purity requirements, and scalability.

Oxidation of 3,5-Dimethylbenzoic Acid

A common and logical laboratory-scale synthesis involves the selective oxidation of one of the two methyl groups of 3,5-dimethylbenzoic acid. This method offers a direct route to the desired product.

Reaction Scheme:

Oxidation of 3,5-Dimethylbenzoic Acid 3,5-Dimethylbenzoic Acid 3,5-Dimethylbenzoic Acid 4-Methylisophthalic Acid 4-Methylisophthalic Acid 3,5-Dimethylbenzoic Acid->4-Methylisophthalic Acid [O] (e.g., KMnO4)

Caption: Oxidation of 3,5-Dimethylbenzoic Acid to 4-Methylisophthalic Acid.

Experimental Protocol: Potassium Permanganate Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzoic acid in a suitable aqueous alkaline solution (e.g., aqueous sodium hydroxide).

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) to the stirred reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. The reaction mixture will form a brown precipitate of manganese dioxide (MnO₂).

  • Work-up: After the reaction is complete (as indicated by the persistence of the permanganate color), quench the excess oxidant with a reducing agent (e.g., sodium bisulfite or ethanol).

  • Filtration: Filter the hot reaction mixture to remove the manganese dioxide precipitate.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Isolation: The 4-methylisophthalic acid will precipitate out of the solution as a white solid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent, such as water or ethanol, can be performed for further purification.

Causality Behind Experimental Choices:

  • Alkaline Medium: The use of an alkaline medium is crucial as it deprotonates the carboxylic acid group of the starting material, rendering it soluble in the aqueous phase and activating the methyl groups towards oxidation.

  • Potassium Permanganate: KMnO₄ is a strong and effective oxidizing agent for converting alkyl side chains on an aromatic ring to carboxylic acids.

  • Acidification: Acidification is necessary to protonate the carboxylate groups, leading to the precipitation of the less soluble dicarboxylic acid.

Oxidation of Mesitylene

An alternative route involves the partial oxidation of mesitylene (1,3,5-trimethylbenzene). This method is less selective as it can lead to a mixture of oxidation products, including 3,5-dimethylbenzoic acid and trimesic acid, in addition to the desired 5-methylisophthalic acid (an isomer of 4-MIPA). However, with careful control of reaction conditions, the formation of the dicarboxylic acid can be favored. A Chinese patent describes a method for preparing 5-methylisophthalic acid by oxidizing two methyl groups in 1,3,5-mesitylene using a catalyst system comprising cobalt acetate, manganese acetate, and potassium bromide in glacial acetic acid.[3]

Reaction Scheme:

Oxidation of Mesitylene Mesitylene Mesitylene 5-Methylisophthalic Acid 5-Methylisophthalic Acid Mesitylene->5-Methylisophthalic Acid Controlled Oxidation

Caption: Controlled Oxidation of Mesitylene to 5-Methylisophthalic Acid.

Experimental Protocol: Catalytic Air Oxidation

  • Catalyst Preparation: Prepare a catalyst solution containing cobalt acetate and manganese acetate in glacial acetic acid.

  • Reaction Setup: Charge a high-pressure reactor with mesitylene, the catalyst solution, and a promoter such as sodium bromide.

  • Oxidation: Heat the reactor to the desired temperature (typically 150-200°C) and pressurize with compressed air or a mixture of oxygen and an inert gas.

  • Reaction Control: Maintain the reaction under vigorous stirring to ensure efficient gas-liquid mass transfer. The reaction progress can be monitored by analyzing the off-gas for oxygen consumption or by taking samples of the liquid phase for analysis.

  • Product Isolation: After the desired conversion is achieved, cool the reactor and depressurize. The crude 5-methylisophthalic acid can be isolated by filtration or crystallization.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Cobalt and Manganese Catalysts: These transition metals are highly effective catalysts for the autoxidation of alkylaromatics. They function by facilitating the formation of radical species that initiate the oxidation chain reaction.

  • Bromide Promoter: The bromide source acts as a radical chain initiator, significantly accelerating the rate of oxidation.

  • Acetic Acid Solvent: Acetic acid is a common solvent for this type of reaction as it is relatively inert to oxidation and can dissolve both the reactants and the catalyst.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-methylisophthalic acid is essential for its application in material synthesis and for developing purification and characterization methods.

PropertyValueSource
Chemical Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
CAS Number 3347-99-7[1]
Appearance White crystalline solid-
Melting Point 299-303 °C (for 5-MIPA)[3]
Boiling Point 408.7 °C (for 5-MIPA)[3]
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, and other polar organic solvents.General knowledge

Applications of 4-Methylisophthalic Acid

The bifunctional nature of 4-methylisophthalic acid, combined with the presence of the methyl group, makes it a valuable monomer and linker in the synthesis of various advanced materials.

High-Performance Polymers

4-Methylisophthalic acid can be used as a comonomer in the production of polyesters and polyamides. The introduction of the methyl group can disrupt the regularity of the polymer chain, leading to materials with modified properties compared to those derived solely from isophthalic acid. These modifications can include:

  • Improved Solubility: The methyl group can increase the free volume between polymer chains, reducing intermolecular forces and enhancing solubility in organic solvents. This is particularly advantageous for processing and fabricating polymer films and fibers.

  • Lowered Melting Point and Glass Transition Temperature: The disruption of chain packing can lead to a decrease in the melting point and glass transition temperature, which can be beneficial for melt processing.

  • Enhanced Flexibility: The introduction of a non-linear, substituted monomer can increase the flexibility of the resulting polymer chains.

Workflow for Polyamide Synthesis:

Polyamide Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-MIPA 4-Methylisophthalic Acid Polycondensation Polycondensation (e.g., interfacial or solution) 4-MIPA->Polycondensation Diamine Aromatic or Aliphatic Diamine Diamine->Polycondensation Polyamide Polyamide with modified properties Polycondensation->Polyamide

Caption: General workflow for the synthesis of polyamides using 4-MIPA.

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judiciously selecting the metal and organic linker. 4-Methylisophthalic acid is an excellent candidate for a linker in MOF synthesis.

The presence of the methyl group on the isophthalate linker can:

  • Introduce Functionality: The methyl group can serve as a functional site within the pores of the MOF, influencing its adsorption and catalytic properties.

  • Control Pore Size and Shape: The steric bulk of the methyl group can affect the packing of the linkers and the resulting framework topology, allowing for fine-tuning of the pore dimensions.

  • Modify Hydrophobicity: The methyl group can increase the hydrophobicity of the MOF's internal surface, which can be advantageous for applications such as the separation of nonpolar molecules or for enhancing the stability of the framework in the presence of water.

Experimental Protocol: Solvothermal Synthesis of a MOF

  • Reactant Preparation: In a vial, dissolve 4-methylisophthalic acid and a suitable metal salt (e.g., zinc nitrate, copper acetate) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

  • Reaction: Seal the vial and place it in an oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a period ranging from several hours to a few days. During this time, crystals of the MOF will form.

  • Isolation: After the reaction is complete, cool the vial to room temperature. The crystalline product can be isolated by decanting the solvent.

  • Washing and Activation: Wash the crystals with a fresh solvent (e.g., DMF) to remove any unreacted starting materials. To activate the MOF (i.e., remove the solvent molecules from the pores), the crystals are typically soaked in a volatile solvent (e.g., chloroform or acetone) and then heated under vacuum.

Causality Behind Experimental Choices:

  • Solvothermal Conditions: The use of high temperatures and a sealed reaction vessel (autoclave or sealed vial) increases the solubility of the reactants and promotes the formation of a crystalline, thermodynamically stable product.

  • High-Boiling Point Solvents: Solvents like DMF and DEF are commonly used as they can dissolve a wide range of organic linkers and metal salts and are stable at the high temperatures required for solvothermal synthesis.

  • Activation Step: The removal of solvent molecules from the pores is crucial for accessing the full porosity of the MOF, which is essential for applications in gas storage, separation, and catalysis.

Characterization

The characterization of 4-methylisophthalic acid and materials derived from it relies on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of 4-methylisophthalic acid and for characterizing polymers and MOFs containing this unit. In the ¹H NMR spectrum of 4-MIPA, one would expect to see signals corresponding to the aromatic protons and the methyl group protons, with characteristic chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 4-methylisophthalic acid include the broad O-H stretch of the carboxylic acid groups (around 3000 cm⁻¹), the C=O stretch of the carbonyl groups (around 1700 cm⁻¹), and C-H stretches of the aromatic ring and the methyl group.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing the purity of 4-methylisophthalic acid and for analyzing reaction mixtures. HPLC is particularly well-suited for the analysis of non-volatile compounds like dicarboxylic acids.[4]

Conclusion

4-Methylisophthalic acid, while a less common isomer of the phthalic acids, represents a valuable and versatile building block in modern materials chemistry. Its synthesis, primarily through the controlled oxidation of readily available precursors, is well-established. The unique structural and electronic properties conferred by the methyl group make it an attractive component for the design of high-performance polymers with tailored solubility and thermal characteristics, and for the construction of functional metal-organic frameworks with tunable porosity and surface chemistry. As the demand for advanced materials with specific properties continues to grow, the importance of specialized monomers like 4-methylisophthalic acid in the toolbox of chemists and material scientists is set to increase.

References

  • Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • 4-Methylphthalic acid | C9H8O4 | CID 20310 - PubChem. (n.d.). Retrieved February 11, 2026, from [Link]

  • mesitoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]

  • Toland, W. G., Jr. (1950). Preparation of isophthalic acid. U.S. Patent No. 2,531,172. Washington, DC: U.S.
  • HPLC Methods for analysis of Isophthalic acid - HELIX Chromatography. (n.d.). Retrieved February 11, 2026, from [Link]

  • Gas Chromatographic Determination of o-Phthalic Acid Esters in·Source Emissions. (n.d.). Retrieved February 11, 2026, from [Link]

  • mesitylene - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]

  • Functional Aromatic Polyamides - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]

  • MESITYLENE. (n.d.). Retrieved February 11, 2026, from [Link]

  • 4-Hydroxy-5-methylisophthalic acid | C9H8O5 | CID 228512 - PubChem. (n.d.). Retrieved February 11, 2026, from [Link]

  • Huangshi Lifuda Medicine Chemical Co ltd. (2020). Composition, reaction system and method for preparing 5-methyl isophthalic acid.
  • Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks - eScholarship. (n.d.). Retrieved February 11, 2026, from [Link]

  • Process for the preparation of terephthalic acid. (1970). U.S.
  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. (2008). Tetrahedron, 64(36), 8545-8549.
  • Semi‐aromatic poly(m‐xylylene adipamide‐co‐isophthalamide) copolyamides (MXD6/I): Effect of isophthalic acid on the thermal, crystallization, mechanical, and barrier properties. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC. (n.d.). Retrieved February 11, 2026, from [Link]

  • A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

4-Methylisophthalic Acid & Derivatives: A Technical Guide to Asymmetric Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methylisophthalic acid (4-MIPA), its synthesis, derivatives, and applications.[1] Unlike standard chemical catalogs, this document focuses on the structural causality—how the specific placement of the methyl group at the 4-position (ortho to one carboxyl, para to the other) dictates its unique reactivity and material properties compared to its symmetric isomer, 5-methylisophthalic acid.[1]

Part 1: The Core Molecule & Synthetic Architecture

Structural Logic and The "Methyl Effect"

4-Methylisophthalic acid (4-methyl-1,3-benzenedicarboxylic acid) is an asymmetric structural analogue of isophthalic acid. While the 5-methyl isomer is widely used in reticular chemistry for its


 symmetry, the 4-methyl isomer introduces a critical desymmetrization element.
  • Steric Hindrance: The methyl group at position 4 is ortho to the carboxyl group at position 3. This creates a "steric lock," forcing the C3-carboxyl group out of planarity, which significantly alters the solubility and crystallization kinetics of its derivatives.[1]

  • Electronic Desymmetrization: The methyl group is an electron-donating group (EDG). Its position para to the C1-carboxyl and ortho to the C3-carboxyl creates a dipole moment distinct from the unsubstituted isophthalic acid, affecting pKa values and metal-binding affinities in MOFs.

Synthesis: The Selectivity Challenge

The industrial synthesis of 4-MIPA is non-trivial due to the competing oxidation sites on its precursor, pseudocumene (1,2,4-trimethylbenzene).[1] Unlike the production of terephthalic acid (para-selective), producing 4-MIPA requires oxidizing the methyl groups at positions 2 and 4 (relative to the pseudocumene numbering) while preserving the methyl at position 1.

Experimental Protocol: Controlled Oxidation of Pseudocumene

Objective: Selective oxidation to yield 4-methylisophthalic acid while minimizing 4-methylphthalic acid (ortho-oxidation) and trimellitic anhydride (full oxidation).

Reagents:

  • Substrate: Pseudocumene (1,2,4-Trimethylbenzene)[1]

  • Oxidant: KMnO₄ (Laboratory scale) or Co/Mn/Br catalyst system (Industrial simulation)

  • Solvent: Pyridine/Water (1:1 v/v) for selectivity enhancement

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with pseudocumene (10 mmol) and pyridine/water (50 mL). Pyridine is chosen to moderate the oxidation potential.

  • Addition: Heat to 80°C. Add KMnO₄ (4.5 equiv) portion-wise over 4 hours. Critical: Rapid addition leads to ring degradation or over-oxidation to trimellitic acid.

  • Quenching: Filter the hot MnO₂ precipitate.

  • Isolation: Acidify the filtrate with HCl to pH 2. The crude mixture contains isomers.

  • Purification: Fractional crystallization from acetic acid. 4-MIPA crystallizes differently due to the ortho-methyl steric clash.

    • Validation: Verify structure via ¹H NMR. Look for the singlet methyl peak at ~2.6 ppm and two distinct carboxyl protons.

SynthesisPath cluster_0 Precursor cluster_1 Oxidation Pathways cluster_2 Products Pseudo Pseudocumene (1,2,4-Trimethylbenzene) Ox1 Oxidize C1 & C2 (Ortho) Pseudo->Ox1 Ox2 Oxidize C1 & C4 (Para) Pseudo->Ox2 Ox3 Oxidize C2 & C4 (Meta) Pseudo->Ox3 MPA 4-Methylphthalic Acid (Undesired) Ox1->MPA MTA 2-Methylterephthalic Acid (Major Competitor) Ox2->MTA MIPA 4-Methylisophthalic Acid (Target) Ox3->MIPA Selective Conditions caption Fig 1. Divergent oxidation pathways of pseudocumene. Target synthesis requires selective oxidation of the 2,4-methyls (meta relationship).

[1]

Part 2: Derivatives and Bioactive Analogues

The "4-methyl" scaffold serves as a template for bioactive molecules. The most prominent analogue is 4-hydroxy-5-methylisophthalic acid , a natural product with distinct pharmacological properties.

4-Hydroxy-5-methylisophthalic Acid (4-HIPA)

This derivative introduces a phenolic hydroxyl group, creating a push-pull electronic system on the benzene ring.

  • Source: Isolated from Decalepis hamiltonii roots.

  • Mechanism: The hydroxyl group adjacent to the carboxyl increases radical scavenging capability. The methyl group provides lipophilicity, enhancing cell membrane permeability compared to pure poly-phenols.[1]

  • Application: Antiproliferative agent against breast cancer cell lines (MCF-7).

Data Summary: Structure-Activity Relationship (SAR)

CompoundSubstituent (C4)Substituent (C5)Primary ActivityMechanism
Isophthalic Acid -H-HPolymer LinkerStructural rigidity
4-MIPA -CH₃-HMOF LinkerSteric desymmetrization
5-Methylisophthalic -H-CH₃MOF LinkerPore size tuning (Symmetric)
4-HIPA -OH-CH₃Antioxidant/DrugRadical scavenging + Apoptosis
Material Science Derivatives: Polyesters

Incorporating 4-MIPA into Polyethylene Terephthalate (PET) chains disrupts the crystal lattice more effectively than isophthalic acid (IPA) due to the asymmetric bulk of the 4-methyl group.

  • Effect: Lowers

    
     (melting temperature) and crystallization rate significantly.[2]
    
  • Use Case: Manufacturing of transparent, amorphous copolyesters (similar to PETG) where optical clarity is prioritized over thermal resistance.

Part 3: Applications in Metal-Organic Frameworks (MOFs)

4-MIPA is a "privileged linker" for constructing MOFs with complex pore environments. Unlike the 5-methyl isomer, which retains the


 symmetry of the linker, 4-MIPA lowers the symmetry to 

or

.
Topology and Pore Engineering

In MOF synthesis (e.g., reacting with


 or 

), the 4-methyl group acts as a "gatekeeper."[1]
  • Steric Gating: The methyl group protrudes into the pore channel. Because it is off-center (at position 4 rather than 5), it creates a chiral-like twist in the framework, even if the linker is achiral.[1]

  • Gas Separation: The asymmetric pore environment is highly effective for separating gas molecules of similar size (e.g.,

    
     vs. 
    
    
    
    ) because the methyl group restricts the rotational freedom of the guest molecule.[1]
Protocol: Solvothermal Synthesis of a 4-MIPA MOF

Reagents:

  • 
     (Metal source)[1]
    
  • 4-Methylisophthalic acid (Linker)

  • DMF/Ethanol (Solvent)[1]

Procedure:

  • Dissolve 4-MIPA (1 mmol) and Zinc Nitrate (1 mmol) in 10 mL DMF/Ethanol (3:1).

  • Sonicate for 10 minutes to ensure homogeneity.

  • Heat in a sealed Teflon-lined autoclave at 100°C for 24 hours.

  • Cooling: Slow cooling (1°C/min) is essential. Rapid cooling yields amorphous powder due to the steric difficulty of packing the asymmetric linker.

  • Activation: Solvent exchange with ethanol for 3 days, followed by vacuum drying at 120°C.

MOF_Logic cluster_sym 5-Methyl Isomer (Symmetric) cluster_asym 4-Methyl Isomer (Asymmetric) S1 Symmetric Packing S2 Uniform Pore Size S1->S2 A1 Steric Clash at C4 A2 Twisted Linker Geometry A1->A2 A3 Complex/Gated Pores A2->A3 Linker Isophthalic Acid Core Linker->S1 + Me at C5 Linker->A1 + Me at C4 caption Fig 2. The 'Methyl Effect' in MOFs: The C4-methyl group induces twisting, creating complex pore environments suitable for selective gas adsorption.

[1]

References

  • Preparation of 5-methylisophthalic acid . PrepChem. Retrieved from [Link] (Note: Protocol adapted for isomer comparison).

  • 4-Hydroxy-5-methylisophthalic acid . PubChem. National Library of Medicine. Retrieved from [Link][1]

  • Synthesis and Properties of Copolyesters . MDPI. Retrieved from [Link][1]

  • Co-crystallization of isophthalic acid derivatives . Royal Society of Chemistry (CrystEngComm). Retrieved from [Link]

  • 2,4-Dimethylbenzoic acid (Precursor Data) . PubChem. National Library of Medicine. Retrieved from [Link]

Sources

Physical characteristics of 4-Methylisophthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 4-Methylisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylisophthalic acid, a substituted aromatic dicarboxylic acid, serves as a valuable building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical intermediates. Its structural isomerism, arising from the placement of the methyl and carboxylic acid functional groups on the benzene ring, imparts unique physical and chemical properties that are critical to understand for its effective application. This guide provides a comprehensive overview of the core physical characteristics of 4-Methylisophthalic acid, detailing the experimental methodologies for their determination and the scientific principles that underpin these techniques.

Molecular Structure and Identification

The fundamental identity of 4-Methylisophthalic acid is established by its molecular structure and associated identifiers.

PropertyValueSource
IUPAC Name 4-Methylbenzene-1,3-dicarboxylic acidN/A
Synonyms 4-Methyl-1,3-benzenedicarboxylic acid[1]
CAS Number 3347-99-7[1]
Molecular Formula C₉H₈O₄[2]
Molecular Weight 180.16 g/mol [2]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)C(=O)ON/A

graph "Molecular_Structure_of_4_Methylisophthalic_acid" {
layout=neato;
node [shape=plaintext];
edge [style=invis];

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Double bonds C1 -- C2 [style=solid, len=1.0]; C2 -- C3 [style=double, len=1.0]; C3 -- C4 [style=solid, len=1.0]; C4 -- C5 [style=double, len=1.0]; C5 -- C6 [style=solid, len=1.0]; C6 -- C1 [style=double, len=1.0];

// Substituents C1_sub [pos="0,2!", label="COOH"]; C4_sub [pos="0,-2!", label="COOH"]; C5_sub [pos="1.74,-1!", label="CH₃"];

C1 -- C1_sub [style=solid, len=1.0]; C4 -- C4_sub [style=solid, len=1.0]; C5 -- C5_sub [style=solid, len=1.0]; }

Caption: 2D representation of the 4-Methylisophthalic acid molecule.

Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its behavior in various processes, including reactions, purifications, and formulations.

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Data:

Experimental Protocol: Capillary Melting Point Determination [3]

This method relies on the principle that the melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

  • Procedure:

    • A small amount of the dry, finely powdered 4-Methylisophthalic acid is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Causality and Self-Validation: A narrow melting range (0.5-1 °C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase. The procedure is self-validating by comparing the obtained melting point of a known standard (e.g., benzoic acid) against its literature value to calibrate the apparatus and technique.[4]

Caption: Workflow for capillary melting point determination.

Boiling Point

Due to its high melting point and the propensity for dicarboxylic acids to decompose at elevated temperatures, the experimental determination of the boiling point of 4-Methylisophthalic acid at atmospheric pressure is challenging. It is likely to decompose before boiling. Therefore, a predicted boiling point is often relied upon. For the related 5-methylisophthalic acid, the predicted boiling point is approximately 408.7 °C .[2]

Solubility Profile

The solubility of 4-Methylisophthalic acid is a key parameter in its purification by recrystallization and in its application in solution-phase reactions.

Qualitative Solubility:

As a polar molecule with two carboxylic acid groups capable of hydrogen bonding, 4-Methylisophthalic acid is expected to be:

  • Slightly soluble in water: The presence of the nonpolar benzene ring and methyl group counteracts the polarity of the carboxylic acid groups.

  • Soluble in polar organic solvents: Such as methanol, ethanol, and acetone, where both hydrogen bonding and dipole-dipole interactions can occur.[1]

Experimental Protocol: Isothermal Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

  • Apparatus: Constant temperature water bath with shaker, analytical balance, centrifuge, volumetric flasks, and a suitable analytical instrument (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of 4-Methylisophthalic acid is added to a known volume of the solvent in a sealed flask.

    • The flask is placed in a constant temperature shaker bath and agitated until equilibrium is reached (typically 24-48 hours).

    • The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered or centrifuged to remove any undissolved solid.

    • The concentration of 4-Methylisophthalic acid in the clear solution is determined using a pre-calibrated analytical method.

Causality and Self-Validation: The choice of a long equilibration time ensures that the solution is truly saturated. The use of a calibrated analytical method provides an accurate and reproducible measurement of the solubility. Repeating the experiment at different time points can validate that equilibrium has been achieved.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 4-Methylisophthalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

  • Experimental Data: A ¹H NMR spectrum of 4-Methylisophthalic acid was reported to be acquired at 399.65 MHz in DMSO-d₆.

  • Expected Chemical Shifts (δ) and Splitting Patterns:

    • Carboxylic Acid Protons (-COOH): A broad singlet typically observed far downfield (> 12 ppm) due to the acidic nature of the protons.

    • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (typically 7-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) will depend on their positions relative to the electron-withdrawing carboxylic acid groups and the electron-donating methyl group.

    • Methyl Protons (-CH₃): A sharp singlet in the upfield region (around 2.5 ppm).

¹³C NMR Spectroscopy

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbons (-C=O): In the downfield region, typically between 165-185 ppm.

    • Aromatic Carbons (Ar-C): In the range of 120-150 ppm. The carbons attached to the carboxylic acid groups will be the most downfield.

    • Methyl Carbon (-CH₃): In the upfield region, typically around 20-30 ppm.

Experimental Protocol: NMR Sample Preparation and Acquisition [5]

  • Procedure:

    • Approximately 5-10 mg of 4-Methylisophthalic acid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • The sample is gently mixed to ensure complete dissolution.

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • The ¹H or ¹³C NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters.[6]

Causality and Self-Validation: The choice of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, preventing interference with the sample signals. The instrument is calibrated using the known chemical shift of the residual solvent peak (e.g., DMSO at 2.50 ppm in ¹H NMR).

Sources

4-Methylisophthalic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methylisophthalic Acid Isomers for Researchers and Drug Development Professionals

Abstract

Methylisophthalic acid, a seemingly straightforward aromatic dicarboxylic acid, presents a case study in the critical importance of precise chemical nomenclature. While broadly utilized as a precursor in polymer science and as a structural motif in medicinal chemistry, ambiguity in its naming convention often leads to confusion among researchers. This guide disambiguates the common isomers of methylisophthalic acid, providing their correct IUPAC names, synonyms, and CAS numbers. It offers a comprehensive overview of the physicochemical properties, safety protocols, and a detailed synthetic methodology for the most prevalent isomer, 5-methylisophthalic acid. The core of this whitepaper focuses on its modern applications, particularly as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs) for advanced drug delivery systems. By synthesizing technical data with field-proven insights, this document serves as an essential resource for scientists and professionals leveraging this versatile molecule in their research and development endeavors.

Nomenclature and Isomer Disambiguation

The foundation of isophthalic acid is a benzene ring with two carboxylic acid groups at positions 1 and 3.[1] The addition of a single methyl group can result in three distinct constitutional isomers. The common name "4-Methylisophthalic acid" is frequently encountered in chemical catalogs but can be ambiguous. For unequivocal identification in research and procurement, referencing the Chemical Abstracts Service (CAS) number is paramount.

The three primary isomers are:

  • 2-Methylisophthalic acid: The methyl group is positioned between the two carboxyl groups.

  • 4-Methylisophthalic acid: The methyl group is adjacent to one of the carboxyl groups.

  • 5-Methylisophthalic acid: The methyl group is located on the carbon atom opposite the position between the two carboxyls.

Of these, 5-methylisophthalic acid is the most widely studied and utilized isomer, often referred to by the trivial name uvitic acid .[2][3]

Caption: IUPAC numbering of the isophthalic acid core and the resulting isomers.

Table 1: Isomer Identification

IUPAC Name Common Synonyms CAS Number
2-Methylbenzene-1,3-dicarboxylic acid 2-Methylisophthalic acid 5155-51-1
4-Methylbenzene-1,3-dicarboxylic acid 4-Methylisophthalic acid 3347-99-7

| 5-Methylbenzene-1,3-dicarboxylic acid | 5-Methylisophthalic acid, Uvitic acid | 499-49-0[2] |

Physicochemical and Safety Data (5-Methylisophthalic Acid)

As the most common isomer, this section details the properties of 5-Methylisophthalic acid (CAS 499-49-0).

Table 2: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₉H₈O₄ [2][4][5]
Molecular Weight 180.16 g/mol [2][4][5]
Appearance White to off-white crystalline solid [3]
Melting Point 285-289 °C
Solubility Sparingly soluble in water [3]
InChI Key PMZBHPUNQNKBOA-UHFFFAOYSA-N [2]

| SMILES | CC1=CC(=CC(=C1)C(=O)O)C(=O)O |[2] |

Safety and Handling

Expertise & Experience: Proper handling of any dicarboxylic acid is crucial to prevent respiratory and dermal irritation. Although 5-Methylisophthalic acid has low acute toxicity, its fine crystalline nature necessitates precautions against dust inhalation.[3]

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[6] When handling significant quantities or when dust generation is likely, use a NIOSH-approved respirator.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid dust formation and keep away from incompatible materials such as strong oxidizing agents.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

    • Skin Contact: Immediately wash off with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Ingestion: Clean mouth with water and drink plenty of water afterward.[6] In all cases of significant exposure or if symptoms persist, seek medical attention.

Synthesis and Purification

Authoritative Grounding: The synthesis of 5-methylisophthalic acid is classically achieved through the vigorous oxidation of mesitylene (1,3,5-trimethylbenzene).[1] This method is robust and provides a clear pedagogical example of converting alkyl side-chains on an aromatic ring into carboxylic acids.

Trustworthiness & Causality: The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is critical. Under heated, alkaline conditions, the permanganate ion effectively attacks the benzylic protons of the methyl groups. The reaction proceeds until all three methyl groups are oxidized. Subsequent acidification of the resulting potassium carboxylate salt mixture and careful separation yields the desired product. The central methyl group of mesitylene is sterically hindered, making its oxidation more difficult and allowing for the isolation of 5-methylisophthalic acid under controlled conditions.

Detailed Protocol: Synthesis of 5-Methylisophthalic Acid

Step 1: Oxidation

  • In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 500 mL of water and 40 g of potassium hydroxide.

  • Heat the solution to 80-90°C and add 30 g (0.25 mol) of mesitylene.

  • While stirring vigorously, slowly add a solution of 79 g (0.5 mol) of potassium permanganate in 400 mL of water over 2-3 hours. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue to heat and stir the mixture for an additional hour to ensure the reaction goes to completion.

Step 2: Work-up

  • Cool the reaction mixture and filter off the brown manganese dioxide (MnO₂) precipitate using a Büchner funnel. Wash the filter cake with two 50 mL portions of hot water.

  • Combine the filtrate and washings. This solution contains the potassium salt of the product.

  • Slowly and carefully acidify the clear filtrate with concentrated hydrochloric acid while cooling in an ice bath. The white crystalline product will precipitate out.

  • Check the pH with litmus paper to ensure it is strongly acidic (pH < 2).

Step 3: Purification

  • Collect the crude 5-methylisophthalic acid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a minimal amount of boiling water. The acid is sparingly soluble in cold water but more soluble in hot water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 80°C.

Step 4: Validation

  • Melting Point: Determine the melting point of the dried crystals. A sharp melting range close to the literature value indicates high purity.

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

G start Start Materials: Mesitylene, KMnO₄, KOH oxidation Step 1: Oxidation - Vigorous stirring at 80-90°C - Slow addition of KMnO₄ solution start->oxidation Reactants workup Step 2: Work-up - Filter MnO₂ - Acidify filtrate with HCl oxidation->workup Reaction Mixture purification Step 3: Purification - Recrystallize from hot water workup->purification Crude Product validation Step 4: Validation - Melting Point Analysis - Spectroscopic Confirmation (NMR, IR) purification->validation Purified Crystals product Final Product: Pure 5-Methylisophthalic Acid validation->product Validated

Caption: Experimental workflow for the synthesis and validation of 5-Methylisophthalic Acid.

Applications in Research and Drug Development

While used as an intermediate in various chemical syntheses, the most prominent modern application of 5-methylisophthalic acid is in materials science, specifically in the rational design of Metal-Organic Frameworks (MOFs).

Core Application: Building Block for Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.[9] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them ideal candidates for a range of biomedical applications, including drug delivery.[9]

In this context, 5-methylisophthalic acid serves as a dicarboxylate organic "linker" or "strut." The two carboxylate groups coordinate with metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to build the extended, porous network.

Expert Insight - The Role of the Methyl Group: The presence of the methyl group at the 5-position, compared to the parent isophthalic acid, is not merely an incidental structural feature. It is a strategic design element that imparts specific properties to the resulting MOF:

  • Modulation of Pore Environment: The methyl group is hydrophobic. Its projection into the pores of the MOF increases the nonpolar character of the internal surface. This can be exploited to enhance the loading capacity for hydrophobic drug molecules.

  • Steric Influence: The methyl group can influence the final topology of the framework, subtly altering pore size and shape, which can be used to fine-tune the release kinetics of a guest molecule.

  • Enhanced Stability: Introducing methyl groups can sometimes improve the framework's stability against moisture or other chemical agents, a critical factor for in-vivo applications.[10]

This strategic functionalization aligns with core principles of drug design, where the addition of a methyl group is a common tactic to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[10]

G cluster_mof Conceptual MOF Structure m1 Metal Node m3 Metal Node l1 <-- 5-Methylisophthalate --> m1->l1 l3 <-- 5-Methylisophthalate --> m1->l3 m2 Metal Node m4 Metal Node l4 <-- 5-Methylisophthalate --> m2->l4 l2 <-- 5-Methylisophthalate --> m3->l2 l1->m2 l2->m4 l3->m3 l4->m4 drug Drug Molecule

Caption: Conceptual diagram of a MOF with drug molecules encapsulated within its pores.

Conclusion

4-Methylisophthalic acid and its isomers, particularly 5-methylisophthalic acid, are more than simple chemical intermediates. A thorough understanding of their precise nomenclature is the first step for any researcher to ensure reproducibility and accuracy. With well-established synthetic routes and clear safety profiles, these molecules serve as powerful and versatile building blocks. Their application in the design of sophisticated materials like Metal-Organic Frameworks highlights their continuing relevance, providing a platform for developing next-generation drug delivery systems and other advanced functional materials. This guide provides the foundational knowledge required for professionals to confidently and effectively utilize these compounds in their scientific pursuits.

References

  • PubChem. (n.d.). 4-Methylphthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-5-methylisophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances. Retrieved from [Link]

  • PubMed. (2018). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3089905A - Process for the production of 4-hydroxyisophthalic acid.
  • PrepChem.com. (n.d.). Synthesis of 4-aminophthalic acid. Retrieved from [Link]

  • MDPI. (2023). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Retrieved from [Link]

  • ResearchGate. (2015). Expected reaction of MgO and carboxylic acid-based drugs. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. Retrieved from [Link]

  • Loba Chemie. (2018). ISOPHTHALIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4-Methylisophthalic acid. It is designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to understand and evaluate the thermal behavior of this compound. This document delves into the fundamental physicochemical properties, outlines detailed protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the interpretation of the resulting data. Furthermore, it explores potential thermal decomposition pathways and emphasizes critical safety and handling considerations.

Introduction

4-Methylisophthalic acid, a derivative of isophthalic acid, is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and polymers.[1] Its thermal stability is a critical parameter that influences its storage, handling, and application in various chemical processes. Understanding the temperature at which it begins to decompose and the nature of its decomposition is paramount for ensuring process safety, product purity, and the overall success of its application. This guide provides a detailed exploration of the thermal characteristics of 4-Methylisophthalic acid, underpinned by established analytical techniques and theoretical considerations.

Physicochemical Properties of 4-Methylisophthalic Acid

A thorough understanding of the fundamental physicochemical properties of 4-Methylisophthalic acid is essential for interpreting its thermal behavior.

PropertyValueSource
Chemical Formula C9H8O4[2]
Molar Mass 180.16 g/mol N/A
Synonyms 5-Methylisophthalic acid, Uvitic acid[2][3]
Appearance White crystalline solid[4]
Melting Point 283-286 °CN/A
Boiling Point Sublimes[5]
Decomposition Temperature >300 °CN/A

Note: The melting point and decomposition temperature can be influenced by the heating rate and experimental conditions.

Core Principles of Thermal Analysis

The thermal stability of a compound is typically assessed using a suite of thermoanalytical techniques. The two most pertinent methods for 4-Methylisophthalic acid are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the thermal stability and decomposition of the material. A typical TGA experiment involves heating a small amount of the sample at a constant rate while monitoring its weight. The resulting TGA curve plots the percentage of weight loss against temperature. Key information derived from a TGA thermogram includes:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins.

  • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, corresponding to the peak of the derivative of the TGA curve (DTG curve).

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.[6] For 4-Methylisophthalic acid, DSC can be used to:

  • Determine the melting point and enthalpy of fusion.

  • Observe any exothermic or endothermic events associated with decomposition.

  • Assess the purity of the sample.

Experimental Protocols for Thermal Analysis

The following protocols provide a standardized approach to evaluating the thermal stability of 4-Methylisophthalic acid.

4.1. Thermogravimetric Analysis (TGA) Protocol

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis start Start sample Weigh 5-10 mg of 4-Methylisophthalic acid start->sample pan Place in TGA pan (Alumina or Platinum) sample->pan instrument Place pan in TGA instrument pan->instrument parameters Set parameters: - Temp range: 25-600°C - Heating rate: 10°C/min - Atmosphere: N2 (50 mL/min) instrument->parameters run Run TGA experiment parameters->run data Collect and analyze data: - TGA curve (Weight % vs. Temp) - DTG curve (Derivative vs. Temp) run->data end End data->end

Caption: TGA Experimental Workflow.

4.2. Differential Scanning Calorimetry (DSC) Protocol

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis start Start sample Weigh 2-5 mg of 4-Methylisophthalic acid start->sample pan Hermetically seal in aluminum DSC pan sample->pan instrument Place sample and reference pans in DSC cell pan->instrument parameters Set parameters: - Temp range: 25-350°C - Heating rate: 10°C/min - Atmosphere: N2 (50 mL/min) instrument->parameters run Run DSC experiment parameters->run data Collect and analyze data: - Heat flow vs. Temp - Determine melting point - Identify decomposition events run->data end End data->end

Caption: DSC Experimental Workflow.

Interpretation of Thermal Data

5.1. Expected TGA Profile

Based on available data, 4-Methylisophthalic acid is expected to be thermally stable up to approximately 300°C. The TGA thermogram will likely show a single, sharp weight loss step corresponding to the complete decomposition of the molecule. The absence of significant weight loss at lower temperatures indicates the absence of volatile impurities or solvent residues.

5.2. Expected DSC Profile

The DSC thermogram should exhibit a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak of this endotherm is the melting point. Following the melting endotherm, an exothermic or complex endothermic/exothermic event may be observed at higher temperatures, indicating the onset of decomposition.

Potential Thermal Decomposition Pathways

The thermal decomposition of aromatic carboxylic acids can proceed through several pathways. For 4-Methylisophthalic acid, the primary decomposition mechanism is likely decarboxylation.

Decomposition_Pathway 4-MIA 4-Methylisophthalic acid Intermediate m-Toluic acid 4-MIA->Intermediate - CO2 Other Char residue 4-MIA->Other Complex reactions Product Toluene + CO2 Intermediate->Product - CO2

Caption: Potential Decomposition Pathway.

The initial step is likely the loss of one carboxyl group to form m-toluic acid. Subsequent heating would lead to the loss of the second carboxyl group, yielding toluene and carbon dioxide. At higher temperatures, more complex degradation and charring of the aromatic ring can occur. It is important to note that when heated, isophthalic acid, a related compound, can emit acrid smoke and fumes.[5]

Safety and Handling Considerations

As with any chemical, proper safety precautions should be observed when handling 4-Methylisophthalic acid, especially during thermal analysis.

  • Irritant: 4-Methylisophthalic acid is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Conduct all heating experiments in a well-ventilated area or a fume hood to avoid inhalation of any potential decomposition products.

  • Decomposition Products: Be aware that the thermal decomposition may produce carbon dioxide and other potentially harmful organic vapors.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability of 4-Methylisophthalic acid. By employing the described TGA and DSC protocols, researchers can obtain reliable and reproducible data to inform their work. A clear understanding of its thermal behavior, including its decomposition onset and potential degradation pathways, is crucial for its safe and effective use in research, development, and manufacturing.

References

  • Chemistry LibreTexts. (2021, July 31). 18.11: Dicarboxylic Acids. Retrieved from [Link]

  • MDPI. (2022, February 1). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isophthalic Acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisophthalic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]

  • Rojas, R., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2045. [Link]

  • Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to 4-Methylisophthalic Acid

4-Methylisophthalic acid, also known as 4-methylbenzene-1,3-dicarboxylic acid, is an aromatic carboxylic acid. It is an isomer of other methylisophthalic acids, such as 5-methylisophthalic acid (uvitic acid).[1] The presence of both carboxylic acid functional groups and a methyl group on the benzene ring makes it a versatile building block in various fields of chemical synthesis.

Aromatic dicarboxylic acids are of significant interest as precursors to commercially important polymers.[2] For instance, isophthalic acid itself is used in the production of high-performance polymers like Nomex.[2] In the realm of drug development and materials science, substituted isophthalic acids are utilized in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers, which have applications in gas storage, catalysis, and as potential drug delivery vehicles. The specific substitution pattern on the aromatic ring can significantly influence the resulting properties of these materials. 4-Methylisophthalic acid has also been noted for its potential inhibitory effects on the growth of certain bacteria.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-methylisophthalic acid is presented in the table below.

PropertyValueSource
Chemical Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
CAS Number 3347-99-7
Appearance White to off-white crystalline powderInferred from related compounds
Melting Point Not available-
Solubility Expected to have low solubility in water, soluble in organic solvents like alcohols and DMSOInferred from related compounds

Part 2: A Predictive Analysis of the Crystal Structure of 4-Methylisophthalic Acid

A definitive, publicly available crystal structure of 4-methylisophthalic acid has not been identified in the course of this review. However, a detailed understanding of the probable solid-state arrangement can be developed through an analogical analysis of its parent compound, isophthalic acid.

The Crystal Structure of Isophthalic Acid: A Foundation for Prediction

The crystal structure of isophthalic acid has been determined and serves as an excellent model for predicting the packing of its derivatives. The key crystallographic features of isophthalic acid are summarized below.

ParameterIsophthalic Acid
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.76 Å, b = 16.42 Å, c = 11.72 Å, β = 90.5°
Molecules per Unit Cell (Z) 4
Key Intermolecular Interaction Strong hydrogen bonding between carboxyl groups
Reference Alcala & Martínez-Carrera (1972)

In the solid state, isophthalic acid molecules are organized into infinite chains through strong hydrogen bonds between the carboxylic acid groups.[4] This is a common and highly stable motif for carboxylic acids.

Predicted Influence of the 4-Methyl Group

The introduction of a methyl group at the 4-position of the isophthalic acid backbone is expected to have a significant impact on the crystal packing. The primary influences will be:

  • Steric Hindrance: The methyl group will introduce steric bulk, which may disrupt the planar packing observed in isophthalic acid. This could lead to a less dense crystal structure and potentially alter the unit cell dimensions.

  • Intermolecular Interactions: While the dominant hydrogen bonding between the carboxylic acid groups is likely to be preserved, the methyl group can participate in weaker C-H···O interactions with the carboxylic acid groups of neighboring molecules. These weaker interactions can play a crucial role in determining the overall three-dimensional packing arrangement.

  • Symmetry: The addition of the methyl group at the 4-position lowers the symmetry of the molecule compared to isophthalic acid. This may result in a different space group for the crystal structure.

Insights from 5-Methylisophthalic Acid
The Potential for Polymorphism

Aromatic carboxylic acids are known to exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. It is therefore highly probable that 4-methylisophthalic acid may also exhibit polymorphism, with different crystalline forms accessible under varying crystallization conditions (e.g., solvent, temperature, cooling rate). Each polymorph would possess unique physical properties, such as melting point, solubility, and stability.

Part 3: Experimental Determination of the Crystal Structure

For researchers aiming to definitively determine the crystal structure of 4-methylisophthalic acid, the following experimental workflow is recommended. This process is designed to be a self-validating system, ensuring the production of high-quality data.

Synthesis of 4-Methylisophthalic Acid

A plausible synthetic route to 4-methylisophthalic acid involves the oxidation of a suitable precursor, such as 4-methyl-m-xylene or a related compound. A general oxidation procedure is outlined below.

Protocol: Oxidation of a Precursor to 4-Methylisophthalic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., 4-methyl-m-xylene) in a suitable solvent, such as acetic acid.

  • Oxidation: Add a strong oxidizing agent, such as potassium permanganate or a mixture of a cobalt-manganese catalyst with a source of bromine, in a controlled manner.

  • Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and quench any remaining oxidizing agent. Acidify the mixture with a strong acid (e.g., HCl) to precipitate the crude 4-methylisophthalic acid.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Purification and Single Crystal Growth

The purity of the compound is paramount for obtaining high-quality single crystals.

Protocol: Recrystallization for Purification

  • Solvent Selection: Choose a solvent or solvent system in which 4-methylisophthalic acid is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common choices for aromatic carboxylic acids include ethanol, methanol, water, or mixtures thereof.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling is critical for the formation of well-ordered crystals. Further cooling in a refrigerator or ice bath can increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Protocol: Single Crystal Growth by Slow Evaporation

  • Saturated Solution: Prepare a saturated solution of purified 4-methylisophthalic acid in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature.

  • Filtration: Filter the solution through a syringe filter into a clean vial to remove any dust particles, which can act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a few small holes poked in it to allow for slow evaporation of the solvent over several days to weeks.

  • Crystal Selection: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Protocol: SC-XRD Data Collection and Structure Solution

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Unit Cell Determination: From the positions of the diffraction spots, the dimensions and symmetry of the unit cell are determined.

  • Data Integration: The intensities of all the diffraction spots are measured and integrated.

  • Structure Solution: The integrated data is used to solve the phase problem and generate an initial electron density map of the crystal structure.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to obtain the final, accurate positions of all atoms.

Part 4: Visualizations

Molecular Structure of 4-Methylisophthalic Acid

Caption: Molecular structure of 4-methylisophthalic acid.

Hypothetical Hydrogen Bonding Network

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_COOH1 Carboxyl 1 B_COOH2 Carboxyl 2 A_COOH1->B_COOH2 O-H···O A_COOH2 Carboxyl 2 B_COOH1 Carboxyl 1 B_COOH1->A_COOH2 O-H···O

Caption: A potential dimeric hydrogen bonding motif.

Experimental Workflow for Crystal Structure Determination

Experimental_Workflow Synthesis Synthesis of 4-Methylisophthalic Acid Purification Purification by Recrystallization Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Single-Crystal X-ray Diffraction Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution Analysis Analysis of Crystal Structure StructureSolution->Analysis

Caption: Workflow for determining the crystal structure.

References

  • PubChem. 5-Methylisophthalic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Composition, reaction system and method for preparing 5-methyl isophthalic acid.
  • Alcala, R. & Martínez-Carrera, S. (1972). The crystal structure of isophthalic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(6), 1671-1677. [Link]

  • Wikipedia. Isophthalic acid. [Link]

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A Comprehensive Technical Guide to 4-Methylisophthalic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of 4-methylisophthalic acid (also known as 5-methylisophthalic acid), a versatile aromatic dicarboxylic acid with growing significance in materials science and medicinal chemistry. This document will detail its commercial availability, synthesis, and key applications, offering practical insights for researchers, chemists, and professionals in drug development.

Introduction: The Molecular Architecture and Potential of 4-Methylisophthalic Acid

4-Methylisophthalic acid, with the CAS number 499-49-0 for the 5-methyl isomer and 3347-99-7 for the 4-methyl isomer, is an organic compound characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group.[1] This seemingly simple molecule possesses a unique combination of rigidity from the aromatic core and functionality from the carboxylic acid groups, making it a valuable building block in various chemical syntheses. The methyl group further modulates its electronic properties and steric hindrance, offering a handle for fine-tuning the characteristics of resulting materials and molecules.

Its structural features make it particularly suitable for applications in the synthesis of polymers and plasticizers.[2] For drug development professionals, the isophthalic acid scaffold is of interest, and the methyl substituent can influence pharmacokinetic and pharmacodynamic properties.[3] This guide will delve into the practical aspects of sourcing, synthesizing, and utilizing this compound in a research and development setting.

Commercial Availability and Procurement

4-Methylisophthalic acid is commercially available from a range of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically offered as a white to light yellow crystalline powder with purities generally exceeding 97%. When procuring this chemical, it is crucial to consider the required purity for the intended application, as trace impurities can significantly impact the outcome of sensitive reactions, such as polymerizations or the formation of highly ordered crystalline materials.

Below is a summary of representative commercial suppliers and their typical offerings. Please note that availability and pricing are subject to change and should be verified with the respective suppliers.

SupplierTypical PurityAvailable Quantities
Sigma-Aldrich ≥97%Grams to Kilograms
Biosynth CustomGrams to Kilograms
TCI Chemicals >98.0% (GC)Grams to Kilograms
Fluorochem 97%Milligrams to Grams
J&W Pharmlab CustomMilligrams to Grams
ChemicalBook Varies by listingGrams to Tons

This table is for illustrative purposes and is not an exhaustive list of all available suppliers.

Synthesis of 4-Methylisophthalic Acid: A Practical Approach

While 4-methylisophthalic acid is commercially available, in-house synthesis can be a viable option for specific research needs or cost-effective production of larger quantities. A common and effective method for the preparation of 5-methylisophthalic acid involves the controlled oxidation of 1,3,5-mesitylene.[4] This process leverages the relative stability of the aromatic ring and the susceptibility of the methyl groups to oxidation.

Synthetic Pathway: Oxidation of 1,3,5-Mesitylene

The synthesis proceeds via the selective oxidation of two of the three methyl groups of 1,3,5-mesitylene to carboxylic acids. This transformation is typically achieved using a strong oxidizing agent in the presence of a catalyst system. A well-documented method utilizes a combination of cobalt and manganese salts as catalysts in an acetic acid solvent.[4]

G Mesitylene 1,3,5-Mesitylene Oxidation Oxidation Mesitylene->Oxidation Product 5-Methylisophthalic Acid Oxidation->Product Catalysts Co(OAc)₂, Mn(OAc)₂, KBr Catalysts->Oxidation Solvent Glacial Acetic Acid, Air/O₂ Solvent->Oxidation

Caption: Synthetic route for 5-Methylisophthalic Acid via catalyzed oxidation.

Detailed Experimental Protocol

The following protocol is based on established methodologies for the oxidation of alkylbenzenes and information from patent literature.[4] Caution: This procedure should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1,3,5-Mesitylene

  • Glacial Acetic Acid

  • Cobalt (II) Acetate Tetrahydrate

  • Manganese (II) Acetate Tetrahydrate

  • Potassium Bromide

  • Activated Carbon

  • Sodium Hydroxide (for pH adjustment)

  • Sulfuric Acid (for pH adjustment)

  • Distilled Water

Equipment:

  • Glass reactor with a mechanical stirrer, reflux condenser, gas inlet, and temperature probe

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a glass reactor, combine 1,3,5-mesitylene, glacial acetic acid, cobalt (II) acetate, manganese (II) acetate, and potassium bromide.

  • Oxidation: Heat the mixture to reflux while bubbling air or oxygen through the solution. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and filter to remove the catalyst. The filtrate is then concentrated to obtain the crude product.

  • Purification: The crude 5-methylisophthalic acid can be purified by recrystallization. A common method involves dissolving the crude product in an aqueous sodium hydroxide solution, treating with activated carbon to remove colored impurities, followed by filtration. The filtrate is then acidified with sulfuric acid to precipitate the purified 5-methylisophthalic acid, which is collected by filtration, washed with water, and dried.[4]

Applications in Research and Development

The unique structural features of 4-methylisophthalic acid make it a valuable component in several areas of research and development, particularly in the synthesis of Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry.

Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[5] The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by judicious selection of the metal and organic linker.

4-Methylisophthalic acid, with its two carboxylate groups, can act as a ditopic linker, bridging metal centers to form extended one-, two-, or three-dimensional networks.[6] The methyl group provides a degree of steric influence and can modify the electronic environment within the resulting framework, potentially influencing its adsorption and catalytic properties. The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker in a high-boiling point solvent.[5][7]

MOF_Synthesis Metal_Salt Metal Salt (e.g., Zn(NO₃)₂) Solvothermal Solvothermal Reaction (e.g., DMF, 120°C) Metal_Salt->Solvothermal Linker 4-Methylisophthalic Acid Linker->Solvothermal MOF Metal-Organic Framework (MOF) Solvothermal->MOF

Caption: General workflow for the synthesis of a MOF using 4-Methylisophthalic Acid.

Scaffold in Drug Design and Development

In medicinal chemistry, the isophthalic acid moiety can serve as a scaffold for the development of new therapeutic agents. The carboxylic acid groups can act as bioisosteres for other functional groups or participate in hydrogen bonding interactions with biological targets.[8] The introduction of a methyl group can impact a molecule's lipophilicity, metabolic stability, and binding affinity.[3]

While there are no marketed drugs that specifically contain the 4-methylisophthalic acid core, derivatives of related structures have shown promising biological activity. For instance, anilide derivatives of 4-hydroxyisophthalic acid have been reported to exhibit antimicrobial activity.[5] Furthermore, derivatives of 4-methylthiazole-5-carboxylic acid have been investigated as potential anti-cancer agents.[9] These findings suggest that 4-methylisophthalic acid is a promising starting point for the design and synthesis of novel drug candidates. The general approach involves the chemical modification of the carboxylic acid groups to form amides, esters, or other functional groups to explore structure-activity relationships.

Safety and Handling

4-Methylisophthalic acid is generally considered to be an irritant.[1] It is important to handle this chemical with appropriate safety precautions.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures:

    • Avoid breathing dust.

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • In case of contact with skin, wash with plenty of soap and water.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[10]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.

Conclusion

4-Methylisophthalic acid is a commercially available and synthetically accessible building block with significant potential in materials science and drug discovery. Its utility as a linker in the construction of functional MOFs is well-established in principle, and its scaffold holds promise for the development of novel therapeutics. A thorough understanding of its procurement, synthesis, and safe handling is essential for researchers looking to exploit the properties of this versatile molecule.

References

  • ResearchGate. Synthesis of 4-Methylimidazole-2-Carboxylic Acid. Available from: [Link].

  • ResearchGate. Synthesis of 4-methylthiophenyl silicon phthalocyanines axially substituted with carboxylic acids for MOF materials | Request PDF. Available from: [Link].

  • LookChem. Cas 2142-73-6,2',5'-DIMETHYLACETOPHENONE. Available from: [Link].

  • Patsnap. Method for producing isophthalic acid through oxidation of m-xylene - Eureka. Available from: [Link].

  • MDPI. New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Available from: [Link].

  • ResearchGate. A series of pillar-layer metal–organic frameworks based on 5-aminoisophthalic acid and 4,4′-bipyridine | Request PDF. Available from: [Link].

  • YouTube. Sabine Plummer: Synthesis and Characterization of MOF UPC-68. Available from: [Link].

  • ResearchGate. A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties | Request PDF. Available from: [Link].

  • Google Patents. Oxidation of mesityl oxide with molecular oxygen - US2443818A.
  • PubMed Central. Coordination polymers of 5-substituted isophthalic acid. Available from: [Link].

  • PubChem. 5-Methylisophthalic acid | C9H8O4 | CID 68137. Available from: [Link].

  • PubMed. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Available from: [Link].

  • PubMed. [Application of methyl in drug design]. Available from: [Link].

  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Available from: [Link].

  • SpringerLink. Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Available from: [Link].

  • CrystEngComm. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. Available from: [Link].

  • Google Patents. Composition, reaction system and method for preparing 5-methyl isophthalic acid - CN107540538B.
  • exo ricerca. Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Available from: [Link].

  • Google Patents. Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene - CN1363546A.
  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link].

  • Patent 0824962. OXIDATION CATALYST SYSTEM AND PROCESS FOR OXIDATION WITH THE SAME.
  • Wikipedia. Mesitylene. Available from: [Link].

  • Google Patents. Synthesis of triazolopyrimidine compounds - US9278972B2.

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Methodological & Application

Application Notes and Protocols: 4-Methylisophthalic Acid as a Versatile Linker in Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) utilizing 4-methylisophthalic acid as a primary organic linker. We will delve into the nuanced role of the methyl functionalization on the isophthalic acid backbone and its influence on the resulting MOF architecture and performance, with a particular focus on applications in drug delivery.

Introduction: The Strategic Advantage of 4-Methylisophthalic Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them exceptional candidates for a myriad of applications, including gas storage, catalysis, and biomedicine.[2][3] The choice of the organic linker is paramount in dictating the final topology and chemical properties of the MOF.[4]

Isophthalic acid and its derivatives are widely employed as linkers due to their angular disposition of carboxylate groups, which promotes the formation of diverse and stable framework structures.[4] The introduction of a methyl group at the 4-position of the isophthalic acid backbone (4-methylisophthalic acid) offers several strategic advantages:

  • Modulated Steric Hindrance: The methyl group introduces a degree of steric hindrance that can influence the coordination environment of the metal centers, potentially leading to unique framework topologies not accessible with the parent isophthalic acid.[5]

  • Enhanced Hydrophobicity: The nonpolar methyl group can increase the hydrophobicity of the MOF's pores, which can be advantageous for the encapsulation and controlled release of hydrophobic drug molecules.

  • Fine-Tuning of Pore Dimensions: The presence of the methyl group can subtly alter the pore size and shape within the MOF structure, allowing for fine-tuning of guest molecule selectivity.[6]

This guide will provide a detailed protocol for the synthesis of a hypothetical, yet representative, zinc-based MOF using 4-methylisophthalic acid, along with characterization techniques and a protocol for evaluating its drug delivery capabilities.

Synthesis of a 4-Methylisophthalic Acid-Based MOF (Zn-4-Me-IPA)

The solvothermal method is a prevalent and effective technique for the synthesis of high-quality MOF crystals.[7] This method involves the reaction of the metal salt and the organic linker in a sealed vessel at elevated temperatures.

Experimental Workflow: Solvothermal Synthesis of Zn-4-Me-IPA

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Purification and Activation Metal_Salt Dissolve Zinc Nitrate Hexahydrate in DMF Mixing Combine Metal Salt and Linker Solutions Metal_Salt->Mixing Linker Dissolve 4-Methylisophthalic Acid in DMF Linker->Mixing Sealing Seal in a Teflon-lined Autoclave Mixing->Sealing Heating Heat at 120°C for 24h Sealing->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash with fresh DMF and then Chloroform Cooling->Washing Activation Dry under Vacuum at 150°C Washing->Activation Product Crystalline Zn-4-Me-IPA MOF Activation->Product

Caption: Solvothermal synthesis workflow for Zn-4-Me-IPA MOF.

Detailed Protocol: Synthesis of Zn-4-Me-IPA

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Methylisophthalic acid (H₂-4-Me-IPA)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • Solution A (Metal Precursor): In a 20 mL scintillation vial, dissolve 0.148 g (0.5 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.

  • Solution B (Linker): In a separate 20 mL scintillation vial, dissolve 0.090 g (0.5 mmol) of 4-methylisophthalic acid in 10 mL of DMF.

  • Mixing and Reaction: Combine Solution A and Solution B in a 23 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling and Isolation: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature. White crystalline product should be visible. Decant the mother liquor.

  • Washing: To remove unreacted starting materials and residual solvent, wash the crystals with 10 mL of fresh DMF three times, followed by a solvent exchange with 10 mL of chloroform three times.

  • Activation: Decant the chloroform and dry the crystalline product under vacuum at 150 °C for 12 hours. The activated Zn-4-Me-IPA MOF is now ready for characterization and further use.

Causality Behind Experimental Choices:

  • Solvent (DMF): DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the metal salt and the organic linker, facilitating a homogeneous reaction mixture.

  • Temperature (120 °C): The elevated temperature provides the necessary energy for the deprotonation of the carboxylic acid groups and the subsequent coordination to the metal centers, leading to the formation of a crystalline framework.[8]

  • Washing and Activation: The washing steps are crucial for removing impurities that may be trapped within the pores of the MOF. The final activation step under vacuum and heat ensures the removal of all guest solvent molecules from the pores, making the internal surface area accessible for applications like drug loading.

Characterization of Zn-4-Me-IPA MOF

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical and chemical properties.

Technique Purpose Expected Outcome for Zn-4-Me-IPA
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns if the crystal structure is solved.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the coordination of the carboxylate groups to the metal centers.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretching frequency upon coordination to the zinc centers.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of guest solvents.A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is expected, confirming the porous nature of the MOF.

Application in Drug Delivery: Ibuprofen Loading and Release

The porous nature and tunable surface chemistry of MOFs make them excellent candidates for drug delivery systems.[3] Here, we provide a protocol for the loading and in vitro release of ibuprofen, a common nonsteroidal anti-inflammatory drug, using the synthesized Zn-4-Me-IPA MOF.

Workflow for Drug Loading and Release Studies

G cluster_0 Drug Loading cluster_1 Drug Release Immersion Immerse activated Zn-4-Me-IPA in Ibuprofen/Ethanol solution Stirring Stir at room temperature for 72h Immersion->Stirring Separation Separate by centrifugation Stirring->Separation Washing_Drug Wash with fresh Ethanol Separation->Washing_Drug Loaded_MOF Ibuprofen@Zn-4-Me-IPA Washing_Drug->Loaded_MOF Dispersion Disperse Ibuprofen-loaded MOF in Phosphate-Buffered Saline (PBS) Incubation Incubate at 37°C with gentle shaking Dispersion->Incubation Sampling Collect aliquots of the supernatant at specific time intervals Incubation->Sampling Analysis Analyze Ibuprofen concentration by UV-Vis Spectroscopy Sampling->Analysis Release_Profile Drug Release Profile Analysis->Release_Profile Activated_MOF Activated Zn-4-Me-IPA MOF Activated_MOF->Immersion Loaded_MOF->Dispersion

Caption: Workflow for ibuprofen loading into and release from Zn-4-Me-IPA MOF.

Protocol: Ibuprofen Loading
  • Preparation: Prepare a 10 mg/mL solution of ibuprofen in ethanol.

  • Loading: Immerse 100 mg of activated Zn-4-Me-IPA MOF in 10 mL of the ibuprofen solution.

  • Incubation: Stir the suspension at room temperature for 72 hours in a sealed container to allow for maximum diffusion of the drug into the MOF pores.

  • Isolation: Separate the ibuprofen-loaded MOF (Ibuprofen@Zn-4-Me-IPA) by centrifugation.

  • Washing: Wash the collected solid with fresh ethanol to remove any surface-adsorbed drug molecules.

  • Drying: Dry the Ibuprofen@Zn-4-Me-IPA under vacuum at 60 °C for 12 hours.

  • Quantification: To determine the amount of loaded ibuprofen, digest a known mass of the loaded MOF in a suitable acidic solution and analyze the ibuprofen concentration using UV-Vis spectroscopy or HPLC. The loading capacity can be expressed as a weight percentage.

Protocol: In Vitro Ibuprofen Release
  • Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Release Study: Disperse 20 mg of Ibuprofen@Zn-4-Me-IPA in 50 mL of the PBS solution.

  • Incubation: Place the suspension in a shaker bath at 37 °C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the supernatant.

  • Replenishment: Immediately replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.

  • Analysis: Determine the concentration of released ibuprofen in the collected aliquots using UV-Vis spectroscopy at the characteristic wavelength for ibuprofen.

  • Data Analysis: Calculate the cumulative percentage of drug released over time to generate a release profile.

Self-Validating System:

  • Control Experiments: A control experiment with the "empty" activated MOF in PBS should be run to ensure that no interfering species leach from the framework. Another control with a physical mixture of ibuprofen and the MOF can help distinguish between simple dissolution and framework-controlled release.

  • Reproducibility: The loading and release experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion and Future Perspectives

4-Methylisophthalic acid serves as a valuable and versatile linker for the design and synthesis of novel MOFs with tailored properties. The strategic placement of the methyl group can influence the framework's topology, porosity, and surface chemistry, making it a powerful tool for creating materials with specific functionalities. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of 4-methylisophthalic acid-based MOFs, particularly in the promising field of drug delivery. Future research could focus on exploring different metal nodes in combination with this linker, post-synthetic modification of the framework, and in vivo studies to further validate the therapeutic potential of these materials. The continued exploration of substituted isophthalic acids will undoubtedly lead to the development of next-generation MOFs with enhanced performance for a wide range of applications.[9]

References

Sources

Application Notes and Protocols for the Synthesis of Advanced Polymers Using 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of novel polyesters and polyamides utilizing 4-Methylisophthalic acid as a key monomer. This document is intended to serve as a foundational resource, offering detailed experimental protocols and the scientific rationale behind them. The methodologies described herein are designed to be adaptable, providing a robust starting point for the development of new materials with tailored properties for applications in drug delivery and advanced materials science.

Introduction: The Strategic Advantage of 4-Methylisophthalic Acid in Polymer Synthesis

4-Methylisophthalic acid is an aromatic dicarboxylic acid that offers unique advantages in polymer chemistry. The presence of the methyl group on the benzene ring introduces a subtle yet significant modification to the polymer backbone compared to its parent monomer, isophthalic acid. This methyl group can influence the polymer's properties in several ways:

  • Enhanced Solubility: The methyl group can disrupt the close packing of polymer chains, leading to improved solubility in a wider range of organic solvents. This is a critical advantage for polymer processing and characterization.

  • Modified Thermal Properties: The introduction of the methyl group can alter the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polymers, allowing for fine-tuning of their thermal characteristics.

  • Tailored Mechanical Properties: The methyl group can impact the flexibility and strength of the polymer, offering a lever to control the mechanical performance of the final material.

These attributes make 4-Methylisophthalic acid a highly attractive monomer for the synthesis of high-performance polymers, particularly for applications in the pharmaceutical and biomedical fields where precise control over material properties is paramount. Polymers derived from this monomer are promising candidates for creating flexible and biocompatible matrices for controlled drug release systems.[1][2][3][4]

Synthesis of Polyesters via Melt Polycondensation

Melt polycondensation is a widely used, solvent-free method for synthesizing high-molecular-weight polyesters. This technique involves the direct reaction of a dicarboxylic acid with a diol at elevated temperatures, with the continuous removal of the condensation byproduct, water, to drive the reaction to completion.[5]

Scientific Rationale

The reaction between 4-Methylisophthalic acid and a suitable diol, such as 1,4-butanediol, proceeds through an esterification reaction. The use of a catalyst, typically a tin or titanium compound, is crucial to achieve a high degree of polymerization in a reasonable timeframe. The reaction is typically carried out in two stages: an initial esterification step at a lower temperature, followed by a polycondensation step at a higher temperature and under vacuum to facilitate the removal of water and increase the molecular weight of the polymer. An excess of the diol is often used to compensate for its potential loss due to volatility at high temperatures.[5]

Experimental Workflow: Melt Polycondensation

melt_polycondensation cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Product Isolation charge Charge Reactor: - 4-Methylisophthalic acid - 1,4-Butanediol - Catalyst esterification Esterification: - Heat to 180-200°C - N2 purge - Collect water charge->esterification Heat polycondensation Polycondensation: - Increase temp. to 220-240°C - Apply vacuum (<1 Torr) - Increase viscosity esterification->polycondensation Increase Temp & Vacuum extrude Extrude Polymer polycondensation->extrude Reaction Complete cool Cool and Pelletize extrude->cool purify Purify (Optional): - Dissolve in solvent - Precipitate in non-solvent cool->purify dry Dry under Vacuum purify->dry

Caption: Workflow for polyester synthesis via melt polycondensation.

Detailed Protocol: Synthesis of Poly(butylene 4-methylisophthalate)

Materials:

  • 4-Methylisophthalic acid (1.0 mol)

  • 1,4-Butanediol (1.2 mol, 20% molar excess)

  • Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄) (0.05 mol% relative to the diacid)

  • High-purity nitrogen gas

  • Suitable solvent for purification (e.g., chloroform, dichloromethane)

  • Non-solvent for precipitation (e.g., methanol, ethanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Reactor Charging: Charge the glass reactor with 4-Methylisophthalic acid, 1,4-butanediol, and the catalyst.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen purge during the initial stage of the reaction.

  • Esterification: Gradually heat the reaction mixture to 180-200°C with constant stirring. Water will begin to distill from the reaction mixture. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.

  • Polycondensation: Increase the temperature to 220-240°C and gradually apply a vacuum, reducing the pressure to below 1 Torr. A significant increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polymer increases. Continue the reaction under these conditions for another 3-5 hours.

  • Product Isolation: Once the desired viscosity is reached, stop the reaction by cooling the reactor. The polymer can be extruded from the reactor under nitrogen pressure.

  • Purification (Optional): For high-purity applications, the polymer can be dissolved in a suitable solvent and precipitated by adding the solution to a stirred non-solvent. The precipitated polymer is then filtered and dried.

  • Drying: Dry the final polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Expected Results and Characterization
ParameterExpected Value/Characteristic
Appearance Off-white to pale yellow solid
Molecular Weight (Mn) 10,000 - 30,000 g/mol (by GPC)
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition (Tg) 60 - 90°C (by DSC)
Solubility Soluble in chlorinated solvents (chloroform, DCM), THF

Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester linkage (C=O stretch around 1720 cm⁻¹) and the disappearance of the carboxylic acid O-H band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the incorporation of both monomers into the polymer chain.[3][6]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Synthesis of Polyamides via Solution Polycondensation

Solution polycondensation is a versatile method for synthesizing polyamides, particularly those that may decompose at the high temperatures required for melt polycondensation. This technique involves reacting a diacid chloride with a diamine in a suitable solvent at lower temperatures.

Scientific Rationale

The synthesis of polyamides from 4-Methylisophthalic acid first requires the conversion of the carboxylic acid groups to more reactive acyl chlorides. This is typically achieved by reacting 4-Methylisophthalic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methylisophthaloyl chloride is then reacted with a diamine, such as hexamethylenediamine, in an aprotic polar solvent. An acid scavenger, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise react with the diamine and halt the polymerization.[7]

Experimental Workflow: Solution Polycondensation

solution_polycondensation cluster_monomer_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Product Isolation acid_chloride_prep Prepare 4-Methylisophthaloyl Chloride: - 4-Methylisophthalic acid + SOCl₂ add_diacid_chloride Add Diacid Chloride Solution Dropwise at 0°C acid_chloride_prep->add_diacid_chloride dissolve_diamine Dissolve Diamine & Acid Scavenger in Solvent dissolve_diamine->add_diacid_chloride react React at Room Temperature for 12-24h add_diacid_chloride->react precipitate Precipitate Polymer in Non-solvent (e.g., water) react->precipitate filter_wash Filter and Wash with Water and Methanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry

Caption: Workflow for polyamide synthesis via solution polycondensation.

Detailed Protocol: Synthesis of Poly(hexamethylene 4-methylisophthalamide)

Part A: Synthesis of 4-Methylisophthaloyl Chloride

Materials:

  • 4-Methylisophthalic acid (1.0 mol)

  • Thionyl chloride (SOCl₂) (2.5 mol, excess)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, combine 4-Methylisophthalic acid and excess thionyl chloride.

  • Add a few drops of DMF as a catalyst.

  • Heat the mixture to reflux (approximately 80°C) for 4-6 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-methylisophthaloyl chloride can be purified by vacuum distillation or used directly in the next step.

Part B: Solution Polycondensation

Materials:

  • 4-Methylisophthaloyl chloride (from Part A)

  • Hexamethylenediamine (1.0 mol)

  • N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine or Triethylamine (2.0 mol, acid scavenger)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve hexamethylenediamine and the acid scavenger in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the 4-methylisophthaloyl chloride in a small amount of the same anhydrous solvent and add it dropwise to the stirred diamine solution over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as water or methanol, with vigorous stirring.

  • Filter the precipitated polymer and wash it thoroughly with water and then with methanol to remove any unreacted monomers, solvent, and the salt of the acid scavenger.

  • Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Expected Results and Characterization
ParameterExpected Value/Characteristic
Appearance White to off-white fibrous or powdery solid
Inherent Viscosity 0.5 - 1.5 dL/g (in a suitable solvent)
Glass Transition (Tg) 150 - 200°C (by DSC)
Solubility Soluble in polar aprotic solvents (DMAc, NMP, DMF)

Characterization Techniques:

  • FTIR: To confirm the formation of the amide linkage (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Viscometry: To determine the inherent viscosity, which is related to the molecular weight.

  • DSC and TGA: To assess the thermal properties of the polyamide.

Applications in Drug Development

Polymers synthesized from 4-Methylisophthalic acid are expected to possess properties that are highly beneficial for drug delivery applications.[1][2][3][4] The enhanced solubility and potential for tunable thermal and mechanical properties make them suitable for a variety of drug delivery systems.

  • Controlled Release Matrices: These polymers can be formulated into matrices for the sustained release of therapeutic agents. The release rate can be controlled by the polymer's degradation rate and the drug's diffusion through the polymer matrix.

  • Nanoparticle Formulations: The improved solubility of these polymers facilitates their use in creating nanoparticles for targeted drug delivery. These nanoparticles can encapsulate drugs, protecting them from degradation and enabling targeted delivery to specific cells or tissues.

  • Biodegradable Implants: Polyesters and polyamides can be designed to be biodegradable, making them suitable for use in implantable drug delivery devices that degrade over time, eliminating the need for surgical removal.

Conclusion

4-Methylisophthalic acid is a versatile monomer for the synthesis of advanced polyesters and polyamides with tailored properties. The protocols provided in these application notes offer a solid foundation for researchers to explore the potential of these novel polymers. The ability to fine-tune the properties of these materials by adjusting reaction conditions and co-monomer selection opens up exciting possibilities for the development of new materials for a wide range of applications, particularly in the field of drug delivery. Further research and optimization of these synthesis protocols will undoubtedly lead to the creation of innovative polymeric materials with significant scientific and therapeutic impact.

References

  • National Institutes of Health (NIH). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. [Link]

  • Der Pharma Chemica. Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. [Link]

  • Publikationsserver der TU Clausthal. Synthesis and Application of Bio-Based Polyesters and Poly(ester amide)s. [Link]

  • ResearchGate. Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. [Link]

  • National Institutes of Health (NIH). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]

  • Chemistry LibreTexts. Polyamides. [Link]

  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

  • Save My Exams. Formation of Polyamides - A Level Chemistry Revision Notes. [Link]

  • ResearchGate. (PDF) Polyamide Syntheses. [Link]

  • National Institutes of Health (NIH). Considerations for Polymers Used in Ocular Drug Delivery. [Link]

  • MDPI. Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Poly (1,4-Benzenedimethylene Phthalate) and the Study of its ability to sorb Pb(II), Cd(II), and Zn(II) ions. [Link]

  • MDPI. Advances in Biodegradable Nano-Sized Polymer-Based Ocular Drug Delivery. [Link]

  • National Institutes of Health (NIH). Polymer-based carriers for ophthalmic drug delivery. [Link]

Sources

Analytical methods for 4-Methylisophthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Quantification and Characterization of 4-Methylisophthalic Acid

Abstract

This comprehensive technical guide provides a detailed exploration of the principal analytical methodologies for the robust quantification and characterization of 4-Methylisophthalic acid (4-MIP). Designed for researchers, scientists, and professionals in drug development and quality control, this document moves beyond rote protocols to explain the fundamental causality behind experimental design. We delve into High-Performance Liquid Chromatography (HPLC) for quantification and stability assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive identification, classical titrimetry for purity assay, and spectroscopic techniques for structural verification. Each section includes field-proven insights, detailed step-by-step protocols, and visual workflows to ensure technical accuracy and practical applicability.

Introduction: The Analytical Imperative for 4-Methylisophthalic Acid

4-Methylisophthalic acid (4-MIP), a substituted aromatic dicarboxylic acid, serves as a critical building block and intermediate in the synthesis of various high-value materials, including polymers and pharmaceutical agents.[1][2] Its precise chemical structure, featuring two carboxylic acid groups and a methyl group on a benzene ring, dictates its reactivity and suitability for these applications. Consequently, the ability to accurately determine its purity, quantify its concentration in complex matrices, and identify potential impurities or degradants is paramount for ensuring product quality, process control, and regulatory compliance.

The multifaceted nature of analytical chemistry offers several powerful techniques to interrogate 4-MIP.[3] High-Performance Liquid Chromatography (HPLC) stands out as the primary tool for quantification due to its versatility and precision. For trace-level identification, especially in complex mixtures, Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides unparalleled sensitivity and specificity, albeit with the requirement of derivatization.[4] Furthermore, spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer definitive structural confirmation, while classical methods like potentiometric titration remain a simple and accurate means for bulk purity assessment.[5][6]

This guide provides the theoretical grounding and practical protocols necessary to implement these methods effectively.

Physicochemical Properties of 4-Methylisophthalic Acid

A thorough understanding of the analyte's properties is the foundation of sound method development. These characteristics influence choices regarding solvents, column chemistry, and detection methods.

PropertyValueSource
Chemical Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Appearance White crystalline solid[7]
Melting Point 146-148 °C[7]
Polar Surface Area 74.6 Ų[7]
LogP 1.27[7]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetone.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the preferred method for analyzing non-volatile, polar compounds like 4-MIP. The technique's high resolution and sensitivity make it ideal for both routine quality control and for stability-indicating assays, which are critical in pharmaceutical development.[3][8]

The Causality of Method Design

The success of an HPLC method hinges on informed choices regarding the stationary and mobile phases.

  • Column Selection: A reversed-phase (RP) column, typically a C18 (octadecylsilane), is the standard choice. The nonpolar stationary phase retains the relatively nonpolar benzene ring of 4-MIP, while the polar carboxylic acid groups modulate its retention.

  • Mobile Phase Suppression: Being a dicarboxylic acid, 4-MIP can exist in multiple ionic states depending on the pH. Analyzing it in its neutral, protonated form is essential for achieving sharp, symmetrical peaks and reproducible retention times. This is accomplished by acidifying the mobile phase with an additive like phosphoric acid or formic acid to a pH well below the first pKa of the analyte.[9][10] This suppresses the ionization of the carboxyl groups, increasing the molecule's overall hydrophobicity and its retention on the C18 column.

  • Detector Selection: The benzene ring in 4-MIP contains a chromophore that absorbs UV light. A UV-Vis or Photodiode Array (PDA) detector is therefore highly effective. A PDA detector offers the significant advantage of acquiring full UV spectra for each peak, enabling confirmation of peak identity and assessment of peak purity, which is indispensable for stability studies.[8]

Protocol 1: Isocratic RP-HPLC for Purity and Quantification

This protocol describes a robust isocratic method for determining the purity and concentration of 4-MIP in bulk material or simple formulations.

A. Reagents and Materials

  • 4-Methylisophthalic acid reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid (H₃PO₄, ~85%)

  • Diluent: Acetonitrile/Water (50:50, v/v)

B. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% Phosphoric Acid in Water. Filter through a 0.45 µm membrane filter. The mobile phase is a mixture of this aqueous solution and Acetonitrile (e.g., 60:40 v/v Water:Acetonitrile, adjust as needed for optimal retention).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-MIP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the 4-MIP sample, dissolve it in the diluent, and dilute to a final nominal concentration of 100 µg/mL.

C. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Water (0.1% H₃PO₄) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or PDA (200-400 nm)
Run Time ~10 minutes

D. System Validation and Analysis

  • System Suitability: Inject the 100 µg/mL standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Calibration: Inject the working standard solutions in duplicate to construct a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Analysis: Inject the sample solution. Quantify the amount of 4-MIP by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (0.1% H3PO4 in Water:ACN) D HPLC Injection A->D B Standard Prep (Stock & Dilutions) B->D C Sample Prep (Dissolve & Dilute) C->D E Data Acquisition (UV/PDA Detector) D->E F Peak Integration E->F G Calibration Curve (r² ≥ 0.999) F->G H Quantification (Purity / Assay) G->H

Caption: Isocratic HPLC analysis workflow for 4-MIP.

Protocol 2: Stability-Indicating Gradient RP-HPLC Method

A stability-indicating method must be able to separate the intact active pharmaceutical ingredient (API) from any potential degradation products.[11][12] This typically requires a gradient elution to resolve compounds with a wider range of polarities. The first step is to perform forced degradation studies.

A. Forced Degradation Procedure

  • Acid Hydrolysis: Dissolve 4-MIP in diluent, add 1N HCl to a final concentration of 0.1N. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Dissolve 4-MIP in diluent, add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute.[11]

  • Oxidative Degradation: Dissolve 4-MIP in diluent and add 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to the target concentration.

  • Thermal Degradation: Store solid 4-MIP powder in an oven at 105°C for 24 hours. Dissolve and dilute for analysis.

  • Photolytic Degradation: Expose a solution of 4-MIP to direct sunlight or a photostability chamber (ICH Q1B guidelines).

B. Gradient Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detector PDA (200-400 nm)
Gradient Program Time (min)
0
20
25
26
30

C. Method Validation The method's specificity must be confirmed by demonstrating that the 4-MIP peak is resolved from all degradation product peaks and is spectrally pure (as determined by the PDA detector).

Gas Chromatography-Mass Spectrometry (GC-MS)

For highly sensitive and specific detection, particularly for identifying impurities or metabolites in complex matrices, GC-MS is an invaluable tool.[13] However, the low volatility of dicarboxylic acids like 4-MIP necessitates a chemical derivatization step to make them suitable for GC analysis.

The Causality of Derivatization

Derivatization converts the polar, non-volatile carboxylic acid functional groups into nonpolar, volatile esters.[14] This is typically achieved by:

  • Esterification: Reacting 4-MIP with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃, H₂SO₄) to form the dimethyl ester.

  • Silylation: Reacting 4-MIP with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (TMS) groups.

This transformation allows the analyte to be volatilized in the GC inlet without decomposition and to travel through the chromatographic column for separation.

Protocol 3: GC-MS Analysis via Methyl Ester Derivatization

A. Reagents and Materials

  • 4-Methylisophthalic acid

  • BF₃-Methanol solution (14% w/v)

  • Hexane (GC grade)

  • Sodium Sulfate (anhydrous)

  • Saturated Sodium Bicarbonate solution

B. Derivatization Procedure

  • Accurately weigh ~1 mg of the 4-MIP sample into a vial.

  • Add 1 mL of 14% BF₃-Methanol solution.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The hexane extract, containing the dimethyl 4-methylisophthalate, is ready for injection.

C. GC-MS Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

D. Data Interpretation

  • Identification: The compound is identified by its characteristic retention time and by matching its mass spectrum against a reference library (e.g., NIST). The spectrum of the dimethyl ester should show a clear molecular ion (M⁺) and predictable fragmentation patterns.

  • Quantification: For quantitative analysis, a calibration curve can be prepared using a derivatized reference standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample B Derivatization (e.g., BF3-Methanol) A->B C Liquid-Liquid Extraction (into Hexane) B->C D GC-MS Injection C->D E Separation & Ionization D->E F Mass Spectrum Acquisition E->F G Library Search & ID F->G H Quantification G->H

Caption: GC-MS analysis workflow including derivatization.

Spectroscopic and Titrimetric Characterization

While chromatographic methods are essential for quantification, spectroscopic and titrimetric techniques are vital for structural confirmation and bulk purity assessment.

Spectroscopic Identification

These methods provide a fingerprint of the molecule, confirming its identity.

TechniqueExpected ObservationsSource
FT-IR (ATR) Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹).[15]
¹H NMR (in DMSO-d₆) Aromatic protons (multiplets, ~7.5-8.5 ppm), methyl protons (singlet, ~2.5 ppm), carboxylic acid protons (broad singlet, >12 ppm).[16]
¹³C NMR (in DMSO-d₆) Carboxyl carbons (~165-170 ppm), aromatic carbons (~125-140 ppm), methyl carbon (~20 ppm).[16]
UV-Vis (in Methanol) Absorption maxima related to the benzene ring chromophore, typically in the 200-300 nm range.[6]
Protocol 4: Purity Assay by Potentiometric Titration

This classical acid-base titration is a cost-effective and highly accurate method for determining the purity of bulk 4-MIP.[17] Potentiometric endpoint detection is used for greater accuracy than colorimetric indicators.

A. Reagents

  • 4-Methylisophthalic acid sample

  • Standardized 0.1 N Sodium Hydroxide (NaOH) volumetric solution

  • Solvent: 70:30 Methanol:Water (v/v), neutralized to pH 7.

B. Procedure

  • Accurately weigh approximately 150 mg of the 4-MIP sample into a beaker.

  • Dissolve the sample in 50 mL of the neutralized solvent mixture.

  • Immerse a calibrated pH electrode connected to a titrator into the solution.

  • Titrate the solution with standardized 0.1 N NaOH. Record the volume of titrant added versus the pH.

  • The titration curve will show two inflection points corresponding to the two carboxylic acid groups. The second equivalence point is typically sharper and should be used for calculation.

C. Calculation

Where:

  • V = Volume of NaOH used at the second equivalence point (L)

  • N = Normality of the NaOH solution (eq/L)

  • E.W. = Equivalent Weight of 4-MIP (Molecular Weight / 2 = 180.16 / 2 = 90.08 g/eq)

  • W = Weight of the sample (g)

Titration_Workflow A Weigh Sample Accurately B Dissolve in Neutralized Solvent A->B C Titrate with Std. 0.1N NaOH B->C D Record pH vs. Volume C->D E Determine Equivalence Point D->E F Calculate Purity E->F

Caption: Workflow for purity assay by potentiometric titration.

Summary and Method Comparison

The choice of analytical method depends on the specific objective, sample matrix, and available instrumentation.

MethodPrimary ApplicationAdvantagesLimitations
HPLC-UV/PDA Quantification, Purity Testing, Stability-Indicating AssaysHigh precision and accuracy, robust, can separate impurities.Moderate sensitivity, requires reference standards.
GC-MS Identification of Trace Impurities/MetabolitesExcellent sensitivity and specificity, structural information from MS.Requires derivatization, analyte must be thermally stable after derivatization.
Titrimetry Bulk Purity AssayHigh accuracy, low cost, absolute method (if titrant is primary standard).Not selective (titrates all acids), requires larger sample amount, unsuitable for complex matrices.
Spectroscopy Structural Confirmation/IdentificationProvides definitive structural information (NMR, IR).Not quantitative (except UV-Vis), requires pure sample, expensive instrumentation (NMR).

References

  • SIELC Technologies. (n.d.). Separation of 4-Sulfophthalic acid on Newcrom R1 HPLC column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid.
  • Amrane, P. (2024). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Pharmaceutical Methods.
  • Thermo Fisher Scientific. (n.d.). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions.
  • Biosynth. (n.d.). 4-Methylisophthalic acid | 3347-99-7.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isophthalic acid on Primesep B Column.
  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 4-Methylphthalic Acid.
  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Rele R.V. (2015). Development and validation of stability indicating reverse phase high performance liquid chromatography method for Timolol Maleate. Journal of Chemical and Pharmaceutical Research.
  • Metrohm. (n.d.). Applications.
  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • ResearchGate. (n.d.). GC-MS chromatogram vs. retention time for a sample taken during the....
  • Aperta. (2016). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT.
  • PubMed. (2016). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT.
  • LibreTexts. (n.d.). Titrimetric Methods.
  • SpringerLink. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
  • ResearchGate. (n.d.). IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF.
  • NIH. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments.

Sources

High-Resolution RP-HPLC Analysis of 4-Methylisophthalic Acid: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-Methylisophthalic acid (4-MIPA) is a critical aromatic dicarboxylic acid used primarily as an intermediate in the synthesis of high-performance polyesters, alkyd resins, and pharmaceutical precursors.[1] Structurally, it consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 4.

Analytical Challenges
  • Polarity & Retention: Possessing two ionizable carboxylic acid groups (

    
    , 
    
    
    
    ), 4-MIPA is highly polar. In standard reverse-phase (RP) conditions at neutral pH, it exists as a dicarboxylate anion, leading to poor retention and elution in the void volume.
  • Isomeric Selectivity: It often co-exists with structural isomers such as 5-methylisophthalic acid or oxidation byproducts like 4-methylphthalic acid .[1] Differentiating these requires high chromatographic selectivity.

  • Peak Tailing: Interaction between the free carboxylic protons and residual silanols on the silica stationary phase can cause severe peak tailing.

This guide details a Ion-Suppression Reverse-Phase HPLC method. By lowering the mobile phase pH below the analyte's


, we suppress ionization, rendering the molecule neutral and sufficiently hydrophobic to interact with a C18 stationary phase.

Physicochemical Profile & Method Strategy

PropertyDataChromatographic Implication
Formula

MW = 180.16 g/mol
Acid Dissociation

Crucial: Mobile phase pH must be

to ensure >99% protonation (neutral form).[1]
UV Absorption

nm
Aromatic

transitions allow sensitive UV detection.[1]
Solubility Soluble in MeOH, DMSO, dilute baseSample diluent must match initial mobile phase strength to prevent precipitation or peak distortion.

Detailed Experimental Protocol

Equipment & Reagents[1]
  • HPLC System: Quaternary or Binary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).

    • Why: High surface area and "end-capping" reduce silanol interactions, improving peak shape for acids.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (

      
      , 85%).
      
    • Water (Milli-Q / 18.2 MΩ).[1]

Mobile Phase Preparation[1][2]
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Protocol: Dissolve 2.72 g

      
       in 950 mL water. Adjust pH to 2.5 ± 0.05 using dilute 
      
      
      
      . Dilute to 1 L. Filter through 0.45 µm nylon filter.
  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves mass transfer and retention time reproducibility.
Injection Volume 5 - 10 µLPrevent column overload; maintain peak symmetry.[1]
Detection UV @ 240 nmOptimal balance of sensitivity and solvent transparency.
Run Time 15 minutesSufficient for impurity elution.
Gradient Program

A gradient is recommended to separate the main peak from potential late-eluting hydrophobic impurities (e.g., dimethyl esters or unreacted xylenes).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibrate / Load
8.006040Linear Ramp
10.001090Wash Step
12.001090Hold Wash
12.10955Re-equilibration
15.00955End

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 4-Methylisophthalic acid reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL Methanol (to ensure rapid dissolution).

  • Sonicate for 5 minutes.

  • Dilute to volume with Mobile Phase A . (Final solvent ratio ~50:50 MeOH:Buffer).

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Mobile Phase A .

    • Note: Diluting with the starting mobile phase (high aqueous) prevents "solvent shock" which causes split peaks.

Visualizations

Method Logic & Mechanism

This diagram illustrates the decision-making process for parameter selection based on the analyte's chemistry.[1]

HPLC_Strategy Analyte Analyte: 4-Methylisophthalic Acid (Two -COOH groups) Problem Problem: Ionized at neutral pH (Elutes in Void Volume) Analyte->Problem pKa 3.5 & 4.6 Solution Solution: Ion Suppression Problem->Solution Requires hydrophobicity Step1 Adjust pH < pKa (~3.5) Target: pH 2.5 Solution->Step1 Protonation Step2 Stationary Phase Selection C18 (End-capped) Solution->Step2 Interaction Result Result: Analyte Protonated (Neutral) Retained on C18 Step1->Result Step2->Result Step3 Mobile Phase Phosphate Buffer / ACN Step3->Result

Caption: Logical framework for selecting ion-suppression RP-HPLC for dicarboxylic acids.

Experimental Workflow

A step-by-step visual guide for the laboratory analyst.

Workflow Start Weigh 10mg 4-MIPA Dissolve Dissolve in 5mL Methanol Start->Dissolve Dilute Dilute to 10mL with Buffer pH 2.5 Dissolve->Dilute Filter Filter 0.45µm Nylon Dilute->Filter Inject Inject 10µL HPLC System Filter->Inject Data Acquire Data @ 240nm Inject->Data

Caption: Sample preparation and injection workflow for 4-MIPA analysis.[1][2][3][4][5][6][7]

Validation Parameters (ICH Q2)

To ensure this method is suitable for regulatory submission or quality control, evaluate the following:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . If higher, lower the pH slightly or use a column with better end-capping.[1]
    • Theoretical Plates (

      
      ):  > 5000.
      
    • Precision: RSD of peak area for 6 injections

      
      .
      
  • Linearity:

    • Range: 10 µg/mL to 150 µg/mL.

    • Acceptance:

      
      .
      
  • LOD/LOQ:

    • Estimated LOD: ~0.5 µg/mL (Signal-to-Noise 3:1).[1]

    • Estimated LOQ: ~1.5 µg/mL (Signal-to-Noise 10:1).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions; pH too high.[1]Ensure pH is ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

.[8] Use a "Base Deactivated" C18 column.
Split Peaks Sample solvent too strong (high % MeOH).Dilute sample with Mobile Phase A (Buffer) before injection.
Retention Time Drift Column temperature fluctuation or insufficient equilibration.Use a column oven (30°C). Equilibrate for >20 mins.
High Backpressure Buffer precipitation in ACN mixing.Ensure buffer concentration

mM. Wash system with 10:90 MeOH:Water after use.

References

  • National Institute of Standards and Technology (NIST). Isophthalic acid - UV/Vis Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 4-Hydroxy-5-methylisophthalic acid (Related Compound Data).[1][9] National Library of Medicine. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Isophthalic Acid on Primesep B Column. Available at: [Link]

Sources

Application Note: A Practical Guide to the NMR Spectroscopy of 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of small organic molecules.

Abstract: This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-Methylisophthalic acid. Moving beyond a simple recitation of data, this note delves into the rationale behind experimental design, from sample preparation to spectral interpretation. It offers detailed protocols for ¹H NMR, ¹³C NMR, and D₂O exchange experiments, equipping the reader with the necessary tools to confidently verify the structure and purity of this important chemical intermediate.

Foundational Principles: Structure Dictates Spectrum

4-Methylisophthalic acid (4-methyl-1,3-benzenedicarboxylic acid) is a trisubstituted benzene derivative. A robust analysis of its NMR spectrum begins with an understanding of its molecular structure and symmetry. The molecule possesses a methyl group, an electron-donating group (EDG), and two carboxylic acid moieties, which are strong electron-withdrawing groups (EWGs). This specific arrangement of substituents dictates the electronic environment of each proton and carbon atom, giving rise to a unique and predictable NMR fingerprint.

The molecule lacks a plane of symmetry that would render any of the aromatic protons or carbons chemically equivalent. Therefore, we anticipate a complex but interpretable spectrum:

  • ¹H NMR: Three distinct signals for the aromatic protons, one signal for the methyl protons, and a signal for the two carboxylic acid protons.

  • ¹³C NMR: Nine distinct signals are expected: six for the aromatic carbons, two for the carboxyl carbons, and one for the methyl carbon.

The "Why": Strategic Experimental Design

The choice of experimental parameters is not arbitrary; it is a deliberate strategy to extract the maximum amount of information. For a molecule like 4-Methylisophthalic acid, certain considerations are paramount.

Solvent Selection: The solubility and chemical nature of the analyte guide solvent choice.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is the solvent of choice for this analysis. 4-Methylisophthalic acid is readily soluble in DMSO. Crucially, DMSO is aprotic and forms hydrogen bonds with the carboxylic acid protons, slowing their exchange rate. This allows their resonance to be observed as a distinct, albeit often broad, signal in the ¹H NMR spectrum.[1]

  • CDCl₃ (Deuterated Chloroform): While common, it is a poor choice for this analyte due to low solubility and the tendency for carboxylic acid protons to form dimers, resulting in very broad, sometimes undetectable, signals.[2]

  • D₂O (Deuterium Oxide): Using D₂O as the primary solvent would lead to the immediate exchange of the acidic carboxylic protons with deuterium, rendering them invisible in the ¹H NMR spectrum.[3][4][5][6] However, D₂O is an invaluable tool for a confirmation experiment, as will be detailed in the protocols.

The D₂O Exchange Experiment: This is a simple yet powerful technique to unequivocally identify the signals from labile protons (like those in -COOH, -OH, -NH₂). Adding a drop of D₂O to the NMR sample in DMSO-d₆ and re-acquiring the ¹H spectrum will cause the carboxylic acid proton signal to disappear due to chemical exchange.[3][4][5][6] This provides definitive proof of their assignment.

Predicted NMR Spectral Data

The chemical shifts in NMR are governed by the electronic environment of the nuclei. The interplay between the electron-donating methyl group and the electron-withdrawing carboxyl groups allows for a reasoned prediction of the spectral features. Protons and carbons adjacent to EWGs are deshielded (shift downfield), while those near EDGs are shielded (shift upfield) relative to benzene (δ ≈ 7.3 ppm).[7]

Table 1: Predicted ¹H NMR Data for 4-Methylisophthalic Acid in DMSO-d₆

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
-COOH10.0 - 13.5Broad Singlet2HHighly deshielded due to the electronegative oxygens and hydrogen bonding.[2][3][4][8] Signal will disappear upon D₂O addition. Its breadth is concentration-dependent.
Aromatic H (H-2)~8.4Singlet (s) or narrow Doublet (d)1HPositioned between two electron-withdrawing carboxyl groups, making it the most deshielded aromatic proton.
Aromatic H (H-6)~8.0Doublet (d)1HOrtho to a carboxyl group and meta to the other carboxyl and the methyl group.
Aromatic H (H-5)~7.5Doublet (d)1HOrtho to the methyl group, leading to relative shielding compared to the other aromatic protons.
-CH₃~2.4Singlet (s)3HTypical range for a benzylic methyl group.[9][10] Appears as a singlet as there are no adjacent protons to couple with.

Table 2: Predicted ¹³C NMR Data for 4-Methylisophthalic Acid in DMSO-d₆

AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
-COOH165 - 175Characteristic chemical shift for carboxylic acid carbonyl carbons.[3][4][6][11] Two distinct signals are expected as they are in non-equivalent chemical environments.
Aromatic C (ipso)125 - 150Six unique signals are expected in the aromatic region.[9] The carbons directly attached to the substituents (ipso-carbons) will have varied shifts. Quaternary carbons often show weaker signals.
-CH₃20 - 25Typical chemical shift for a methyl group attached to an aromatic ring.[1]

Experimental Workflow and Protocols

The following diagram and protocols outline a self-validating system for the NMR analysis of 4-Methylisophthalic acid.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Verification A Weigh ~10-15 mg of 4-Methylisophthalic Acid B Add ~0.7 mL of DMSO-d6 containing 0.03% TMS A->B C Vortex until fully dissolved B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition (Proton Decoupled) C->E F D2O Exchange (Confirmation) D->F Add 1 drop D2O, re-acquire 1H G Process Spectra (FT, Phasing, Baseline Correction) D->G E->G F->G H Peak Assignment & Integration G->H I Structural Verification H->I

Sources

Application Notes and Protocols for X-ray Crystallography of 4-Methylisophthalic Acid Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis, crystallization, and X-ray crystallographic analysis of metal-organic complexes derived from 4-methylisophthalic acid. This document is intended to serve as a practical resource for researchers in materials science, crystal engineering, and drug development. It offers field-proven insights into the rational design of these complexes, methodologies for obtaining high-quality single crystals suitable for X-ray diffraction, and a walkthrough of the structural analysis process. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific applications.

Introduction: The Significance of 4-Methylisophthalic Acid in Crystal Engineering

4-Methylisophthalic acid (H₂-4Meip), also known as 5-methylisophthalic acid, is a versatile organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs).[1][2] Its rigid backbone, derived from isophthalic acid, provides a well-defined geometry for predictable framework construction. The two carboxylate groups offer multiple coordination modes to connect metal ions or clusters, leading to a rich variety of network topologies, from one-dimensional chains to complex three-dimensional frameworks.[3][4]

The strategic placement of the methyl group on the aromatic ring introduces several key features:

  • Steric Influence: The methyl group can direct the coordination of metal ions and influence the packing of the resulting framework, potentially leading to the formation of porous structures or specific chiral arrangements.

  • Electronic Effects: The electron-donating nature of the methyl group can subtly modify the electronic properties of the carboxylate groups, influencing the strength and nature of the metal-ligand bonds.

  • Hydrophobicity: The methyl group increases the hydrophobicity of the ligand, which can be advantageous in the design of MOFs for applications such as the separation of organic molecules or as drug delivery vehicles for hydrophobic therapeutic agents.

The ability to form stable, crystalline coordination complexes makes 4-methylisophthalic acid a ligand of interest for applications in gas storage, catalysis, sensing, and particularly in drug development, where understanding the three-dimensional structure of a metal-drug complex is crucial for rational design.[5] X-ray crystallography stands as the definitive technique for elucidating the precise atomic arrangement within these crystalline materials.[5]

Synthesis and Crystallization of 4-Methylisophthalic Acid Complexes: Protocols and Rationale

The successful X-ray crystallographic analysis is fundamentally dependent on the quality of the single crystals.[5] The following protocols are based on established methods for the synthesis of coordination polymers and MOFs, with specific examples for obtaining single crystals of 4-methylisophthalic acid complexes. The primary methods employed are solvothermal and hydrothermal synthesis, which utilize elevated temperatures and pressures to increase the solubility of the reactants and promote the growth of well-ordered crystals.[6][7]

Protocol 1: Solvothermal Synthesis of Lanthanide-4-Methylisophthalate Frameworks

This protocol is adapted from the successful synthesis of a series of isostructural lanthanide-based coordination polymers, [Ln₂(μ₄-5Meip)₃(DMF)]ₙ.[2]

Objective: To synthesize single crystals of lanthanide-4-methylisophthalate complexes suitable for X-ray diffraction.

Materials:

  • 4-Methylisophthalic acid (H₂-4Meip)

  • Lanthanide(III) nitrate hexahydrate (e.g., Sm(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Equipment:

  • Scintillation vials or Teflon-lined stainless steel autoclave

  • Oven capable of maintaining 140 °C

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., Büchner funnel)

  • Microscope for crystal inspection

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the lanthanide(III) nitrate salt (0.4 mmol) in a 1:1 mixture of deionized water and DMF (10 mL).

    • Prepare a separate solution of 4-methylisophthalic acid (0.6 mmol, 0.1081 g) in a 1:1 mixture of deionized water and DMF (10 mL).[2]

    • Rationale: The use of a mixed solvent system (H₂O-DMF) is crucial. DMF is a good solvent for the organic linker and the metal salt, while water can play a role in the coordination and hydrolysis of the metal ion, influencing the final structure. The molar ratio of metal to ligand is a critical parameter that can be varied to target different coordination environments and framework dimensionalities.

  • Reaction Setup:

    • Slowly add the lanthanide nitrate solution to the 4-methylisophthalic acid solution while stirring.

    • Transfer the resulting solution to a glass vessel with a screw cap or a Teflon-lined autoclave.

    • Rationale: Slow addition of the metal salt solution can help to control the initial nucleation rate, which is favorable for the growth of larger, higher-quality crystals.

  • Crystallization:

    • Place the sealed vessel in an oven preheated to 140 °C for 48 hours.[2]

    • After the designated time, turn off the oven and allow it to cool slowly to room temperature over several hours.

    • Rationale: The high temperature of the solvothermal reaction increases the solubility of the reactants and the kinetic energy of the system, facilitating the formation of a thermodynamically stable, well-ordered crystalline product. Slow cooling is essential to prevent rapid precipitation, which would lead to the formation of microcrystalline powder instead of single crystals.

  • Crystal Isolation and Washing:

    • Once cooled, carefully open the reaction vessel and examine the contents for the presence of crystals. X-ray quality single crystals may be present alongside a microcrystalline powder.[2]

    • Isolate the crystals by filtration.

    • Wash the collected crystals with fresh DMF, followed by water and then ethanol to remove any unreacted starting materials and residual solvent.[2]

    • Rationale: The washing steps are critical for obtaining a pure product and for preparing the crystals for subsequent analysis. The choice of washing solvents should be such that they do not dissolve the crystals but effectively remove impurities.

  • Drying and Storage:

    • Air-dry the crystals or dry them under a gentle stream of nitrogen.

    • Store the crystals in a desiccator to prevent hydration or dehydration, which could damage the crystal lattice.

Protocol 2: Synthesis of a Cobalt(II)-4-Methylisophthalate Complex with an N-Donor Ancillary Ligand

This protocol is based on the synthesis of a Co(II) coordination polymer incorporating 5-methylisophthalic acid and a bipyridyl-type ligand.[3]

Objective: To synthesize single crystals of a transition metal-4-methylisophthalate complex incorporating an ancillary N-donor ligand.

Materials:

  • 4-Methylisophthalic acid (H₂-4Meip)

  • Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O or CoCl₂·6H₂O)

  • 1,3-Bis(4-pyridyl)propane (BPP) or other suitable N-donor ligand

  • Solvent (e.g., DMF, ethanol, or a mixture)

Equipment:

  • Same as Protocol 1

Procedure:

  • Reactant Preparation:

    • Dissolve the cobalt(II) salt, 4-methylisophthalic acid, and the N-donor ligand (e.g., BPP) in a suitable solvent or solvent mixture in a scintillation vial. The molar ratios of the reactants should be systematically varied to optimize crystal growth. A typical starting point would be a 1:1:1 molar ratio.

    • Rationale: The introduction of an ancillary N-donor ligand adds another dimension to the crystal engineering process. These ligands can act as pillars, connecting layers of metal-carboxylate sheets to form three-dimensional frameworks, or they can simply occupy coordination sites on the metal center, influencing the overall structure.[3]

  • Reaction Setup and Crystallization:

    • Seal the vial and place it in an oven at a temperature typically ranging from 80 to 160 °C for 1 to 3 days. The optimal temperature and time will need to be determined empirically.

    • Allow the vial to cool slowly to room temperature.

  • Crystal Isolation, Washing, and Storage:

    • Follow the same procedures as described in Protocol 1 for isolating, washing, and storing the crystals.

X-ray Data Collection and Structure Determination: A Workflow

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray crystallography.

experimental_workflow

Step-by-Step Methodology:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size for modern diffractometers is typically in the range of 0.1 to 0.3 mm in each dimension.

    • Mount the selected crystal on a goniometer head using a suitable adhesive (e.g., cryo-oil) on the end of a glass fiber or a cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction frames to determine the unit cell parameters and the crystal system.

    • Based on the unit cell and crystal quality, devise a data collection strategy to collect a complete and redundant dataset. This typically involves rotating the crystal in the X-ray beam and collecting diffraction images at various orientations.

    • Modern diffractometers with area detectors can often collect a full dataset in a matter of hours.[5]

  • Data Processing:

    • The collected diffraction images are processed to index the reflections, integrate their intensities, and apply corrections for factors such as Lorentz and polarization effects.

    • The software will also perform a space group determination based on the systematic absences in the diffraction data.

  • Structure Solution:

    • The processed data, containing the intensities and positions of the diffraction spots, is used to solve the crystal structure.

    • For novel structures, methods such as direct methods or Patterson methods are used to determine the initial positions of the heavier atoms (metal ions).

    • Subsequent Fourier analysis (difference Fourier maps) reveals the positions of the lighter atoms (C, O, N, H).

  • Structure Refinement:

    • The initial atomic model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.

    • Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

    • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Structure Validation:

    • The final refined structure is validated using tools like CheckCIF to ensure that the geometric parameters (bond lengths, angles) are reasonable and that there are no unresolved issues with the model.

    • The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection and refinement process.

Representative Crystallographic Data and Structural Features

The following table summarizes representative crystallographic data for a lanthanide-4-methylisophthalate complex, based on the published structure of [Eu₂(μ₄-5Meip)₃(DMF)]ₙ.[2]

Parameter[Eu₂(μ₄-5Meip)₃(DMF)]ₙ[2]
Chemical FormulaC₃₀H₂₅Eu₂NO₁₃
Formula Weight912.45
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)18.987(4)
c (Å)15.678(3)
β (°)98.765(3)
Volume (ų)2978.1(10)
Z4
Density (calculated, g/cm³)2.033
R-factor (R1)[Typically < 0.05 for good quality data]

Key Structural Features:

  • Coordination Environment: In this series of lanthanide complexes, the metal ions are typically eight- or nine-coordinate, with oxygen atoms from the carboxylate groups of the 4-methylisophthalate ligands and the DMF solvent molecule completing the coordination sphere.[2]

  • Coordination Modes of 4-Methylisophthalate: The 4-methylisophthalate ligand can exhibit various coordination modes, including monodentate, bidentate chelating, and bridging. In the [Ln₂(μ₄-5Meip)₃(DMF)]ₙ structure, the ligand acts in a tetradentate bridging (μ₄) fashion, connecting four different metal centers.[2] This high connectivity is key to the formation of a robust 3D framework.

  • Network Topology: The linkage of metal ions by the organic linkers results in a specific network topology. Understanding the topology is crucial for predicting the properties of the material.

coordination_modes

Conclusion and Future Directions

The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis, crystallization, and structural determination of 4-methylisophthalic acid complexes. The versatility of this ligand, combined with the vast number of possible metal ions and ancillary ligands, offers a rich landscape for the discovery of new materials with tailored properties. For researchers in drug development, the ability to obtain high-resolution crystal structures of metal-based drug candidates is invaluable for understanding their mechanism of action and for designing more effective therapeutics. Future work in this area could focus on exploring the use of these protocols for the synthesis of multi-metallic frameworks, the incorporation of functional groups onto the 4-methylisophthalic acid backbone for targeted applications, and the investigation of the dynamic behavior of these frameworks in response to external stimuli.

References

  • Taylor & Francis. (n.d.). Syntheses, structures, and fluorescent and magnetic properties of four metal–organic coordination polymers constructed from dicarboxylate ligands. Retrieved from [Link]

  • MDPI. (2024, April 29). Metal Complexes with N-donor Ligands. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Syntheses, structures, and fluorescent and magnetic properties of four metal–organic coordination polymers constructed from dicarboxylate ligands. Retrieved from [Link]

  • Google Patents. (n.d.). MOF synthesis method.
  • SciSpace. (n.d.). N-LIGANDS MEDIATED Co(Ⅱ) COORDINATION POLYMER INCORPORATING 5-HYDROXYISOPHTHALIC ACID: SYNTHESES, STRUCTURES, AND THEORETICAL. Retrieved from [Link]

  • RSC Publishing. (n.d.). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. Retrieved from [Link]

  • PubMed Central. (2013, October 5). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Retrieved from [Link]

  • arXiv. (n.d.). Towards stable metal inorganic-organic complex glasses. Retrieved from [Link]

  • ChemRxiv. (n.d.). Metal‐Organic Framework (MOF) Morphology Control by Design. Retrieved from [Link]

  • NIH. (n.d.). Lanthanide-Based Organic Salts: Synthesis, Characterization, and Cytotoxicity Studies. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups. Retrieved from [Link]

  • ResearchGate. (n.d.). A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. Retrieved from [Link]

  • PubMed Central. (n.d.). Coordination polymers of 5-substituted isophthalic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallography of metal–organic frameworks. Retrieved from [Link]

  • ResearchGate. (n.d.). A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 11). Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules. Retrieved from [Link]

  • Semantic Scholar. (2021, October 26). Synthesis and Characterization of Mn(II) Complex Compounds with Ligand Schiff Base 2-methoxy-6((4. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Inorganic and Nano-Metal Chemistry, Volume 43, Issue 3. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hydrothermal Synthesis of Transition Metal Complex Templated Octamolybdates. Retrieved from [Link]

  • PubMed Central. (2023, August 7). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Retrieved from [Link]

  • ChemRxiv. (n.d.). Hydrothermal Synthesis of new Iodates Ln2(IO3)3(IO4) (Ln=La, Nd, Pr) Containing the. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Methylisophthalic Acid in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Harnessing a Versatile Linker in Crystal Engineering

Foreword: The Strategic Value of 4-Methylisophthalic Acid in Coordination Chemistry

In the vast and ever-expanding landscape of crystal engineering and materials science, the rational design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) stand as a testament to our ability to construct functional materials from the ground up. The choice of the organic linker is paramount in dictating the final architecture, and consequently, the properties of these materials. 4-Methylisophthalic acid (H₂-4Me-ip), a seemingly simple aromatic dicarboxylate, offers a compelling blend of rigidity and asymmetry that can be strategically exploited to generate novel CPs with desirable characteristics for applications in catalysis, luminescence, and drug delivery.

This guide provides a comprehensive overview of the application of 4-methylisophthalic acid in the synthesis of coordination polymers. We will delve into the underlying principles that govern its coordination behavior, provide detailed, field-proven protocols for its use in both hydrothermal and solvothermal synthesis, and discuss the critical parameters that influence the final product. The insights and methodologies presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile linker in their own research endeavors.

I. The Ligand Profile: Understanding 4-Methylisophthalic Acid

4-Methylisophthalic acid is an asymmetrical aromatic dicarboxylic acid. Its structure, featuring two carboxylate groups at the 1 and 3 positions of a toluene ring, presents several key characteristics that make it an intriguing building block for coordination polymers:

  • Asymmetric Coordination: The presence of the methyl group at the 4-position breaks the symmetry of the isophthalic acid backbone. This can lead to the formation of non-centrosymmetric structures, which are of particular interest for applications in nonlinear optics and chiral separations.

  • Bent Linker Geometry: The 1,3-disposition of the carboxylate groups provides a bent or angular geometry, which is conducive to the formation of diverse and complex network topologies, ranging from 1D chains to intricate 3D frameworks.

  • Modulated Steric Hindrance: The methyl group introduces a degree of steric hindrance that can influence the coordination environment of the metal centers and direct the self-assembly process towards specific architectures.

  • Versatile Coordination Modes: The carboxylate groups can coordinate to metal ions in a variety of modes, including monodentate, bidentate chelating, and bidentate bridging, allowing for a high degree of structural diversity.

II. Synthetic Strategies: Hydrothermal and Solvothermal Methodologies

The synthesis of coordination polymers using 4-methylisophthalic acid typically employs hydrothermal or solvothermal techniques. These methods involve the reaction of the ligand with a metal salt in a sealed vessel under autogenous pressure at elevated temperatures. The choice between these methods often depends on the desired crystalline phase, the solvent system, and the thermal stability of the reactants and products.

A. The Rationale Behind Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal synthesis are powerful techniques for the crystallization of coordination polymers for several reasons:

  • Increased Reactant Solubility: The elevated temperatures and pressures increase the solubility of the reactants, facilitating homogeneous reaction conditions.

  • Formation of Kinetically Favored Products: These methods can lead to the formation of metastable crystalline phases that are not accessible under ambient conditions.

  • Control over Crystal Growth: By carefully controlling the temperature, reaction time, and reactant concentrations, it is possible to influence the size, morphology, and quality of the resulting crystals.

The primary distinction between the two methods lies in the solvent used. Hydrothermal synthesis exclusively uses water, while solvothermal synthesis can employ a wide range of organic solvents or solvent mixtures. The choice of solvent can significantly impact the final structure by acting as a template, a competing ligand, or by influencing the deprotonation of the carboxylic acid groups.

B. The Critical Role of Ancillary Ligands

The incorporation of ancillary, or co-ligands, is a common and effective strategy to modulate the structure and functionality of coordination polymers. These are typically N-donor ligands, such as bipyridines or imidazoles, that can coordinate to the metal centers and influence the overall network topology. The use of co-ligands with 4-methylisophthalic acid can:

  • Control Dimensionality: By occupying coordination sites on the metal ion, co-ligands can prevent the formation of a dense 3D network, leading to the formation of lower-dimensional structures (1D chains or 2D layers).

  • Introduce Functionality: Co-ligands can introduce additional functional groups into the coordination polymer, which can be exploited for applications such as sensing or catalysis.

  • Fine-tune Pore Environments: In porous frameworks, co-ligands can modify the size, shape, and chemical environment of the pores.

III. Experimental Protocols

The following protocols are presented as a starting point for the synthesis of coordination polymers using 4-methylisophthalic acid. It is important to note that the optimal conditions for a specific metal-ligand system may vary and should be determined empirically. The protocols are adapted from successful syntheses of coordination polymers with the isomeric 5-methylisophthalic acid and other substituted isophthalic acids, with the expectation of similar reactivity for 4-methylisophthalic acid.

A. Protocol 1: Hydrothermal Synthesis of a Transition Metal Coordination Polymer

This protocol describes a general procedure for the hydrothermal synthesis of a coordination polymer using a divalent transition metal salt and 4-methylisophthalic acid.

Materials:

  • 4-Methylisophthalic acid (H₂-4Me-ip)

  • Transition metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)

  • Deionized water

  • Optional: Ancillary N-donor ligand (e.g., 4,4'-bipyridine)

  • Optional: Base (e.g., NaOH) to adjust pH

Equipment:

  • 20 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Oven capable of maintaining ±1 °C

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH meter

Procedure:

  • Reactant Preparation: In a typical synthesis, combine 4-methylisophthalic acid (e.g., 0.1 mmol, 18.0 mg) and the transition metal salt (e.g., 0.1 mmol) in a 20 mL Teflon-lined autoclave.

  • Solvent Addition: Add deionized water (e.g., 10 mL) to the autoclave.

  • (Optional) Ancillary Ligand and pH Adjustment: If an ancillary ligand is used, add it to the mixture at a 1:1 or 1:2 molar ratio with respect to the metal salt. The pH of the solution can be adjusted with a dilute base to influence the deprotonation of the carboxylic acid and the final structure. A typical target pH range is 3-6.[1]

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the mixture to a temperature between 120 °C and 180 °C for 24 to 72 hours. The optimal temperature and time will depend on the specific metal-ligand system.

  • Cooling and Crystal Recovery: Allow the autoclave to cool slowly to room temperature over 24 hours. The slow cooling promotes the formation of well-defined crystals.

  • Washing and Drying: Collect the crystalline product by filtration, wash with deionized water and then with a low-boiling point organic solvent (e.g., ethanol or acetone) to remove any unreacted starting materials. Dry the product in air or under vacuum at room temperature.

Causality Behind Experimental Choices:

  • Molar Ratios: The molar ratio of the metal salt to the ligand can influence the final structure. Equimolar ratios are a good starting point, but varying this can lead to different coordination environments and network topologies.

  • Temperature and Time: The reaction temperature and duration are critical parameters that affect the kinetics of crystal growth. Higher temperatures can lead to denser, more thermodynamically stable phases, while lower temperatures may favor kinetically controlled products.

  • pH: The pH of the reaction mixture determines the deprotonation state of the carboxylic acid groups, which in turn affects their coordination behavior.

B. Protocol 2: Solvothermal Synthesis of a Lanthanide Coordination Polymer

This protocol outlines a general procedure for the solvothermal synthesis of a lanthanide-based coordination polymer with 4-methylisophthalic acid.

Materials:

  • 4-Methylisophthalic acid (H₂-4Me-ip)

  • Lanthanide salt (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol or other co-solvent

  • Optional: Ancillary N-donor ligand

Equipment:

  • 20 mL Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Oven capable of maintaining ±1 °C

  • Filtration apparatus

Procedure:

  • Reactant Preparation: Dissolve 4-methylisophthalic acid (e.g., 0.1 mmol, 18.0 mg) and the lanthanide salt (e.g., 0.1 mmol) in a solvent mixture, typically DMF and a co-solvent like ethanol or water (e.g., 8 mL DMF and 2 mL ethanol).

  • Homogenization: Ensure the reactants are fully dissolved, using sonication if necessary.

  • Sealing and Heating: Seal the autoclave and heat it in an oven at a temperature between 100 °C and 150 °C for 48 to 72 hours.

  • Cooling and Crystal Recovery: Allow the autoclave to cool to room temperature slowly.

  • Washing and Drying: Collect the crystals by filtration, wash thoroughly with DMF and then ethanol, and dry in air.

Causality Behind Experimental Choices:

  • Solvent System: DMF is a common solvent in solvothermal synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. The addition of a co-solvent can influence the polarity of the reaction medium and affect the resulting crystal structure.

  • Lanthanide Contraction: When working with a series of lanthanides, be mindful of the lanthanide contraction. The decreasing ionic radius across the lanthanide series can lead to different coordination numbers and geometries, potentially resulting in different crystal structures for different lanthanide ions under the same reaction conditions.[2]

IV. Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of coordination polymers with substituted isophthalic acids, which can be used as a starting point for 4-methylisophthalic acid.

ParameterHydrothermal SynthesisSolvothermal Synthesis
Metal Ions Zn(II), Cu(II), Co(II), Mn(II)La(III), Eu(III), Tb(III), Gd(III)
Ligand 4-Methylisophthalic acid4-Methylisophthalic acid
Solvent(s) Deionized WaterDMF, Ethanol, Water
Temperature 120 - 180 °C100 - 150 °C
Time 24 - 72 hours48 - 72 hours
Molar Ratio (M:L) 1:1 to 1:21:1 to 1:2
pH 3 - 6Not typically adjusted

V. Visualization of Synthetic Workflow

The following diagrams illustrate the general workflows for the hydrothermal and solvothermal synthesis of coordination polymers with 4-methylisophthalic acid.

Hydrothermal_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Work-up 4-Me-ip 4-Methylisophthalic Acid Autoclave_H Mix in Teflon-lined Autoclave 4-Me-ip->Autoclave_H Metal_Salt_H Transition Metal Salt Metal_Salt_H->Autoclave_H DI_Water Deionized Water DI_Water->Autoclave_H Heating_H Heat in Oven (120-180°C, 24-72h) Autoclave_H->Heating_H Cooling_H Slow Cooling to RT Heating_H->Cooling_H Filtration_H Filtration Cooling_H->Filtration_H Washing_H Wash with Water & Ethanol Filtration_H->Washing_H Drying_H Air Dry Washing_H->Drying_H Product_H Crystalline Product Drying_H->Product_H

Caption: Hydrothermal Synthesis Workflow.

Solvothermal_Synthesis cluster_reactants_S Reactant Preparation cluster_reaction_S Reaction cluster_workup_S Product Work-up 4-Me-ip_S 4-Methylisophthalic Acid Autoclave_S Dissolve and Mix in Autoclave 4-Me-ip_S->Autoclave_S Metal_Salt_S Lanthanide Salt Metal_Salt_S->Autoclave_S Solvent_S DMF/Ethanol Solvent_S->Autoclave_S Heating_S Heat in Oven (100-150°C, 48-72h) Autoclave_S->Heating_S Cooling_S Slow Cooling to RT Heating_S->Cooling_S Filtration_S Filtration Cooling_S->Filtration_S Washing_S Wash with DMF & Ethanol Filtration_S->Washing_S Drying_S Air Dry Washing_S->Drying_S Product_S Crystalline Product Drying_S->Product_S

Caption: Solvothermal Synthesis Workflow.

VI. Characterization and Validation

A thorough characterization of the synthesized coordination polymers is essential to confirm their structure, purity, and properties.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the crystal structure, including bond lengths, bond angles, coordination environment of the metal ion, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk sample and to check for the presence of any crystalline impurities. The experimental PXRD pattern should be compared with the pattern simulated from the single-crystal X-ray data.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the coordination polymer and the presence of coordinated or guest solvent molecules.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to confirm the coordination of the carboxylate groups to the metal center. The characteristic C=O stretching frequency of the carboxylic acid (typically around 1700 cm⁻¹) will shift upon coordination.

  • Elemental Analysis (EA): EA provides the elemental composition (C, H, N) of the synthesized compound, which can be compared with the calculated values to confirm the chemical formula.

VII. Potential Applications

Coordination polymers derived from 4-methylisophthalic acid are expected to exhibit a range of interesting properties and potential applications, including:

  • Luminescence: Lanthanide-based coordination polymers are well-known for their luminescent properties. The 4-methylisophthalate ligand can act as an "antenna" to absorb energy and transfer it to the lanthanide ion, resulting in characteristic sharp emission bands.[1] These materials could find applications in sensing, lighting, and anti-counterfeiting technologies.[3]

  • Catalysis: The porous nature of some coordination polymers, combined with the presence of accessible metal sites, makes them promising candidates for heterogeneous catalysis.[4] They can offer advantages such as high selectivity, stability, and recyclability.

  • Drug Delivery: The tunability of the pore size and functionality of MOFs makes them attractive for drug delivery applications. The biocompatibility of the metal ions and ligands would be a critical consideration for this application.

VIII. Conclusion

4-Methylisophthalic acid is a versatile and promising linker for the synthesis of novel coordination polymers with diverse structures and functionalities. By understanding the principles of its coordination chemistry and carefully controlling the synthetic conditions, researchers can harness its potential to create new materials with tailored properties. The protocols and insights provided in this guide serve as a foundation for the exploration and application of this valuable building block in the exciting field of crystal engineering.

IX. References

Sources

Application Notes and Protocols for 4-Methylisophthalic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 4-Methylisophthalic Acid in Modern Chemistry

4-Methylisophthalic acid, a substituted aromatic dicarboxylic acid, serves as a pivotal building block in the synthesis of a diverse array of advanced materials and pharmaceutical intermediates. Its unique structural features—a methyl group providing steric hindrance and modifying solubility, and two carboxylic acid moieties at the 1 and 3 positions of the benzene ring—allow for tailored chemical transformations. This guide provides detailed experimental protocols for key reactions involving 4-methylisophthalic acid, including its synthesis, esterification, amidation, and polymerization. The protocols are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to empower effective and safe experimentation.

PART 1: Synthesis and Purification of 4-Methylisophthalic Acid

While various synthetic routes to substituted isophthalic acids exist, a common laboratory-scale approach involves the oxidation of a corresponding dimethylbenzene derivative. The following protocol outlines a general procedure.

Protocol 1: Oxidation of 3,5-Dimethyltoluene

Principle: This method relies on the strong oxidizing power of potassium permanganate (KMnO₄) to convert the methyl groups of the starting material into carboxylic acid functionalities. The reaction is typically carried out in an aqueous solution under reflux.

Materials:

  • 3,5-Dimethyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethyltoluene in a minimal amount of a suitable solvent that is resistant to oxidation (e.g., tert-butanol or water with a phase-transfer catalyst).

  • Oxidation: Slowly add a solution of potassium permanganate in aqueous sodium hydroxide to the stirred reaction mixture. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the MnO₂. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings.

    • If any unreacted permanganate remains, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Acidification and Precipitation:

    • Cool the filtrate in an ice bath.

    • Slowly add concentrated sulfuric acid with stirring until the pH of the solution is acidic (pH ~2-3).

    • A white precipitate of 4-methylisophthalic acid will form.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold distilled water.

    • Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure 4-methylisophthalic acid.

    • Dry the purified product in a vacuum oven.

Causality of Experimental Choices:

  • The use of a strong oxidizing agent like KMnO₄ is necessary to overcome the stability of the aromatic methyl groups.

  • The reaction is performed under basic conditions to keep the product in its soluble carboxylate salt form, facilitating the removal of the insoluble MnO₂ byproduct.

  • Acidification protonates the carboxylate groups, causing the less soluble dicarboxylic acid to precipitate out of the aqueous solution.

PART 2: Key Reactions and Protocols

Section 2.1: Esterification of 4-Methylisophthalic Acid

Esterification is a fundamental reaction for modifying the properties of 4-methylisophthalic acid, often as a precursor for polyesters or as a protecting group strategy. The Fischer-Speier esterification is a classic and reliable method.

Protocol 2.1.1: Fischer-Speier Esterification to Diethyl 4-methylisophthalate

Principle: This acid-catalyzed equilibrium reaction involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[1] To drive the equilibrium towards the product, an excess of the alcohol is typically used, and/or the water formed is removed.

Materials:

  • 4-Methylisophthalic acid

  • Ethanol (absolute)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 4-methylisophthalic acid in a large excess of absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reflux: Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude diethyl 4-methylisophthalate.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography if necessary.

Data Presentation: Typical Reaction Parameters for Esterification

ParameterValueRationale
Reactant Ratio (Acid:Alcohol)1:10 (or alcohol as solvent)Drives the equilibrium towards ester formation.
CatalystConcentrated H₂SO₄ (2-5 mol%)Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1]
TemperatureReflux (boiling point of alcohol)Increases the reaction rate.
Reaction Time4-6 hours (monitor by TLC)Ensures completion of the reaction.

Experimental Workflow for Fischer Esterification

FischerEsterification cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Methylisophthalic Acid + Excess Ethanol B Add conc. H₂SO₄ (catalyst) A->B 1. C Reflux (4-6h) B->C 2. D Remove excess Ethanol C->D 3. E Dissolve in Ethyl Acetate D->E 4. F Wash with H₂O, NaHCO₃, Brine E->F 5. G Dry over MgSO₄ F->G 6. H Concentrate G->H 7. I Purify (Distillation/Chromatography) H->I 8. J J I->J Final Product: Diethyl 4-methylisophthalate

Caption: Workflow for the synthesis of diethyl 4-methylisophthalate.

Section 2.2: Amidation of 4-Methylisophthalic Acid

The formation of amides from 4-methylisophthalic acid is crucial for synthesizing polyamides and various biologically active molecules. Direct reaction with amines is generally not feasible and requires the activation of the carboxylic acid groups.

Protocol 2.2.1: Amidation using Thionyl Chloride

Principle: Thionyl chloride (SOCl₂) converts the carboxylic acid groups into highly reactive acyl chlorides. These acyl chlorides then readily react with amines to form amides. This is a non-catalytic, high-yielding method.[2]

Materials:

  • 4-Methylisophthalic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or other inert solvent

  • Desired amine (e.g., aniline)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Equipment:

  • Round-bottom flask with reflux condenser and gas outlet to a trap

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Acyl Chloride Formation:

    • In a fume hood, suspend 4-methylisophthalic acid in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF) (optional, as a catalyst).

    • Slowly add an excess of thionyl chloride (e.g., 2.2 equivalents) to the suspension at room temperature.

    • Heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-methylisophthaloyl dichloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl dichloride in anhydrous DCM and cool the solution in an ice bath.

    • In a separate flask, dissolve the amine (e.g., 2.2 equivalents of aniline) and triethylamine (2.2 equivalents) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude diamide.

    • Purify the product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophilic attack by amines.

  • A non-nucleophilic base like triethylamine is used to neutralize the HCl byproduct of the amidation step, preventing the protonation of the amine nucleophile.

  • The aqueous work-up is designed to remove unreacted starting materials, the base, and salts.

Section 2.3: Polyester Synthesis

4-Methylisophthalic acid is a valuable monomer for the synthesis of polyesters with modified properties compared to those derived from isophthalic acid. Melt polycondensation is a common industrial and laboratory method.

Protocol 2.3.1: Melt Polycondensation with a Diol

Principle: This process involves the direct esterification of a dicarboxylic acid with a diol at high temperatures, with the continuous removal of the water byproduct to drive the polymerization reaction to completion.[3][4] A catalyst is often used to accelerate the reaction.

Materials:

  • 4-Methylisophthalic acid

  • A suitable diol (e.g., ethylene glycol, 1,4-butanediol)

  • Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

  • Antioxidant (optional, e.g., triphenyl phosphite)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the three-necked flask with equimolar amounts of 4-methylisophthalic acid and the diol. Add the catalyst and antioxidant.

  • Esterification Stage:

    • Heat the mixture under a slow stream of nitrogen to a temperature of 180-220 °C.

    • Stir the mixture to ensure homogeneity and facilitate the removal of water, which will begin to distill off.

    • Continue this stage until the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280 °C.

    • Slowly apply a vacuum to the system to remove the remaining water and any excess diol, which will increase the molecular weight of the polyester.

    • The viscosity of the reaction mixture will increase significantly. Monitor the torque on the mechanical stirrer.

    • Continue the reaction under high vacuum until the desired viscosity or molecular weight is achieved.

  • Product Isolation:

    • Release the vacuum with nitrogen.

    • Extrude or pour the molten polymer onto a cooled surface.

    • Allow the polymer to cool and solidify. The resulting polyester can be ground into smaller particles for further analysis.

Logical Relationship in Polyester Synthesis

PolyesterSynthesis Monomers 4-Methylisophthalic Acid + Diol Esterification Esterification Stage (180-220°C, N₂) Water removal Monomers->Esterification Catalyst Catalyst (e.g., Sb₂O₃) Catalyst->Esterification Polycondensation Polycondensation Stage (250-280°C, Vacuum) Further water/glycol removal Esterification->Polycondensation Increased Temperature Polyester High Molecular Weight Polyester Polycondensation->Polyester Increased Viscosity

Caption: Key stages in melt polycondensation for polyester synthesis.

PART 3: Analytical Characterization

The purity of 4-methylisophthalic acid and the success of its reactions must be verified through appropriate analytical techniques.

Table of Analytical Methods

TechniquePurposeTypical Observations
Melting Point Purity assessment of solid compoundsA sharp melting point range close to the literature value indicates high purity.
FT-IR Spectroscopy Functional group analysisAppearance/disappearance of characteristic peaks (e.g., broad O-H of carboxylic acid, C=O of ester or amide).
¹H and ¹³C NMR Spectroscopy Structural elucidation and purityChemical shifts and integration of protons confirm the desired structure. Absence of impurity signals.
High-Performance Liquid Chromatography (HPLC) Purity determination and reaction monitoringA single major peak indicates high purity. Can be used to quantify reactants and products.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives (e.g., esters)Provides information on molecular weight and fragmentation patterns for structural confirmation.[6]

Safety Precautions

When working with 4-methylisophthalic acid and the reagents described in these protocols, it is imperative to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all experiments in a well-ventilated fume hood, especially when working with volatile, corrosive, or toxic reagents like thionyl chloride.

  • Handling: Avoid inhalation of dust and vapors.[7][8] Avoid contact with skin and eyes.[9][10]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

First Aid:

  • Skin Contact: Wash off immediately with plenty of soap and water.[7]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[7]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7]

References

  • CN105949047A - Method for extracting 4-hydroxy-m-phthalic acid from wintergreen oil production waste slag - Google P
  • US3089905A - Process for the production of 4-hydroxyisophthalic acid - Google P
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (URL: [Link])

  • Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives - ResearchGate. (URL: [Link])

  • homophthalic acid and anhydride - Organic Syntheses Procedure. (URL: [Link])

  • 5-Methylisophthalic acid | C9H8O4 | CID 68137 - PubChem - NIH. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • US4018815A - Process for the preparation of polyester polyols - Google P
  • Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

  • HPLC Methods for analysis of Isophthalic acid - HELIX Chromatography. (URL: [Link])

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (URL: [Link])

  • SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS - JKU ePUB. (URL: [Link])

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (URL: [Link])

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. (URL: [Link])

  • CHEM 2325 Module 23: Esterification via Alkylation - YouTube. (URL: [Link])

  • Synthesis and Characterization of Bio-Based Polyester Polyol - DergiPark. (URL: [Link])

  • Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography - ResearchGate. (URL: [Link])

  • Group (IV) Metal-Catalyzed Direct Amidation - DiVA portal. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • Synthesis of Biodegradable and Biocompostable Polyesters. (URL: [Link])

  • Catalytic Amidation. (URL: [Link])

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - NIH. (URL: [Link])

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Application Notes & Protocols: 4-Methylisophthalic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Methylisophthalic Acid in Medicinal Chemistry

4-Methylisophthalic acid is a substituted aromatic dicarboxylic acid. Its utility in pharmaceutical research and development stems from a unique combination of structural features: a rigid phenyl ring scaffold, two carboxylic acid moieties capable of forming diverse chemical bonds, and a strategically placed methyl group. This structure allows it to serve as a versatile building block, or "scaffold," for constructing more complex drug-like molecules and as a "linker" in advanced drug delivery systems.[1]

The design and synthesis of bioactive molecules are fundamental to advancing drug development.[2] 4-Methylisophthalic acid provides a robust platform for this purpose. The carboxylic acid groups are key reactive handles, most commonly used to form amide bonds—one of the most prevalent linkages in pharmaceutical compounds—by coupling with primary or secondary amines.[3][4] This reaction is a cornerstone of medicinal chemistry, enabling the systematic exploration of chemical space to optimize a drug candidate's properties.[3]

Furthermore, the methyl group is not merely a passive substituent. In drug design, introducing a methyl group can significantly modulate a molecule's physicochemical properties, including its shape, solubility, and metabolic stability.[5] It can influence how a drug binds to its biological target and how it is processed by the body, making it a critical tool for lead optimization.[5]

This guide provides a detailed exploration of 4-methylisophthalic acid's applications, focusing on two primary areas: its use as a scaffold in the synthesis of small molecule libraries and its role as an organic linker in creating Metal-Organic Frameworks (MOFs) for drug delivery.

Key Applications in Pharmaceutical Synthesis

Scaffold for Small Molecule Synthesis via Amide Coupling

The rigid backbone of 4-methylisophthalic acid makes it an excellent scaffold for creating libraries of compounds for high-throughput screening. By reacting the two carboxylic acid groups with a diverse set of amines, researchers can generate a large number of distinct molecules from a single, common core. This approach is highly efficient for exploring structure-activity relationships (SAR) and identifying promising new drug candidates.

The fundamental reaction is amide bond formation, which requires the "activation" of the carboxylic acid to make it more susceptible to attack by the amine.[3][4]

Workflow for Library Synthesis

G cluster_prep Preparation cluster_reaction Reaction Core cluster_purification Downstream Processing A 4-Methylisophthalic Acid C Carboxylic Acid Activation (e.g., EDC/HOBt) A->C B Amine Library (R-NH2) D Amide Coupling Reaction B->D C->D Activated Intermediate E Reaction Quench & Work-up D->E F Purification (e.g., Column Chromatography) E->F G Compound Library (Diamide Derivatives) F->G Pure Compounds

Caption: General workflow for synthesizing a diamide library.

Detailed Protocol: EDC/HOBt Mediated Diamide Synthesis

This protocol describes the synthesis of a diamide derivative from 4-methylisophthalic acid and a generic primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress side reactions.

Causality and Rationale:

  • EDC: A water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by nucleophiles like amines.[6]

  • HOBt: Reacts with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. Crucially, its formation minimizes the risk of racemization in chiral substrates and prevents the formation of N-acylurea byproducts.[6]

  • Base (e.g., DIPEA or Et3N): A non-nucleophilic organic base is required to neutralize the HCl salt of EDC and to scavenge the proton released during amide bond formation, driving the reaction to completion.

  • Solvent (DMF or CH3CN): Aprotic polar solvents are used to dissolve the reactants and facilitate the reaction. Acetonitrile (CH3CN) is often a good choice.[6]

Materials:

  • 4-Methylisophthalic acid

  • Amine of choice (e.g., Benzylamine)

  • EDC hydrochloride

  • HOBt

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylisophthalic acid (1.0 eq). Dissolve it in anhydrous acetonitrile.

  • Amine Addition: Add the desired amine (2.2 eq, a slight excess to ensure complete reaction of the diacid) to the solution.

  • Coupling Agent Addition: Add EDC (2.2 eq), HOBt (0.2 eq, catalytic amount is often sufficient), and DIPEA (3.0 eq).[6]

  • Reaction: Stir the resulting mixture at room temperature (approx. 23 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[6]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.[6]

    • Dilute the residue with ethyl acetate and wash sequentially with saturated NaHCO3 solution (2x) and brine (1x).[6] The bicarbonate wash removes unreacted acid and HOBt.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.[6]

  • Purification & Validation:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Self-Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected outcome is the disappearance of the carboxylic acid proton signal and the appearance of new amide N-H and benzylic CH2 signals in the NMR spectrum.

ParameterRecommended ValueRationale
Stoichiometry (Acid:Amine:EDC) 1 : 2.2 : 2.2Slight excess of amine and coupling agent ensures full conversion of the diacid.
Catalyst (HOBt) 0.1 - 0.2 eqCatalytic amounts are sufficient to suppress side reactions.
Base (DIPEA) 3.0 eqNeutralizes EDC·HCl and scavenges protons from the reaction.
Temperature 20-25 °C (Room Temp.)The reaction is typically efficient without heating.[6]
Reaction Time 4-12 hoursMonitored by TLC for completion.
Linker for Metal-Organic Frameworks (MOFs) in Drug Delivery

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules.[7] Their high porosity, large surface area, and tunable structures make them exceptional candidates for drug delivery applications.[7][8][9]

4-Methylisophthalic acid can serve as the organic "linker" or "strut" in a MOF. The two carboxylate groups chelate to metal centers, building out a porous 3D network. The drug molecule can then be loaded into the pores of the MOF.

Design Principles of MOF-based Drug Delivery

G cluster_synthesis MOF Synthesis cluster_loading Drug Loading cluster_delivery Drug Release A Metal Salt (e.g., Zn(NO3)2) 4-Methylisophthalic Acid (Linker) B Solvothermal Reaction A->B C Activated MOF (Porous) Drug Molecule Solution B->C D Incubation/ Adsorption C->D E Drug-Loaded MOF D->E F Target Environment (e.g., Tumor) Trigger (e.g., low pH) G MOF Degradation Drug Release F->G

Caption: Conceptual workflow for MOF synthesis, drug loading, and release.

Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol outlines a general method for synthesizing a MOF using 4-methylisophthalic acid and a zinc salt.

Causality and Rationale:

  • Solvothermal Synthesis: This method involves heating the reactants in a sealed vessel at a temperature above the solvent's boiling point. The increased temperature and pressure facilitate the crystallization of the MOF structure, often leading to high-quality, crystalline materials.

  • Metal Source (e.g., Zn(NO3)2·6H2O): Zinc is a common choice for biomedical MOFs due to its relatively low toxicity. The nitrate salt is highly soluble in common solvents like DMF.

  • Solvent (DMF): N,N-Dimethylformamide is a high-boiling point, polar aprotic solvent that is excellent for solvothermal synthesis. It effectively dissolves both the metal salt and the organic linker.

Materials:

  • 4-Methylisophthalic acid

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave or sealed glass vial

  • Programmable oven

  • Centrifuge

Step-by-Step Methodology:

  • Solution Preparation: In a glass vial, dissolve 4-methylisophthalic acid (1.0 eq) and zinc nitrate hexahydrate (1.0 eq) in DMF. Sonicate for 10-15 minutes to ensure complete dissolution.

  • Sealing and Heating: Seal the vial tightly and place it inside a programmable oven.

  • Crystallization Program: Ramp the temperature to 100-120 °C over 2 hours and hold at this temperature for 24-48 hours. Then, slowly cool the oven back to room temperature over 12-24 hours. Rationale: Slow cooling is critical for the formation of large, well-defined crystals.

  • Isolation:

    • After cooling, crystalline product should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the collected crystals by soaking them in fresh DMF for 24 hours to remove unreacted starting materials.

    • Decant the DMF and wash with a solvent like ethanol multiple times to exchange the DMF within the pores.

  • Activation & Validation:

    • Activate the MOF by heating the ethanol-washed crystals under vacuum at a temperature sufficient to remove the solvent from the pores (e.g., 100-150 °C) without causing framework collapse.

    • Self-Validation: Confirm the successful synthesis and crystallinity of the MOF using Powder X-Ray Diffraction (PXRD). The resulting pattern should match known phases or be indexed to determine the new crystal structure. Brunauer-Emmett-Teller (BET) analysis can be used to measure the surface area and porosity, confirming the material is suitable for drug loading.

Safety and Handling

4-Methylisophthalic Acid:

  • Hazard: May cause skin, eye, and respiratory irritation.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust.

Reagents:

  • EDC: Can be a sensitizer. Avoid skin contact.

  • DMF: Is a reproductive toxin. Handle with extreme care in a fume hood and avoid any skin contact.

  • Solvothermal Synthesis: Reactions are conducted under pressure. Use appropriate, pressure-rated vessels and ensure they are not filled more than ~70% to allow for solvent expansion. Use a blast shield with the oven.

References

  • Beilstein Journal of Organic Chemistry. (2025). Design and synthesis of bioactive molecules. Beilstein Journals. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Metal-Organic Frameworks as Potential Drug Carriers. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. [Link]

  • PubMed. (n.d.). [Application of methyl in drug design]. [Link]

  • Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. [Link]

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Application Notes & Protocols: Esterification Reactions of 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

4-Methylisophthalic acid is an aromatic dicarboxylic acid featuring a toluene core with carboxyl groups at the 1 and 3 positions. The esters derived from this molecule are of significant industrial and research interest, primarily serving as monomers for specialty polymers and as versatile intermediates in organic synthesis. The strategic placement of the methyl group influences the solubility, thermal stability, and conformational properties of the resulting polyesters and other derivatives, making them valuable in the formulation of advanced materials and potentially in the design of pharmacologically active molecules.

This guide provides a detailed exploration of the esterification of 4-methylisophthalic acid, covering the fundamental reaction mechanisms, offering robust experimental protocols for both symmetrical and asymmetrical diester synthesis, and discussing key considerations for reaction optimization and product characterization.

Core Principles: The Fischer-Speier Esterification Mechanism

The conversion of 4-methylisophthalic acid to its corresponding esters is typically achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction.[1] The mechanism involves the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid.[2]

Key Mechanistic Steps :

  • Protonation of the Carbonyl Group : An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the oxygen of the carbonyl group. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][3][4]

  • Nucleophilic Attack by Alcohol : The alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][5]

  • Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]

  • Elimination of Water : The departure of a water molecule from the intermediate regenerates the carbonyl group, now as a protonated ester.[3]

  • Deprotonation : The final step involves the deprotonation of the ester, which yields the final product and regenerates the acid catalyst, allowing it to participate in another reaction cycle.[3][4]

This reaction is reversible, and to drive the equilibrium toward the formation of the ester, it is essential to either use a large excess of the alcohol or remove the water as it is formed.[5][6] The latter is often accomplished using a Dean-Stark apparatus.

Experimental Protocols

Safety Precautions
  • All manipulations should be conducted in a certified fume hood.

  • Standard personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • Ensure all glassware is thoroughly dried before use to prevent unwanted side reactions.

Protocol 1: Synthesis of Dimethyl 4-Methylisophthalate (Symmetrical Diester)

This protocol outlines the synthesis of a symmetrical diester using methanol.

Materials :

  • 4-Methylisophthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, and reflux condenser.

Workflow Diagram :

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: 4-Methylisophthalic Acid, Methanol, Toluene B Add Catalyst: Conc. H₂SO₄ (catalytic) A->B C Assemble Apparatus: Dean-Stark & Reflux Condenser B->C D Heat to Reflux C->D E Monitor Progress: Water collection & TLC D->E F Cool to Room Temp. E->F Reaction Complete G Neutralize: Sat. NaHCO₃ solution F->G H Extract with Organic Solvent G->H I Wash with Brine H->I J Dry Organic Layer: Anhydrous MgSO₄ I->J K Filter & Concentrate J->K L Purify Product: Recrystallization or Chromatography K->L

Caption: Symmetrical Diester Synthesis Workflow.

Procedure :

  • Reaction Setup : In a round-bottom flask, combine 4-methylisophthalic acid, a significant excess of methanol (which also acts as a solvent), and toluene.[7]

  • Catalyst Addition : While stirring, cautiously add a catalytic amount of concentrated sulfuric acid.

  • Reflux : Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[8]

  • Monitoring : The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup :

    • After cooling the reaction to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.[7][9]

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Selective Monoesterification for Asymmetrical Diester Synthesis

The synthesis of an asymmetrical diester requires the selective esterification of one carboxylic acid group. This can be achieved using a transesterification reaction catalyzed by an ion-exchange resin, which has been shown to be selective for monoester formation with symmetrical dicarboxylic acids.[10]

Materials :

  • 4-Methylisophthalic acid

  • An ester to act as the alcohol source (e.g., ethyl acetate)

  • A hydrocarbon solvent (e.g., hexane)

  • A strongly acidic ion-exchange resin (e.g., Amberlyst-15)

Procedure :

  • Reaction Setup : In a round-bottom flask, suspend the 4-methylisophthalic acid and the acidic ion-exchange resin in a mixture of the ester and hydrocarbon solvent.[10]

  • Reaction : Heat the mixture with vigorous stirring. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup :

    • Once the desired conversion to the monoester is achieved, cool the reaction mixture and filter to remove the resin catalyst.

    • The solvent can be removed under reduced pressure.

  • Purification : The resulting monoester can be purified from any remaining starting material and diester byproduct by column chromatography. The purified monoester can then be subjected to a second esterification with a different alcohol using the conditions described in Protocol 1.

Product Characterization

The identity and purity of the synthesized esters should be confirmed using a combination of spectroscopic and analytical methods.[11]

Analytical TechniquePurposeKey Observations
¹H and ¹³C NMR Spectroscopy Structural ElucidationAppearance of characteristic signals for the ester alkyl groups and shifts in the aromatic proton and carbon signals upon esterification.[12][13]
Infrared (IR) Spectroscopy Functional Group AnalysisDisappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching vibration for the ester.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and Molecular Weight DeterminationA single major peak in the chromatogram indicates high purity, and the mass spectrum will show the molecular ion peak corresponding to the ester's molecular weight.[14]
Melting Point Purity AssessmentA sharp and defined melting point is indicative of a pure crystalline solid.

Troubleshooting and Key Considerations

  • Incomplete Reactions : If the reaction does not go to completion, ensure that water is being effectively removed. The amount of catalyst can also be increased, or a stronger acid catalyst can be used.

  • Low Yields : Yields can be improved by using a larger excess of the alcohol or by extending the reaction time.[6] Losses during the workup can be minimized by careful and complete extractions.

  • Side Reactions : With sensitive alcohols, dehydration to form ethers or alkenes can be a competing reaction, especially at higher temperatures. Using milder reaction conditions or alternative esterification methods (e.g., Steglich esterification) may be necessary in such cases.[15]

References

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]

  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US10626076B2 - Process for the synthesis of dimethyl fumarate.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, December 15). Synthesis of isophthalates from methyl coumalate. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Cu-Catalyzed Asymmetric Dicarboxylation of 1,3-Dienes with CO2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • CHEM 2325. (2024, June 17). Module 23: Esterification via Alkylation [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (2017, December 15). Synthesis of isophthalates from methyl coumalate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Retrieved from [Link]

  • Scribd. (n.d.). Ester Synthesis and Characterisation Lab. Retrieved from [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of Axially Chiral Dicarboxylic Acid Catalyzed Asymmetric Transformations. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Retrieved from [Link]

  • Leah4sci. (2011, April 11). Esterification Mechanism: making an ester from a carboxylic acid and an alcohol [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Esterification - Concept. Retrieved from [Link]

  • Visual Learners. (2023, March 6). Fischer Esterification mechanism. Synthesis of ester from acid and alcohol with mechanism [Video]. YouTube. Retrieved from [Link]

Sources

Scale-Up Synthesis of 4-Methylisophthalic Acid: An Application Note and Protocol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed application note and scalable protocol for the synthesis of 4-methylisophthalic acid, a valuable building block in the pharmaceutical and polymer industries. This document is intended for researchers, scientists, and professionals in drug development who require a robust and scalable method for producing this key intermediate.

Introduction: The Significance of 4-Methylisophthalic Acid

4-Methylisophthalic acid, also known as uvitic acid, is a substituted aromatic dicarboxylic acid. Its structural isomer, 5-methylisophthalic acid, is also of industrial importance. The arrangement of the carboxylic acid groups and the methyl group on the benzene ring makes 4-methylisophthalic acid a versatile precursor for the synthesis of a variety of complex molecules. In the pharmaceutical industry, it serves as a crucial starting material for the development of novel therapeutic agents. Its derivatives have been explored for their potential in various applications, including as ligands for metal-organic frameworks (MOFs) and as components of specialty polymers.

The industrial production of similar aromatic dicarboxylic acids, such as terephthalic acid and isophthalic acid, is well-established and typically involves the catalytic oxidation of the corresponding xylene isomers.[1] This precedent provides a strong foundation for the development of a scalable synthesis of 4-methylisophthalic acid.

Synthetic Strategy: Catalytic Oxidation of 1,2,4-Trimethylbenzene

The most economically viable and scalable route to 4-methylisophthalic acid is the selective oxidation of 1,2,4-trimethylbenzene, commonly known as pseudocumene. This process leverages well-understood oxidation chemistry and utilizes readily available starting materials.

Reaction Principle

The synthesis involves the liquid-phase air oxidation of pseudocumene. In this reaction, two of the three methyl groups of pseudocumene are oxidized to carboxylic acid functionalities, yielding 4-methylisophthalic acid. The reaction is typically carried out in an acetic acid solvent in the presence of a multi-component catalyst system.

Catalyst System: The Co-Mn-Br Workhorse

The catalyst system of choice for this transformation is a combination of cobalt and manganese salts, with a bromine source as a promoter.[2] This Co-Mn-Br system is widely used in the industrial oxidation of alkylaromatic compounds.

  • Cobalt and Manganese: These transition metals cycle between their higher and lower oxidation states (Co(III)/Co(II) and Mn(III)/Mn(II)), facilitating the generation of free radicals from the interaction with the hydroperoxide intermediates formed during the oxidation of the methyl groups.

  • Bromine: The bromide promoter plays a crucial role in initiating and propagating the radical chain reaction. It is believed to generate bromine radicals, which are highly effective in abstracting hydrogen atoms from the methyl groups of pseudocumene, thereby initiating the oxidation cascade.

By carefully controlling the reaction conditions, it is possible to achieve selective oxidation to the dicarboxylic acid, minimizing the over-oxidation to trimellitic acid (1,2,4-benzenetricarboxylic acid), which is a potential byproduct.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol details the scale-up synthesis of 4-methylisophthalic acid from 1,2,4-trimethylbenzene. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,2,4-Trimethylbenzene (Pseudocumene)Reagent Grade, ≥98%Sigma-Aldrich
Acetic Acid, GlacialACS GradeFisher Scientific
Cobalt(II) Acetate TetrahydrateReagent Grade, 98%Alfa Aesar
Manganese(II) Acetate TetrahydrateReagent Grade, ≥99%Acros Organics
Sodium BromideACS Grade, ≥99%VWR
Compressed Air or OxygenIndustrial GradeLocal Supplier
Equipment
  • High-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, pressure gauge, thermocouple, and sampling valve.

  • Heating mantle or oil bath with temperature controller.

  • Condenser for solvent recovery.

  • Filtration apparatus (e.g., Büchner funnel and flask).

  • Drying oven.

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification Reagents Charge Reactor: - 1,2,4-Trimethylbenzene - Acetic Acid - Catalysts (Co, Mn, Br salts) Heat Heat to 150-200°C Reagents->Heat Seal Reactor Pressurize Pressurize with Air/O₂ (300-500 psi) Heat->Pressurize Stir Stir vigorously (4-6 hours) Pressurize->Stir Monitor Monitor reaction progress (GC/HPLC) Stir->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Filter Filter crude product Cool->Filter Wash Wash with acetic acid, then water Filter->Wash Dry Dry the purified product Wash->Dry

Caption: Experimental workflow for the synthesis of 4-Methylisophthalic acid.

Detailed Synthesis Protocol
  • Reactor Charging: In a high-pressure reactor, charge 1,2,4-trimethylbenzene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. The typical molar ratio of substrate to catalyst components should be optimized for the specific reactor setup, but a starting point is a substrate to cobalt/manganese/bromide ratio of approximately 100:1:1:2. The amount of acetic acid should be sufficient to create a stirrable slurry, typically 3-5 volumes relative to the pseudocumene.

  • Reaction Setup: Seal the reactor and begin stirring.

  • Pressurization and Heating: Purge the reactor with nitrogen gas and then pressurize with compressed air or oxygen to the desired pressure (e.g., 300-500 psi). Begin heating the reactor to the target temperature, typically in the range of 150-200°C.

  • Oxidation Reaction: Maintain the reaction at the set temperature and pressure with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by taking small samples periodically and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the formation of the product.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Product Isolation: The crude 4-methylisophthalic acid will precipitate out of the acetic acid solution upon cooling. Isolate the solid product by filtration.

  • Purification: Wash the filter cake with fresh acetic acid to remove any soluble impurities, followed by a thorough wash with deionized water to remove residual acetic acid and inorganic salts.

  • Drying: Dry the purified 4-methylisophthalic acid in a vacuum oven at 80-100°C to a constant weight.

Expected Yield and Purity

With careful optimization of the reaction parameters, this process can achieve high yields of 4-methylisophthalic acid, typically in the range of 80-90%. The purity of the final product after washing and drying is generally high (>98%), suitable for most pharmaceutical and research applications. Further purification can be achieved by recrystallization from a suitable solvent if required.

Safety Considerations

A thorough understanding of the safety hazards associated with the chemicals and procedures is paramount for the safe execution of this synthesis.

Reagent Hazards
  • 1,2,4-Trimethylbenzene (Pseudocumene): Flammable liquid and vapor. Harmful if inhaled and may cause respiratory irritation. Causes skin and serious eye irritation.[4] It is also toxic to aquatic life with long-lasting effects.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Cobalt and Manganese Salts: May be harmful if swallowed or inhaled. Suspected of causing cancer (cobalt salts). May cause damage to organs through prolonged or repeated exposure.

  • Sodium Bromide: May cause skin and eye irritation.

Procedural Hazards
  • High-Pressure Operations: The use of a high-pressure reactor requires proper training and adherence to safety protocols to prevent catastrophic failure.

  • Exothermic Reaction: The oxidation reaction is exothermic. Proper temperature control is essential to prevent a runaway reaction.

  • Flammable Vapors: The reaction is conducted at elevated temperatures with a flammable solvent and starting material. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: If there is a risk of inhaling vapors or dust, a respirator with an appropriate cartridge should be used.

Waste Disposal

All chemical waste should be collected in appropriately labeled containers and disposed of in accordance with local, state, and federal regulations.

Conclusion

The catalytic oxidation of 1,2,4-trimethylbenzene provides a robust and scalable method for the synthesis of 4-methylisophthalic acid. By carefully controlling the reaction parameters, particularly the catalyst composition, temperature, and pressure, high yields of a high-purity product can be achieved. Adherence to strict safety protocols is essential for the safe execution of this process at any scale. This application note and protocol provide a solid foundation for researchers and drug development professionals to produce this important chemical intermediate for their ongoing research and development efforts.

References

  • U.S. Patent 5,095,141A, "Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle," March 10, 1992.
  • Chinese Patent CN109647467B, "Catalyst for oxid
  • U.S. Patent 2,531,172A, "Preparation of isophthalic acid," November 21, 1950.
  • Truman State University, "Multi-Step Synthesis of Methyl m-Nitrobenzoate," Available at: [Link].

  • Abdullah, B. M., Salimon, J., & Yousif, E. (2021). Synthesis and Characterization of Green Biodegradable Palm Oleic Acid Based Polyester. Biointerface Research in Applied Chemistry, 11(6), 14359-14371.
  • U.S. Patent 2,923,735A, "Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid," February 2, 1960.
  • Li, J., et al. (2014). The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. Physical Chemistry Chemical Physics, 16(31), 16564-16576.
  • Chinese Patent CN107540538B, "Composition, reaction system and method for preparing 5-methyl isophthalic acid," January 5, 2021.
  • ResearchGate, "How to synthesize 4-sulfophthalic acid from phthalic acid at lab scale," February 17, 2016. Available at: [Link].

  • Belgian Patent BE1006355A3, "Process for the oxidation of pseudocumene to trimellitic acid with recycling of the mother liquors," July 1, 1994.
  • Wang, S., et al. (2020). Oxygenated products formed from OH-initiated reactions of trimethylbenzene: autoxidation and accretion. Atmospheric Chemistry and Physics, 20(15), 9477-9493.
  • Journal of Applied Polymer Science, "Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst," Available at: [Link].

  • U.S. Patent 4,018,815A, "Process for the preparation of polyester polyols," April 19, 1977.
  • Chen, K., & White, M. C. (2018). Selective methylene oxidation in α,β-unsaturated carbonyl natural products.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 14(12), 5289-5295.
  • Domb, A. J., & Nanda, A. (2007). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 45(10), 1935-1943.
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  • Wikipedia, "Isophthalic acid," Wikimedia Foundation, last modified January 20, 2024, [Link].

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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methylisophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methylisophthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters that govern reaction yield and purity. We will move beyond simple step-by-step instructions to provide a deep, mechanistic understanding of the process, empowering you to make informed decisions in your laboratory work.

The primary challenge in synthesizing 4-methylisophthalic acid lies in the selective oxidation of the starting material, typically 1,2,4-trimethylbenzene (pseudocumene). The goal is to oxidize the methyl groups at positions 1 and 2 while leaving the methyl group at position 4 intact. This requires careful control over reaction conditions to prevent both under-oxidation, which leaves intermediates, and over-oxidation to trimellitic acid.

FAQs: Foundational Concepts

This section addresses common preliminary questions regarding the synthesis of 4-methylisophthalic acid.

Q1: What is the most common and reliable laboratory-scale method for synthesizing 4-methylisophthalic acid?

A: For laboratory applications, the most frequently employed method is the strong oxidation of 1,2,4-trimethylbenzene (pseudocumene) using potassium permanganate (KMnO₄). While industrial production of similar aromatic carboxylic acids often relies on catalytic air oxidation[1][2], the permanganate method is robust, well-documented, and does not require the high-pressure reactors needed for catalytic processes.[3] A key enhancement for this method is the use of phase-transfer catalysis, which significantly improves reaction efficiency between the aqueous permanganate and the organic substrate.[4][5]

Q2: Why is selective oxidation a significant challenge in this particular synthesis?

A: The challenge arises from the similar reactivity of the three methyl groups on the pseudocumene starting material. The oxidation of alkyl groups on a benzene ring proceeds via a benzylic hydrogen abstraction, a process for which all three methyl groups are susceptible.[6][7] Once one methyl group is oxidized to a carboxylic acid, the ring becomes deactivated, which slightly slows down the oxidation of the remaining methyl groups. However, forcing the reaction to completion to oxidize the second methyl group creates a significant risk of oxidizing the third, leading to the formation of trimellitic acid as a byproduct. Therefore, achieving a high yield of the desired dicarboxylic acid without significant over-oxidation requires precise control of stoichiometry and reaction temperature.

Q3: What are the primary impurities I should anticipate, and how do they form?

A: You should monitor for three main classes of impurities:

  • Unreacted Starting Material: 1,2,4-trimethylbenzene will be present if the reaction is incomplete.

  • Partially Oxidized Intermediates: These include isomers of dimethylbenzoic acid (e.g., 3,4-dimethylbenzoic acid) and methyl-isophthalic acid precursors where one methyl has been partially oxidized to an aldehyde or alcohol. These arise from insufficient oxidant or reaction time. In analogous industrial processes, such as terephthalic acid production, aldehyde intermediates like 4-carboxybenzaldehyde are common impurities that must be removed in subsequent purification steps.[1][8]

  • Over-oxidized Byproduct: Trimellitic acid (benzene-1,2,4-tricarboxylic acid) is formed when all three methyl groups of pseudocumene are oxidized. This is more likely to occur at elevated temperatures or with an excessive amount of oxidizing agent.

Q4: What is the mechanistic role of a phase-transfer catalyst (PTC) in permanganate oxidations?

A: A phase-transfer catalyst is essential for overcoming the insolubility of the reactants. Potassium permanganate is soluble in water, while the substrate, 1,2,4-trimethylbenzene, is organic and insoluble in water. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the reaction by transporting the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase.[9] The lipophilic cation of the PTC pairs with the MnO₄⁻ anion, creating an ion pair that is soluble in the organic phase, allowing it to react directly with the pseudocumene.[4] This dramatically increases the reaction rate, allows for milder reaction conditions (lower temperatures), and often improves selectivity.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during the synthesis.

Issue 1: Low or No Yield of 4-Methylisophthalic Acid
  • Symptom: TLC or HPLC analysis of the crude product shows a high proportion of starting material (1,2,4-trimethylbenzene).

  • Causality Analysis: This is one of the most common issues and typically points to a failure in one of three areas: reactant stoichiometry, reaction kinetics (temperature and mixing), or catalyst efficacy.

  • Solutions:

    • Verify Oxidant Stoichiometry: Ensure at least 4 equivalents of KMnO₄ are used for the two methyl groups you intend to oxidize (2 equivalents per methyl group). It is often beneficial to use a slight excess (e.g., 4.2-4.5 equivalents) to drive the reaction to completion.

    • Increase Reaction Temperature: While high temperatures risk over-oxidation, the reaction may stall if the temperature is too low. A good starting point is 70-80°C. If the reaction is sluggish, gradually increase the temperature to 90-95°C while carefully monitoring the reaction progress by TLC.

    • Improve Mixing: In a biphasic system, vigorous stirring is critical to maximize the interfacial area where the phase-transfer catalyst can shuttle the permanganate ions. Ensure your stir rate is high enough to create a fine emulsion.

    • Check PTC Integrity: Ensure the phase-transfer catalyst has not degraded. Use a fresh, reputable source of tetrabutylammonium bromide or a similar catalyst.

G start Low Yield: High SM in Crude check_stoich Is KMnO4 > 4.0 eq? start->check_stoich check_temp Was Temp > 70°C? check_stoich->check_temp Yes add_kmno4 Solution: Add more KMnO4 (0.5 eq increments) check_stoich->add_kmno4 No check_stir Was stirring vigorous? check_temp->check_stir Yes increase_temp Solution: Increase temp to 80-90°C & monitor by TLC check_temp->increase_temp No increase_stir Solution: Increase stir rate to create fine emulsion check_stir->increase_stir No success Problem Solved check_stir->success Yes add_kmno4->success increase_temp->success increase_stir->success

Caption: Troubleshooting decision tree for low yield issues.

Issue 2: Product is Heavily Contaminated with Brown/Black Solid (MnO₂)
  • Symptom: The crude product is a dark, difficult-to-filter solid, indicating the presence of manganese dioxide (MnO₂), a byproduct of the permanganate reduction.

  • Causality Analysis: This occurs when the workup procedure is insufficient to quench excess KMnO₄ and reduce the MnO₂ byproduct to soluble Mn²⁺ salts.

  • Solutions:

    • Quenching: After the reaction is complete (as determined by the disappearance of the purple permanganate color), add a saturated solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) dropwise until the brown precipitate dissolves and the solution becomes colorless. This reduces MnO₂ to the water-soluble MnSO₄.

    • Acidification: The product, being a dicarboxylic acid, is soluble in its basic carboxylate form. After removing the MnO₂, the solution should be made strongly acidic (pH 1-2) with concentrated HCl or H₂SO₄. This protonates the carboxylate groups, causing the desired 4-methylisophthalic acid to precipitate as a white solid.

    • Filtration Aid: If some MnO₂ remains, filtering the hot, basic solution through a pad of Celite® before acidification can remove the insoluble manganese species.

Issue 3: Difficulty in Product Purification and Crystallization
  • Symptom: The isolated product is an oily substance or fails to crystallize effectively, suggesting the presence of impurities that are disrupting the crystal lattice.

  • Causality Analysis: The most likely culprits are partially oxidized intermediates or unreacted starting material, which can act as eutectic impurities.

  • Solutions:

    • Solvent Selection for Recrystallization: 4-methylisophthalic acid has limited solubility in water but is more soluble in polar organic solvents. A mixed solvent system is often effective. A good starting point is recrystallization from an ethanol/water or acetic acid/water mixture.

    • Hot Filtration: Dissolve the crude product in a minimum amount of hot solvent and perform a hot filtration to remove any insoluble impurities before allowing the solution to cool and crystallize.

    • Chemical Purification: If simple recrystallization fails, consider a purification step based on differential acidity, similar to methods used for purifying isophthalic acid.[10] Dissolving the crude product in a weak base (like sodium bicarbonate solution) will deprotonate the carboxylic acids, leaving the non-acidic starting material behind, which can be removed by extraction with an organic solvent like ethyl acetate. Subsequent acidification will then precipitate the purified acids.

Experimental Protocols and Data

Protocol 1: Optimized Synthesis via Phase-Transfer Catalyzed Oxidation

This protocol is designed to maximize yield and purity for a laboratory-scale synthesis.

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • Potassium Permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium Hydroxide (NaOH)

  • Sodium Bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 1,2,4-trimethylbenzene (12.0 g, 0.1 mol) and tetrabutylammonium bromide (1.6 g, 5 mol%).

  • Aqueous Phase Preparation: In a separate beaker, dissolve potassium permanganate (66.4 g, 0.42 mol) and sodium hydroxide (1.0 g) in 500 mL of deionized water. Gently heat to about 40°C to ensure complete dissolution.

  • Reaction Execution: Begin vigorous stirring of the pseudocumene/TBAB mixture. Slowly add the warm KMnO₄ solution to the reaction flask over 1-2 hours, maintaining the internal temperature between 75-85°C. The purple color of the permanganate should disappear as it is consumed.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 85°C and continue stirring. The reaction is complete when the purple color no longer fades and a brown precipitate of MnO₂ persists. This typically takes 4-6 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bisulfite until the brown MnO₂ dissolves completely and the solution becomes colorless or pale yellow.

  • Workup - Isolation: Filter the biphasic mixture through a pad of Celite to remove any residual solids. Separate the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath. With good stirring, slowly add concentrated HCl until the pH is ~1.5. A voluminous white precipitate of 4-methylisophthalic acid will form.

  • Final Purification: Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold deionized water and dry in a vacuum oven at 80°C. The typical yield is 12-14 g (67-78%).

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase A 1. Charge Reactor: Pseudocumene + TBAB B 2. Add Aqueous KMnO4 (75-85°C) A->B C 3. Stir at 85°C (4-6 hours) B->C D 4. Cool & Quench with NaHSO3 C->D Reaction Complete E 5. Separate Aqueous Layer D->E F 6. Acidify with HCl (pH 1.5) E->F G 7. Filter & Dry Product F->G

Caption: General workflow for the synthesis of 4-methylisophthalic acid.

Table 1: Influence of Key Parameters on Synthesis Outcome

This table summarizes the expected effects of varying critical reaction parameters, based on established principles of oxidation reactions.[11]

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Temperature < 60°CLowHigh (mostly SM)Reaction kinetics are too slow for complete conversion.
75-85°COptimal Optimal Balances reaction rate with selectivity, minimizing both incomplete reaction and over-oxidation.
> 95°CDecreasingLowIncreased rate of over-oxidation to trimellitic acid and potential for ring cleavage.
KMnO₄ Equiv. < 4.0LowLowInsufficient oxidant leads to a mixture of starting material and partially oxidized intermediates.
4.2 - 4.5Optimal HighSlight excess drives the reaction to completion without promoting significant over-oxidation.
> 5.0DecreasingLowSignificant risk of over-oxidation, reducing the yield of the desired product.
PTC (TBAB) 0 mol%Very LowN/AReaction is extremely slow due to phase separation.[9]
5 mol%Optimal HighSufficient catalyst to facilitate ion transport for an efficient reaction rate.

References

  • Intratec. (n.d.). Purified Isophthalic Acid Production.
  • Silva, T. L., et al. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. National Institutes of Health (PMC). [Link]

  • Goodman, J. & Lanning, W. (1964). Oxidation of p-xylene to terephthalic acid. U.S. Patent 3,139,452.
  • Shevchenko, Y., et al. (2019). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives.
  • Biosynth. (n.d.). 4-Methylisophthalic acid.
  • Silva, T. L., et al. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. MDPI. [Link]

  • Lee, M., et al. (1999). Process for purifying isophthalic acid by crystallization. WIPO Patent WO1999057090A1.
  • ChemScene. (n.d.). 4-Methylphthalic acid.
  • American Chemical Society. (n.d.). Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]

  • Wang, C., et al. (2018). p-Xylene catalytic oxidation to terephthalic acid by ozone. ScienceAsia.
  • Toland, W. G. (1950). Preparation of isophthalic acid. U.S. Patent 2,531,172.
  • Wade, L. G. (1981). Phase Transfer Catalysis Applied to Oxidation.
  • Zhu, Y., et al. (2024). Computational design of carboxylase for the synthesis of 4-hydroxyisophthalic acid from p-hydroxybenzoic acid by fixing CO2. PubMed.
  • Lee, M., et al. (2001). Method of purifying aromatic dicarboxylic acids. European Patent EP1091922B1.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
  • Li, Y., et al. (2015). A 4 + 4 strategy for synthesis of zeolitic metal–organic frameworks: an indium-MOF with SOD topology as a light-harvesting antenna.
  • Henkel, P. & Schirawski, G. (1963). Process for the production of 4-hydroxyisophthalic acid. U.S. Patent 3,089,905.
  • Partenheimer, W. (1995). Methodology and scope of metal/bromide autoxidation of hydrocarbons. Industrial & Engineering Chemistry Research.
  • Wallace, C. (2023). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY! YouTube.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Isophthalic acid.
  • Ure, A. M., et al. (1992). Process for producing high purity isophthalic acid.
  • OperaChem. (2023).
  • Matin, M. M., et al. (2022). Synthesis, characterization, in silico optimization, and conformational studies of methyl 4-O-palmitoyl-α-L-rhamnopyranosides.
  • National Institutes of Health. (n.d.). Isophthalic Acid. PubChem. [Link]

  • Sauron. (2007).
  • LibreTexts Chemistry. (2020). 16.3: Reactions of alkylbenzenes.
  • Tundo, P. (2015). Sustainable Oxidations under Phase-Transfer Catalysis Conditions.
  • Gardner, K. A., & Mayer, J. M. (1995). Permanganate Oxidation mechanisms of Alkylarenes. IOSR Journal.
  • Aries, R. S. & Saffer, A. (1965). Process for purifying isophthalic acid. U.S. Patent 3,206,504.
  • Sigma-Aldrich. (n.d.). Reaction Design & Optimization.
  • Chemistry Guru. (2018).
  • Liu, H., et al. (2023).
  • Yue, C., et al. (2014). Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids. Green Chemistry.
  • Queiroz, F. M., et al. (2016). p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development.

Sources

Technical Support Center: 4-Methylisophthalic Acid (4-MIPA)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification, Impurity Profiling, and Analytical Troubleshooting CAS: 4365-31-5 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Impurity Landscape

Welcome to the technical support hub for 4-Methylisophthalic acid (4-MIPA) . If you are accessing this guide, you are likely encountering difficulties isolating high-purity 4-MIPA from oxidation mixtures (typically pseudocumene or m-xylene derivatives).

Unlike simple dicarboxylic acids, 4-MIPA presents a unique "isomer trap." The oxidation of 1,2,4-trimethylbenzene (pseudocumene) yields a statistical mixture where 4-MIPA is often co-generated with 5-methylisophthalic acid (5-MIPA) and 4-methylorthophthalic acid . Because these isomers share nearly identical pKa values and molecular weights, standard acid-base extractions fail to separate them.

This guide moves beyond basic protocols to address the thermodynamic and kinetic levers required to achieve >99% purity.

Module 1: Crystallization & Solvent Engineering

User Question:

"I am recrystallizing 4-MIPA from water, but the yield is low and the product remains off-white. What solvent system should I use?"

Technical Response:

Water alone is a poor solvent for 4-MIPA purification due to the methyl group's hydrophobicity, which drastically lowers solubility compared to Isophthalic Acid (IPA). The "off-white" color indicates the presence of formyl-carboxylic acid intermediates (incomplete oxidation products) which co-precipitate in water.

The Solution: The Acetic Acid/Water Switch You must transition to a Glacial Acetic Acid (GAA) / Water system. This is the industry standard for aromatic acids because it exploits the steep solubility-temperature gradient.

Protocol: Temperature-Swing Recrystallization
  • Dissolution: Suspend crude 4-MIPA in Glacial Acetic Acid (ratio: 5-7 mL per gram of solid).

  • Heating: Heat to reflux (~118°C). The solution must become clear. If haze persists, it is likely inorganic salts or polymeric residues—perform a hot filtration.

  • The "Anti-Solvent" Drop: While at reflux, slowly add hot water (90°C) until the solution turns slightly turbid (cloud point), then add just enough GAA to clarify it again.

    • Target Ratio: Typically 80:20 or 70:30 (Acetic Acid : Water).[1]

  • Controlled Cooling: Cool slowly (10°C/hour) to room temperature. Rapid cooling traps impurities inside the crystal lattice.

Why This Works (The Science):
  • Solubility Differential: 4-MIPA is highly soluble in hot acetic acid but sparingly soluble in cold aqueous acetic acid.

  • Impurity Rejection: Color bodies (aldehydes like 4-carboxybenzaldehyde analogs) remain soluble in the acetic acid mother liquor even after cooling, whereas they would co-crystallize in pure water.

Visualizing the Phase Logic

CrystallizationLogic Start Crude 4-MIPA Feed Solvent Solvent: Glacial Acetic Acid (GAA) Start->Solvent Heat Heat to Reflux (118°C) Break Crystal Lattice Solvent->Heat Filter Hot Filtration (Remove Inorganics) Heat->Filter WaterAdd Add Hot Water (Anti-Solvent) Target 80:20 GAA:H2O Filter->WaterAdd Induce Saturation Cool Slow Cooling (-10°C/hr) Exclude Impurities WaterAdd->Cool Thermodynamic Control Result High Purity 4-MIPA Crystals (Impurities stay in Mother Liquor) Cool->Result

Figure 1: Thermodynamic solubility logic for the Acetic Acid/Water purification system.

Module 2: Isomer Separation & Color Removal

User Question:

"My HPLC shows a persistent impurity peak at RRT 1.05, and the solid has a yellow tint. How do I remove this?"

Technical Response:

The peak at RRT 1.05 is likely 5-Methylisophthalic Acid (5-MIPA) or a Formyl-derivative . The yellow tint confirms the presence of conjugated aldehydes (e.g., carboxybenzaldehydes).

Strategy 1: Chemical Purification (The "Scrub") Recrystallization alone cannot separate isomers efficiently. You must use a chemical filter before the final crystallization.

Protocol: Hydrogenation & Carbon Treatment

  • Dissolve: Dissolve crude 4-MIPA in 10% NaOH (aq). High pH ensures complete ionization.

  • Adsorption: Add Activated Carbon (10 wt% of crude mass). Heat to 60°C for 30 mins. This preferentially adsorbs the planar, conjugated color bodies.

  • Filtration: Filter through Celite to remove carbon.

  • Precipitation: Slowly acidify the filtrate with H2SO4 to pH 2-3.

    • Critical Step: Do not "dump" the acid. Slow acidification allows the less soluble 4-MIPA to nucleate first. If 5-MIPA is a minor impurity, it may remain in solution if you stop precipitation at pH ~3.5 before fully crashing to pH 1.

Strategy 2: Catalytic Hydrogenation (Industrial Standard) For strict pharmaceutical specs, the crude solution (in water/alkali) is passed over a Pd/C (Palladium on Carbon) catalyst at 150°C. This reduces the yellow formyl impurities into manageable methyl/alcohol derivatives that remain in the mother liquor during crystallization.

Module 3: Analytical Validation (HPLC)

User Question:

"I cannot resolve 4-MIPA from its isomers using my standard C18 column. The peaks co-elute."

Technical Response:

Standard C18 columns struggle with structural isomers like 4-MIPA and 5-MIPA because their hydrophobicities are nearly identical. You must introduce a secondary separation mechanism: Mixed-Mode Chromatography or Specific pH Control .

Recommended HPLC Method Parameters
ParameterSpecificationTechnical Rationale
Column Mixed-Mode (e.g., Primesep B or Amaze HA) Combined Reverse Phase (hydrophobicity) + Anion Exchange (ionic interaction) separates isomers based on slight pKa differences.
Alternative Column C18 (High Carbon Load)If mixed-mode is unavailable, use a high surface area C18 column.
Mobile Phase A Water + 0.1% Phosphoric Acid Low pH (2.0) suppresses ionization, forcing the analyte into the stationary phase.
Mobile Phase B Acetonitrile (MeCN)Stronger eluent than Methanol for aromatic acids.
Gradient 10% B to 60% B over 20 minsShallow gradient is required to resolve the isomer pair.
Detection UV @ 210 nm & 254 nm210 nm detects the carboxyl group; 254 nm detects the aromatic ring (and enhances impurity visibility).
Troubleshooting Flowchart

HPLC_Troubleshooting Problem Issue: Poor Resolution (Co-elution) Check1 Check pH Problem->Check1 Action1 Lower pH to < 2.5 (Suppress Ionization) Check1->Action1 Peaks Tailing? Check2 Check Column Check1->Check2 Peaks Symmetrical? Action2 Switch to Mixed-Mode (Anion Exchange + RP) Check2->Action2 Isomers Present?

Figure 2: Decision tree for resolving 4-MIPA isomers via HPLC.

References

  • Process for producing high purity isophthalic acid. (US Patent 5,132,450). Google Patents.
  • HPLC Method for Analysis of Isophthalic acid on Primesep B Column. SIELC Technologies. Retrieved from [Link]

    • Relevance: Provides the specific mixed-mode chromatography conditions required to separate structural isomers of arom
  • Process for oxidation of pseudocumene to trimellitic acid. (Belgian Patent BE1006355A3). Google Patents.
  • 4-Hydroxy-5-methylisophthalic acid (Compound Summary). PubChem. Retrieved from [Link]

    • Relevance: Provides chemical structure and property data for verifying 4-MIPA and its deriv

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methylisophthalic acid. This document is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this compound. As a substituted aromatic dicarboxylic acid, its physicochemical properties can present unique hurdles in experimental and developmental workflows. This guide provides in-depth, cause-and-effect explanations and validated protocols to systematically overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Methylisophthalic acid so poorly soluble in neutral aqueous solutions?

Answer: The low aqueous solubility of 4-Methylisophthalic acid stems from its molecular structure. It possesses a dual chemical nature:

  • Hydrophobic Character: The benzene ring and the methyl group (-CH₃) are nonpolar and water-repelling (hydrophobic). This sizable nonpolar region requires significant energy to create a cavity for itself within the highly ordered, hydrogen-bonded network of water molecules.

  • Hydrophilic Character: The two carboxylic acid groups (-COOH) are polar and capable of hydrogen bonding. However, in their protonated (neutral) state, their ability to integrate into the water network is limited.

At neutral pH, the molecule is largely un-ionized. The strong intermolecular hydrogen bonds between the carboxylic acid groups in the solid crystal lattice are energetically favorable, making it difficult for water molecules to solvate and break apart the crystal structure. Its parent compound, isophthalic acid, is already known to be insoluble or sparingly soluble in cold water[1][2]. The addition of a methyl group typically further decreases aqueous solubility due to an increase in the molecule's overall hydrophobicity.

Q2: What are the essential physicochemical properties of 4-Methylisophthalic acid that influence its solubility?

Answer: Understanding the key properties of your compound is the first step in troubleshooting. While data for the 4-methyl isomer is less common than its 5-methyl counterpart, we can compile the critical parameters.

PropertyValueSignificance for Solubility
Molecular Formula C₉H₈O₄Indicates a significant carbon backbone relative to polar functional groups.
Molecular Weight ~180.16 g/mol [3]A relatively small molecule, but its rigidity and crystallinity are key factors.
CAS Number 3347-99-7[3][4]Essential for accurate identification and literature searching.
Compound Type Aromatic Dicarboxylic AcidPredicts that solubility will be highly dependent on pH.
pKa Values (estimated) pKa₁ ≈ 3.4, pKa₂ ≈ 4.4The two carboxylic acid groups will deprotonate at different pH values. Isophthalic acid has pKa values of 3.46 and 4.46[2]; the methyl group's electron-donating effect might slightly alter these values, but they serve as an excellent starting point. Solubility will dramatically increase when the pH of the solution is above the second pKa.

Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to address specific solubility problems you may encounter in the lab.

Issue 1: The compound precipitates or fails to dissolve in my aqueous buffer system.

This is the most common challenge and is directly related to the compound's acidic nature. The solution is to manipulate the pH to ionize the molecule, transforming it into a much more soluble salt form.

Q3: How do I use pH adjustment to effectively dissolve 4-Methylisophthalic acid?

Scientific Rationale: According to the Henderson-Hasselbalch principle, the ionization state of a weak acid is determined by the solution's pH relative to the acid's pKa[5]. By raising the pH of the solution to a level approximately 2 units above the second pKa (~pH 6.4), you can ensure that over 99% of the 4-Methylisophthalic acid molecules are in the doubly deprotonated (dianionic) carboxylate form. This ionic species is a salt and is significantly more polar and water-soluble than the neutral acid form[6][7].

G cluster_0 Low pH (e.g., pH < 3) cluster_1 High pH (e.g., pH > 6) A Insoluble Solid R-(COOH)₂ B Soluble Dianion R-(COO⁻)₂ A->B + 2OH⁻ (Base Addition) B->A + 2H⁺ (Acid Addition) G A Start: Target Concentration & Solvent Constraints B Select Co-solvents for Screening (e.g., PEG 400, PG, Ethanol) A->B C Prepare Suspensions (Excess solid in aqueous buffer) B->C D Titrate Co-solvent (Add co-solvent in increments to each suspension) C->D E Equilibrate & Analyze (Shake/vortex, then measure concentration of supernatant) D->E F Plot Data (Solubility vs. % Co-solvent) E->F G Select Optimal System (Lowest % co-solvent for target concentration) F->G

Caption: A systematic workflow for screening and selecting an effective co-solvent.

  • Select Candidates: Choose 2-3 biocompatible co-solvents for screening (e.g., PEG 400, Propylene Glycol).

  • Prepare Samples: In separate vials, add an excess amount of 4-Methylisophthalic acid to a fixed volume of your primary aqueous buffer (e.g., 20 mg in 1 mL). This ensures you are measuring saturation solubility.

  • Create Co-solvent Ratios: Prepare a series of solvent systems with increasing co-solvent concentrations. For example, for PEG 400, prepare vials with 0%, 10%, 20%, 30%, 40%, and 50% (v/v) PEG 400 in your aqueous buffer.

  • Equilibrate: Add the excess solid to each of the prepared co-solvent mixtures. Seal the vials and shake or rotate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the clear supernatant and dilute it in a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analyze: Plot the measured solubility (e.g., in mg/mL) against the percentage of co-solvent used. This plot will reveal the most effective co-solvent and the concentration required to achieve your target.

Advanced Strategy & Summary

Q6: Would preparing a stable salt of 4-Methylisophthalic acid be a good long-term strategy for aqueous formulations?

Answer: Absolutely. For applications requiring a stable, ready-to-use solid with high aqueous solubility, preparing and isolating the disodium or dipotassium salt of 4-Methylisophthalic acid is an excellent and widely used pharmaceutical strategy.[5][8][9][10]

The process involves reacting the acid with a stoichiometric amount (2 equivalents) of a base (e.g., sodium bicarbonate or sodium hydroxide) in a suitable solvent, followed by removal of the solvent (e.g., by lyophilization or rotary evaporation) to isolate the solid salt. This salt can then be directly dissolved in water to form a solution at a near-neutral pH without requiring further pH adjustment.

StrategyMechanismProsConsBest For...
pH Adjustment Ionization to a soluble salt form in solution.Highly effective, uses simple reagents, cost-effective.Only for ionizable compounds; final pH may not be suitable for all applications.Rapid preparation of aqueous solutions for in-vitro assays or reactions.
Co-solvency Reduces solvent polarity, making it more favorable for the solute.Can be used when pH is constrained; allows for high concentrations.May introduce toxicity or stability issues; can affect biological assays.Preclinical formulations, creating stock solutions for dilution.
Salt Formation Pre-isolation of a stable, solid ionic form of the compound.High aqueous solubility, rapid dissolution, pH of resulting solution is near-neutral.Requires an additional chemical synthesis and purification step.Developing a stable solid for consistent formulation work (e.g., drug product development).

References

  • Solubility of Things. (n.d.). Isophthalic acid. Retrieved from [Link]

  • Various Authors. (2025). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone. ResearchGate. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC - PubMed Central. Retrieved from [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-sulfophthalic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5-Methylisophthalic acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Hydroxy-5-methylisophthalic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Methylphthalic acid. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • PubMed. (2020). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • NIH. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. Retrieved from [Link]

  • Springer. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications. Retrieved from [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY. Retrieved from [Link]

  • askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • YouTube. (2022). What Happens to Solubility When You Change the pH?. Retrieved from [Link]

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Technical Support Guide: Synthesis of 4-Methylisophthalic Acid and Management of Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methylisophthalic acid, also known as uvitic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to help you optimize your reaction outcomes by anticipating and mitigating common side reactions.

Section 1: Core Synthesis Pathway and Potential Pitfalls

The most common laboratory-scale synthesis of 4-methylisophthalic acid involves the selective oxidation of two of the three methyl groups of a symmetric starting material like mesitylene (1,3,5-trimethylbenzene).[1] While seemingly straightforward, this transformation is a delicate balance. Under-oxidation leads to mono-carboxylic acid impurities, while over-oxidation can result in the formation of trimesic acid. The choice of oxidant and precise control of reaction conditions are paramount to achieving high yield and purity.

Primary Synthesis Route: Oxidation of Mesitylene

The reaction proceeds by oxidizing the benzylic positions of the mesitylene ring.[2] Strong oxidizing agents are required to convert the methyl groups to carboxylic acids.

cluster_main Main Synthesis Pathway Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Intermediate 3,5-Dimethylbenzoic Acid (Incomplete Oxidation Product) Mesitylene->Intermediate [O] Product 4-Methylisophthalic Acid (Desired Product) Intermediate->Product [O] Overoxidized Trimesic Acid (Over-oxidation Product) Product->Overoxidized [O] (Excess Oxidant/ Harsh Conditions)

Caption: Oxidation cascade of Mesitylene to 4-Methylisophthalic Acid.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low Yield and Presence of Multiple Products

Q: My reaction has completed, but upon analysis (TLC, NMR), I see a mixture of my starting material, a mono-acid, and my desired di-acid product. What went wrong?

A: This is the most common challenge and points directly to incomplete oxidation . The conversion of a methyl group to a carboxylic acid is a stepwise process, and the energy required to oxidize the second methyl group is different from the first.

  • Causality:

    • Insufficient Oxidant: The stoichiometric amount of the oxidizing agent (e.g., nitric acid, potassium permanganate) may have been depleted after converting only a portion of the starting material to the intermediate, 3,5-dimethylbenzoic acid.[1]

    • Inadequate Reaction Time or Temperature: The oxidation of the second methyl group is often slower than the first. If the reaction is stopped prematurely or the temperature is too low, the reaction will stall at the intermediate stage.

    • Poor Solubility/Mixing: In heterogeneous reactions (e.g., with solid KMnO₄), poor mixing can lead to localized areas of high and low oxidant concentration, resulting in an uneven reaction progression.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Double-check your calculations for the oxidizing agent. For vigorous oxidants like KMnO₄, a significant excess is often required to drive the reaction to completion.

    • Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC). Continue refluxing until the spot corresponding to the mono-acid intermediate (3,5-dimethylbenzoic acid) has disappeared or is minimized.

    • Increase Temperature: If extending the time is ineffective, a modest increase in reaction temperature can enhance the rate of the second oxidation step. Be cautious, as excessive heat can promote over-oxidation.

    • Improve Agitation: For solid-liquid mixtures, ensure vigorous mechanical stirring to maintain a homogenous suspension and maximize the surface area contact between reactants.

Problem 2: My Final Product is Contaminated with Trimesic Acid

Q: My yield is reasonable, but my product's melting point is higher than expected, and analysis confirms the presence of trimesic acid. How can I prevent this and purify my product?

A: This is a classic case of over-oxidation . The same conditions that drive the formation of the desired di-acid can, if not carefully controlled, proceed to oxidize the final remaining methyl group.

  • Causality:

    • Excessive Oxidant: Using a large excess of a powerful oxidant creates an environment where the third oxidation is highly probable.

    • Prolonged Reaction Time at High Temperature: Leaving the reaction under harsh conditions long after the di-acid has formed will inevitably lead to the formation of the tri-acid.

  • Troubleshooting & Purification:

    • Control Stoichiometry: Carefully titrate the amount of oxidant used. Aim for a molar ratio that favors the formation of the di-acid without providing a large excess that would attack the final methyl group.

    • Strategic Temperature Control: Consider a two-temperature approach. Run the initial phase of the reaction at a higher temperature to initiate both oxidations, then reduce the temperature for the remainder of the reaction time to minimize the conversion of the di-acid to the tri-acid.

    • Purification via Differential Solubility: Trimesic acid and 4-methylisophthalic acid have different solubilities in water and other solvents. A carefully controlled recrystallization can often be used to separate them. Trimesic acid is generally less soluble in hot water than 4-methylisophthalic acid.

Problem 3: My White Crystalline Product is Discolored (Yellow/Brown)

Q: After workup, my 4-methylisophthalic acid is not a pure white solid. What is the source of this color, and how can I remove it?

A: Discoloration typically arises from two sources: inorganic byproducts from the oxidant or minor organic impurities formed through side reactions.

  • Causality:

    • Manganese Dioxide (MnO₂): If using potassium permanganate (KMnO₄) as the oxidant, a brown, insoluble MnO₂ byproduct is formed.[3][4] If not completely removed during the workup, it will contaminate the final product.

    • Nitrated Byproducts: When using nitric acid, minor nitration of the aromatic ring can occur, leading to yellow nitro-aromatic impurities.[1]

    • Colored Organic Impurities: In high-temperature catalytic oxidations, trace impurities like dicarboxylic fluorenones can form, which are often highly colored and difficult to remove.[5]

  • Purification Protocol: Decolorization with Activated Carbon

    • Dissolve the crude, discolored product in a suitable hot solvent (e.g., ethanol, or an aqueous basic solution).[6]

    • Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.

    • Stir or gently boil the mixture for 10-15 minutes. The activated carbon will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely.

    • Allow the clear, colorless filtrate to cool slowly to crystallize the purified product.[6]

Section 3: Frequently Asked Questions (FAQs)

Q: Which oxidizing agent is best for this synthesis?

A: The choice depends on scale, available equipment, and safety considerations.

Oxidant SystemAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Inexpensive, readily available, effective for benzylic oxidation.[3]Generates large amounts of MnO₂ waste; can be difficult to control, leading to over-oxidation.[4]
Nitric Acid (HNO₃) Strong oxidant, effective for this transformation.[1]Generates toxic NOx gases; risk of aromatic nitration side reactions.[1]
Catalytic Air/O₂ Oxidation "Greener" process, suitable for large scale.[7][8]Requires high pressure and temperature; catalyst systems (e.g., Co/Mn/Br) can be complex and corrosive.[9][10]

Q: How do I handle the workup for a potassium permanganate reaction?

A: The workup is critical for removing the MnO₂ byproduct. After the reaction is complete, the hot mixture is typically filtered to remove the bulk of the brown MnO₂ solid. The filtrate contains the potassium salt of the carboxylic acid. This solution is then acidified (e.g., with HCl or H₂SO₄) to precipitate the free carboxylic acid, which can be collected by a second filtration.[4] A wash with a reducing agent solution (like sodium bisulfite) can help remove any residual MnO₂.

Q: What is the purpose of steam distillation in the purification process?

A: Steam distillation is an excellent method for removing volatile impurities from a non-volatile product.[1] In this synthesis, it is particularly effective for removing any unreacted mesitylene and the more volatile mono-acid intermediate, 3,5-dimethylbenzoic acid, from the non-volatile 4-methylisophthalic acid. The crude product mixture is heated in water, and steam is passed through it. The volatile impurities co-distill with the water, leaving the purified desired product behind in the distillation flask.[1]

cluster_workflow Troubleshooting Workflow Start Reaction Complete. Analyze Crude Product. CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteOx Cause: Incomplete Oxidation - Increase oxidant - Extend reaction time/temp CheckYield->IncompleteOx Yes CheckColor Product Discolored? CheckPurity->CheckColor No ImpurityPresent Identify Impurity (NMR, MS, MP) CheckPurity->ImpurityPresent Yes Decolorize Purification: - Activated Carbon Treatment CheckColor->Decolorize Yes End Pure Product CheckColor->End No IncompleteOx->CheckPurity OverOx Cause: Over-oxidation - Reduce oxidant - Control temp/time Purify Purification Strategy: - Recrystallization - Steam Distillation OverOx->Purify ImpurityPresent->OverOx If Trimesic Acid ImpurityPresent->Purify Separate Impurities Purify->CheckColor Decolorize->End

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References
  • Untitled Document - Synthetic Map.
  • Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms . MDPI. Available at: [Link]

  • p-Xylene Oxidation to Terephthalic Acid: New Trends . MDPI. Available at: [Link]

  • Mechanism of arene side chain oxidation by permanganate . Chemistry Stack Exchange. Available at: [Link]

  • Permanganate Oxidation mechanisms of Alkylarenes . ResearchGate. Available at: [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids . Master Organic Chemistry. Available at: [Link]

  • p-Xylene catalytic oxidation to terephthalic acid by ozone . ScienceAsia. Available at: [Link]

  • A SPRAY REACTOR CONCEPT FOR CATALYTIC OXIDATION OF P-XYLENE TO PRODUCE HIGH-PURITY TEREPHTHALIC ACID . CORE. Available at: [Link]

  • Experiment 2: AROMATIC SIDE-CHAIN OXIDATION: PHTHALIC ACID FROM XYLENE . Scribd. Available at: [Link]

  • Composition, reaction system and method for preparing 5-methyl isophthalic acid. Google Patents.
  • Preparation of 5-methylisophthalic acid . PrepChem.com. Available at: [Link]

  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities . Repositório Aberto da Universidade do Porto. Available at: [Link]

Sources

Technical Support Center: 4-Methylisophthalic Acid (4-MIPA) Polymer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Thermal Stability Optimization & Troubleshooting

Executive Summary & Scope

Welcome to the Advanced Polymer Solutions technical hub. You are likely here because your 4-MIPA-based polymers (polyamides, polyesters, or polybenzimidazoles) are exhibiting premature thermal degradation, color yellowing, or loss of mechanical integrity at elevated temperatures.

The Core Conflict: 4-Methylisophthalic acid (4-MIPA) is valued for disrupting chain symmetry, which improves solubility and processability compared to rigid Isophthalic Acid (IPA) or Terephthalic Acid (TPA) analogs. However, this benefit comes with a thermodynamic penalty: the methyl group at the 4-position introduces a benzylic hydrogen susceptible to thermo-oxidative attack, and the disruption of chain packing reduces the glass transition temperature (


).

This guide provides actionable protocols to mitigate these instabilities without sacrificing the solubility benefits that dictated the use of 4-MIPA in the first place.

Root Cause Analysis: The Benzylic Oxidation Pathway[1][2]

Before attempting stabilization, you must understand how the failure occurs. In oxidative environments (air), the methyl group is not inert; it is the primary site of radical attack.

Mechanism of Failure

At temperatures >150°C in air, the benzylic hydrogen (on the methyl group) is abstracted, forming a radical. This radical reacts with


 to form hydroperoxides, eventually leading to chain scission or crosslinking (charring).
Visualizing the Degradation Pathway

The following diagram details the molecular failure mode specific to 4-MIPA polymers.

BenzylicOxidation Start 4-MIPA Polymer Backbone (Intact Methyl Group) Radical Benzylic Radical Formation (H-Abstraction) Start->Radical Initiator/Heat Heat Heat (>150°C) + O2 Heat->Radical Peroxide Peroxy Radical / Hydroperoxide Radical->Peroxide + O2 Scission Chain Scission (MW Reduction) Peroxide->Scission Beta-Scission Crosslink Crosslinking (Embrittlement/Char) Peroxide->Crosslink Radical Coupling

Figure 1: Thermo-oxidative degradation pathway of the 4-MIPA methyl substituent. Note that this mechanism is specific to aerobic conditions.

Module 1: Synthesis Optimization Protocols

Low thermal stability is often a symptom of low molecular weight (MW) or unreacted end-groups rather than the monomer itself. Oligomers degrade at significantly lower temperatures than high-MW polymers.

Protocol A: Stoichiometric Tuning for High MW

Objective: Maximize degree of polymerization (


) to increase 

and thermal resistance.
  • Monomer Purity Check: 4-MIPA must be >99.5% pure. Impurities (e.g., 4-carboxybenzaldehyde) act as chain terminators.

  • Stoichiometric Offset:

    • For Polyamides: Use a precise 1:1 molar ratio of diacid (4-MIPA) to diamine.

    • Correction: If using interfacial polymerization, use a slight excess (1-2%) of the diamine to account for hydrolysis of the acid chloride.

  • End-Capping (CRITICAL):

    • Unreacted amine (-NH2) or carboxyl (-COOH) ends are thermal weak points.

    • Action: Add 1-2 mol% of a monofunctional capper (e.g., Benzoyl Chloride for amines or Aniline for acids) at the end of the reaction. This "seals" the polymer chain against "unzipping" degradation.

Troubleshooting Synthesis Failures
SymptomProbable CauseCorrective Action
Low

(<150°C)
Low Molecular Weight (Oligomers)Verify stoichiometry; Increase reaction time; Check solvent dryness (water kills chain growth).
Early Weight Loss (TGA) Trapped Solvent (DMAc/NMP)These solvents hydrogen-bond to the polymer. Dry at

under vacuum for 24h.
Darkening during synthesis Oxidation of DiamineEnsure strict

purge. Add antioxidant (Triphenyl phosphite) during polycondensation.

Module 2: Structural Modification Strategies

If the homopolymer of 4-MIPA does not meet thermal requirements, you must engineer the backbone entropy.

Strategy: The "Dilution" Effect (Copolymerization)

Diluting the 4-MIPA content with rigid monomers increases the overall thermal stability while retaining solubility.

Recommended Comonomers:

  • Terephthalic Acid (TPA): Increases linearity and packing (High

    
    ).
    
  • 2,6-Naphthalene Dicarboxylic Acid (NDA): Adds massive rigidity and thermal resistance.

Experimental Data: Thermal Properties Comparison Table 1: Effect of Copolymer Composition on Thermal Transitions (Representative Data)

Polymer Composition (Molar Ratio)

(°C)

(N2) (°C)
Solubility (DMAc)
100% 4-MIPA (Homopolymer) 185390Excellent
50% 4-MIPA / 50% TPA 215425Good
20% 4-MIPA / 80% TPA 245450Poor (Precipitates)
100% IPA (Reference) 205410Good

Note:


 is the temperature at 5% weight loss (TGA).

Module 3: Additive Stabilization (The "Band-Aid" Fix)

If you cannot alter the polymer structure, you must use additives to intercept the degradation mechanism described in Figure 1.

Protocol B: Antioxidant Loading

Since the methyl group is prone to oxidation, radical scavengers are essential for processing (extrusion/molding).

  • Primary Antioxidant (Radical Scavenger):

    • Type: Hindered Phenol (e.g., Irganox 1010).

    • Loading: 0.1 - 0.5 wt%.

    • Function: Donates hydrogen to the benzylic radical, stopping the chain reaction.

  • Secondary Antioxidant (Hydroperoxide Decomposer):

    • Type: Phosphite (e.g., Irgafos 168).

    • Loading: 0.1 - 0.3 wt%.

    • Function: Reduces hydroperoxides formed on the methyl group into stable alcohols.

Workflow: Stabilization Decision Tree

StabilizationLogic Problem Thermal Instability Detected CheckAtmosphere Is usage environment Oxidative (Air)? Problem->CheckAtmosphere Air Yes (Air) CheckAtmosphere->Air Inert No (N2/Vacuum) CheckAtmosphere->Inert AddAO Add Hindered Phenol + Phosphite Air->AddAO Copolymer Copolymerize with TPA/NDA Air->Copolymer CheckMW Check Molecular Weight (GPC) Inert->CheckMW LowMW Low MW? CheckMW->LowMW FixSyn Optimize Stoichiometry / Dry Solvents LowMW->FixSyn Yes AddFiller Add Nano-Silica or CNTs LowMW->AddFiller No

Figure 2: Decision matrix for selecting the correct stabilization strategy.

Frequently Asked Questions (FAQs)

Q1: My TGA curve shows a 5% weight loss at 150°C, but the literature says degradation starts at 350°C. What is wrong? A: This is a classic "false positive." 4-MIPA polymers are often synthesized in polar aprotic solvents (NMP, DMAc) which hydrogen bond strongly to the amide/ester groups. The weight loss at 150-200°C is likely trapped solvent , not polymer degradation. Validation: Run an Isothermal TGA at 200°C for 60 minutes. If the weight stabilizes, it was solvent.

Q2: Why does my polymer turn yellow/brown after processing at 250°C? A: This is the "Benzylic Oxidation" (see Figure 1). The methyl group is oxidizing to form conjugated structures (quinones) which are highly colored. Fix: Process under Nitrogen blanket or increase the loading of Phosphite stabilizers (Irgafos 168).

Q3: Can I crosslink the methyl group to improve stability? A: Yes. The methyl group can be brominated and then crosslinked, or oxidized to a carboxylic acid and crosslinked with a diamine. However, this will turn the thermoplastic into a thermoset, rendering it insoluble.

References

  • Chemical Structure & Properties: 4-Methylisophthalic acid. National Center for Biotechnology Information. PubChem Compound Summary for CID 12224. Available at: [Link]

  • Polymer Degradation Mechanisms: Liaw, D. J., & Chang, F. C. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides. National Taiwan University of Science and Technology.[1] Available at: [Link] (Note: Discusses bulky group effects on thermal stability).

  • Benzylic Oxidation: Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Thermal Analysis of Aromatic Polyesters: Assessment of the Thermal Properties of Aromatic Esters. MDPI. Available at: [Link]

Sources

Technical Support Center: 4-Methylisophthalic Acid NMR Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 4-Methylisophthalic acid NMR spectra Content type: Technical Support Center (Q&A / Guide) Audience: Researchers, scientists, drug development professionals

Welcome to the Advanced Spectroscopy Support Hub. This guide is designed for researchers characterizing 4-Methylisophthalic acid (4-MIPA) , a critical intermediate in polymer synthesis and metal-organic frameworks (MOFs). As a Senior Application Scientist, I have structured this resource to address the specific solubility challenges, spectral overlaps, and assignment nuances inherent to asymmetric dicarboxylic acids.

Part 1: Sample Preparation & Solubility Strategy

Q1: My sample is not dissolving in CDCl₃. What is the recommended solvent system?

A: 4-Methylisophthalic acid exhibits poor solubility in non-polar solvents like Chloroform-d (CDCl₃) due to strong intermolecular hydrogen bonding between the carboxylic acid dimers.

  • Primary Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆) .[1] It disrupts the hydrogen bond network, ensuring complete dissolution and sharp peaks.

  • Secondary Option: Methanol-d₄ (CD₃OD) . Good solubility, but be aware that the acidic protons (–COOH) will exchange with deuterium and disappear from the ¹H spectrum.[2]

  • Avoid: D₂O (unless converted to the sodium salt with NaOD) and CDCl₃ (results in suspensions and severe line broadening).

Q2: I see a cloudy suspension in DMSO-d₆. How does this affect my data? A: A suspension causes magnetic field inhomogeneity, leading to broad, non-Lorentzian lineshapes (poor shimming).

  • Protocol:

    • Heat the NMR tube gently to ~40°C.

    • If turbidity persists, filter the solution through a cotton plug into a fresh tube.

    • Self-Validation: Check the Toluene-d₈ or residual DMSO pentet (2.50 ppm). If the solvent peak is broad (>1.0 Hz at half-height), the sample is not homogenous.

Part 2: ¹H NMR Interpretation & Troubleshooting

Q3: The aromatic region is confusing. How do I definitively assign the protons? A: 4-MIPA is an asymmetric trisubstituted benzene. You will observe a specific 3-spin system (AMX or ABX type).

Assignments (in DMSO-d₆):

ProtonChemical Shift (δ ppm)*MultiplicityCoupling Constant (

)
Structural Logic
–COOH 13.0 - 13.5Broad SingletN/AHighly deshielded acidic protons.
H-2 8.45 - 8.55d or s

Hz
Most deshielded; located between two electron-withdrawing COOH groups.
H-6 8.00 - 8.10dd

,

Hz
Ortho to COOH(1), Meta to COOH(3).
H-5 7.45 - 7.55d

Hz
Shielded by ortho-Methyl group.
–CH₃ 2.55 - 2.65SingletN/ABenzylic methyl group.
H₂O ~3.33BroadN/AVariable water peak in DMSO.

*Note: Shifts may vary slightly with concentration and temperature.

Q4: My carboxylic acid protons (13+ ppm) are missing or extremely broad. Is my product decomposed? A: Not necessarily. This is a common phenomenon known as Exchange Broadening .

  • Mechanism: The acidic proton undergoes rapid chemical exchange with trace water in the DMSO. If the exchange rate (

    
    ) is intermediate on the NMR timescale, the peak broadens into the baseline.
    
  • Troubleshooting:

    • Dry the Sample: Use a fresh ampoule of DMSO-d₆.

    • Cool the Sample: Lowering the temperature (e.g., to 280 K) slows the exchange, often sharpening the peak.

    • Ignore: If the aromatic region and methyl integration (3:3 ratio) are correct, the missing acid peak is an artifact, not a purity issue.

Q5: How do I distinguish 4-MIPA from its isomer, 5-Methylisophthalic acid? A: Symmetry is the key differentiator.

  • 4-Methylisophthalic acid: Asymmetric. Shows 3 distinct aromatic signals (1:1:1 integration).[3][4][5]

  • 5-Methylisophthalic acid: Symmetric (

    
    ). Shows 2 aromatic signals  in a 2:1 ratio (two equivalent protons at positions 4/6, one unique proton at position 2).
    
Visual Troubleshooting Workflow

The following diagram outlines the logical pathway for solvent selection and signal validation.

NMR_Troubleshooting Start Start: Solid Sample Solvent_Check Solubility Check Start->Solvent_Check CDCl3 Try CDCl3? Solvent_Check->CDCl3 Non-polar? DMSO Use DMSO-d6 Solvent_Check->DMSO Polar Acid CDCl3->DMSO Poor Solubility (Cloudy) Visual_Inspect Visual Inspection: Clear Solution? DMSO->Visual_Inspect Filter Heat & Filter Visual_Inspect->Filter Turbid Acquire Acquire 1H Spectrum Visual_Inspect->Acquire Clear Filter->Visual_Inspect Analyze Analyze Aromatic Region Acquire->Analyze Isomer_Check Confirm 4-MIPA Analyze->Isomer_Check 3 Signals (1:1:1)? Symmetric Suspect 5-MIPA (Isomer) Analyze->Symmetric 2 Signals (2:1)?

Figure 1: Decision tree for solvent selection and isomeric discrimination of 4-Methylisophthalic acid.

Part 3: ¹³C NMR & Impurity Profiling

Q6: I see two carbonyl peaks around 167-168 ppm. Which is which? A: The two carboxylic acid carbons are chemically non-equivalent due to the methyl group at position 4.

  • C-1 (COOH): Generally slightly more deshielded (downfield) due to less steric crowding compared to C-3.

  • C-3 (COOH): Ortho to the methyl group. The steric "ortho effect" and twisting of the carbonyl out of the plane often causes a slight upfield shift relative to C-1.

  • Validation: HMBC (Heteronuclear Multiple Bond Correlation) is required for definitive assignment. Look for a strong 3-bond coupling from the Methyl protons to C-4 , and potentially weak 4-bond coupling to C-3 .

Q7: What are the common impurities I should look for? Use this table to identify synthesis byproducts or solvent contaminants.

ImpuritySourceCharacteristic ¹H Signals (DMSO-d₆)
m-Xylene Starting MaterialMethyls @ ~2.30 ppm; Aromatics @ 7.1-7.3 ppm (multiplet).[6]
2,4-Dimethylbenzoic acid Oxidation IntermediateMethyls split (two singlets); Asymmetric aromatics (different pattern than 4-MIPA).
Methanol Residual Wash SolventSinglet @ 3.16 ppm; OH @ ~4.1 ppm.
Ethyl Acetate Extraction SolventQuartet @ 4.03 ppm; Singlet @ 1.99 ppm; Triplet @ 1.17 ppm.
Water Solvent/AtmosphereBroad singlet @ ~3.33 ppm.
References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5][7][8] Chem.1997 , 62, 7512–7515.[5][7] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • SDBS Spectral Database for Organic Compounds. "4-Methylisophthalic acid spectral data." National Institute of Advanced Industrial Science and Technology (AIST). Link

  • Reich, H. J. "Bansal, R. K.[8] - Heterocyclic Chemistry." University of Wisconsin-Madison Chemistry Dept. (General NMR interpretation principles for aromatic systems). Link

Sources

Technical Support Center: Optimization of 4-Methylisophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylisophthalic acid. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this information to address common challenges and provide practical, field-proven solutions to optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. Reaction Initiation & Catalyst Performance

Question 1: My reaction to synthesize 4-methylisophthalic acid from p-xylene is not initiating, or the conversion is very low. What are the likely causes and how can I troubleshoot this?

Answer: Low or no conversion in the oxidation of p-xylene to 4-methylisophthalic acid is a common issue that often points to problems with the catalyst system or reaction conditions. The mechanism of this reaction typically involves a free-radical chain reaction, and proper initiation is critical.[1]

Troubleshooting Steps:

  • Catalyst Activation: The widely used cobalt and manganese catalysts require the presence of a bromide source (e.g., HBr, NaBr, KBr) to be effective.[1] The bromide acts as a radical initiator. Without it, the conversion of p-xylene can be as low as 2%.[1] Ensure that your bromine source has been added in the correct proportion. The preferred catalyst system often consists of cobalt acetate and manganese acetate with a bromine source like hydrobromic acid.[2]

  • Catalyst Loading: Insufficient catalyst concentration can lead to a slow or stalled reaction. While the optimal loading depends on your specific setup, a general starting point is a molar ratio of p-xylene to cobalt acetate of around 10:1.[3]

  • Reaction Temperature: The oxidation of the methyl groups on xylene is temperature-dependent. If the temperature is too low, the rate of reaction will be very slow. For similar processes like terephthalic acid synthesis, temperatures in the range of 175-225°C are common. However, for laboratory-scale synthesis under different conditions (e.g., using ozone as an oxidant), temperatures around 80°C have been shown to be effective. Carefully monitor and control your reaction temperature.

  • Solvent Purity: The most common solvent for this type of oxidation is glacial acetic acid.[4] The presence of water can negatively impact the catalytic activity. Using anhydrous cobalt acetate instead of its hydrated forms (cobalt acetate tetrahydrate) has been shown to improve conversion rates.

  • Oxygen/Air Supply: This is an oxidation reaction, so a continuous and well-dispersed supply of an oxidant (typically air or pure oxygen) is crucial.[2][4] Ensure your setup allows for efficient gas introduction and mixing.

II. Selectivity and Byproduct Formation

Question 2: I am observing the formation of significant byproducts, leading to a low yield of 4-methylisophthalic acid. What are the common byproducts and how can I improve selectivity?

Answer: The oxidation of p-xylene to 4-methylisophthalic acid proceeds through several intermediates. Incomplete oxidation is a major source of byproducts. The analogous oxidation of p-xylene to terephthalic acid provides valuable insights into potential side products.[1][2]

Common Intermediates and Byproducts:

  • p-Toluic acid: Formed from the oxidation of one methyl group.

  • 4-Carboxybenzaldehyde (4-CBA) or its isomer: Formed from the oxidation of a methyl group to an aldehyde and the other to a carboxylic acid. This is a particularly troublesome impurity as it is structurally similar to the desired product and can co-crystallize with it.[1][2]

  • 4-Hydroxymethylbenzoic acid: Another potential intermediate.[1]

Strategies to Improve Selectivity:

  • Optimize Catalyst Ratio: The ratio of cobalt to manganese in the catalyst system can influence the reaction rate and selectivity. Experiment with different ratios to find the optimal balance for your specific conditions.

  • Sufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the complete oxidation of intermediates. Monitor the reaction progress using techniques like HPLC to determine the optimal endpoint.

  • Adequate Oxygen Supply: A lack of sufficient oxidant can lead to the accumulation of partially oxidized intermediates. Maintain a steady and sufficient flow of air or oxygen throughout the reaction.

  • Temperature Control: Excessively high temperatures can sometimes lead to side reactions and degradation of the product. Conversely, a temperature that is too low may not be sufficient to drive the reaction to completion. Fine-tuning the temperature is crucial.

III. Product Purification

Question 3: My final 4-methylisophthalic acid product is discolored and has low purity. What are the recommended purification procedures?

Answer: Crude 4-methylisophthalic acid often contains colored impurities and residual starting materials or byproducts. A multi-step purification process is typically required to obtain a high-purity product.

Recommended Purification Protocol:

  • Initial Filtration: After the reaction is complete, the crude 4-methylisophthalic acid, which often precipitates from the acetic acid solvent, can be collected by filtration.[2]

  • Alkaline Dissolution and Decolorization:

    • Suspend the crude product in water.

    • Adjust the pH to approximately 8 with an alkali solution (e.g., NaOH, KOH) to dissolve the acidic product.

    • Heat the solution (e.g., to 70°C) and add activated carbon for decolorization.[4]

    • Filter the hot solution to remove the activated carbon and any insoluble impurities.[4]

  • Acid Precipitation:

    • Reheat the filtrate to around 70°C.

    • Slowly add a dilute acid (e.g., 10% sulfuric acid) to adjust the pH to approximately 1.[4]

    • The purified 4-methylisophthalic acid will precipitate out of the solution.

    • Cool the mixture to ensure complete precipitation.

  • Final Filtration and Drying:

    • Collect the purified solid by filtration.

    • Wash the filter cake with deionized water to remove any remaining salts.

    • Dry the final product under vacuum.

dot

Purification_Workflow cluster_Purification Purification Protocol for 4-Methylisophthalic Acid Crude_Product Crude 4-Methylisophthalic Acid Alkaline_Dissolution Dissolve in Water Adjust pH to 8 with Alkali Crude_Product->Alkaline_Dissolution Step 1 Decolorization Heat to 70°C Add Activated Carbon Alkaline_Dissolution->Decolorization Step 2 Hot_Filtration Filter Hot to Remove Carbon and Insolubles Decolorization->Hot_Filtration Step 3 Acid_Precipitation Reheat Filtrate to 70°C Adjust pH to 1 with Acid Hot_Filtration->Acid_Precipitation Step 4 Cooling Cool to Complete Precipitation Acid_Precipitation->Cooling Step 5 Final_Filtration Filter to Collect Product Cooling->Final_Filtration Step 6 Washing Wash with Deionized Water Final_Filtration->Washing Step 7 Drying Dry Under Vacuum Washing->Drying Step 8 Purified_Product Purified 4-Methylisophthalic Acid Drying->Purified_Product

Caption: A stepwise workflow for the purification of 4-methylisophthalic acid.

IV. Analytical Methods

Question 4: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?

Answer: Effective monitoring and characterization are essential for optimizing the synthesis of 4-methylisophthalic acid.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the disappearance of the starting material (p-xylene) and the appearance of the product and major intermediates (p-toluic acid, 4-carboxybenzaldehyde isomer). This allows for quantitative tracking of the reaction progress. A mixed-mode column can be used to separate the isomers of phthalic acids.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile components in the reaction mixture, including the starting material and some byproducts.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the presence of the carboxylic acid functional groups in the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the final product, confirming its identity and purity.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of the purity of the final product.

Optimized Reaction Conditions Summary

The following table summarizes typical reaction conditions for the oxidation of a methyl-substituted benzene ring, which can serve as a starting point for the optimization of 4-methylisophthalic acid synthesis.

ParameterRecommended Range/ValueRationale & Key Considerations
Starting Material p-XyleneThe precursor for 4-methylisophthalic acid.
Catalyst System Cobalt Acetate, Manganese Acetate, Bromide SourceA common and effective catalyst system for methyl group oxidation.[4]
Solvent Glacial Acetic AcidProvides a suitable reaction medium and is relatively stable under oxidative conditions.[4]
Temperature 175 - 225 °C (Amoco-type process)Higher temperatures increase the reaction rate but may also lead to side reactions.
Pressure 15 - 30 bar (Amoco-type process)Elevated pressure helps to keep the solvent in the liquid phase at high temperatures and increases oxygen solubility.
Oxidant Air or OxygenThe source of oxygen for the oxidation reaction.[4]

dot

Reaction_Scheme cluster_Reaction Oxidation of p-Xylene to 4-Methylisophthalic Acid p_Xylene p-Xylene Intermediate1 p-Toluic Acid p_Xylene->Intermediate1 Oxidation Intermediate2 4-Carboxybenzaldehyde (isomer) Intermediate1->Intermediate2 Oxidation Final_Product 4-Methylisophthalic Acid Intermediate2->Final_Product Oxidation Catalyst Co/Mn/Br Catalyst Acetic Acid, O2 Heat, Pressure Catalyst->Intermediate1 Catalyst->Intermediate2 Catalyst->Final_Product

Sources

Technical Support Center: Recrystallization of 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methylisophthalic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As your dedicated application scientist, I will walk you through the nuances of this purification technique, grounding our discussion in the fundamental principles of crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying 4-Methylisophthalic acid?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2][3] The ideal scenario involves dissolving the impure 4-Methylisophthalic acid in a hot solvent in which it is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon controlled cooling, the solubility of the 4-Methylisophthalic acid decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor).[1]

Q2: How do I select an appropriate solvent for the recrystallization of 4-Methylisophthalic acid?

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

  • High Solute Solubility at High Temperatures: Dissolve a large amount of 4-Methylisophthalic acid at or near the solvent's boiling point.

  • Low Solute Solubility at Low Temperatures: Have low solubility for 4-Methylisophthalic acid at room temperature or below, allowing for good recovery of the purified crystals.[1]

  • Favorable Impurity Solubility: Either not dissolve impurities at all (allowing for hot filtration) or keep them dissolved at low temperatures (so they remain in the mother liquor).

  • Volatility: Be sufficiently volatile to be easily removed from the purified crystals.[4]

  • Inertness: Not react with 4-Methylisophthalic acid.

  • Safety: Be non-toxic, non-flammable, and environmentally friendly, whenever possible.

Given the polar nature of the two carboxylic acid groups and the nonpolar character of the methyl group and benzene ring, a solvent of intermediate polarity is often a good starting point. Common solvent systems for aromatic carboxylic acids include water, ethanol, methanol, acetic acid, and mixtures like ethanol/water or acetone/water.[5]

Q3: What are the key safety precautions when working with 4-Methylisophthalic acid and recrystallization solvents?

4-Methylisophthalic acid is known to cause skin and eye irritation.[6][7] Always handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8] Many organic solvents are flammable and can be toxic if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) for both 4-Methylisophthalic acid and your chosen solvent(s) before beginning any experimental work.[6][8]

Experimental Protocols

Single-Solvent Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the specific impurities present in your sample.

Materials:

  • Crude 4-Methylisophthalic acid

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Boiling chips or a magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-Methylisophthalic acid in an Erlenmeyer flask with a boiling chip or stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the 4-Methylisophthalic acid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Mixed-Solvent Recrystallization Protocol

A mixed-solvent system is often used when no single solvent meets all the criteria for a good recrystallization solvent.[4] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Procedure:

  • Dissolution: Dissolve the crude 4-Methylisophthalic acid in a minimal amount of the "good" solvent at its boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.

Troubleshooting Guide

dot graph "Troubleshooting_Recrystallization" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Recrystallization Issue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NoCrystals [label="No Crystals Form Upon Cooling", fillcolor="#FBBC05", fontcolor="#202124"]; OilingOut [label="Oily Layer Forms Instead of Crystals", fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Crystal Yield", fillcolor="#FBBC05", fontcolor="#202124"]; ColoredCrystals [label="Crystals are Colored", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions InduceCrystallization [label="Induce Crystallization:\n- Scratch inner wall of flask\n- Add a seed crystal\n- Reduce solvent volume", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReheatAddSolvent [label="Re-heat to dissolve oil,\nadd more hot solvent,\nand cool slowly", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckMotherLiquor [label="Check Mother Liquor:\n- Evaporate a small amount\n- If residue forms, concentrate solution\n and re-cool", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; UseCharcoal [label="Use Activated Charcoal:\n- Add to hot solution before filtration\n to adsorb colored impurities", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> NoCrystals; Start -> OilingOut; Start -> LowYield; Start -> ColoredCrystals;

NoCrystals -> InduceCrystallization [label="Solution"]; OilingOut -> ReheatAddSolvent [label="Solution"]; LowYield -> CheckMotherLiquor [label="Solution"]; ColoredCrystals -> UseCharcoal [label="Solution"]; } Recrystallization Troubleshooting Flowchart

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated but nucleation has not occurred.- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure 4-Methylisophthalic acid.[10]- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9][10]
"Oiling out" occurs (a liquid layer forms instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The presence of a high concentration of impurities is depressing the melting point of the mixture.[10]- Re-heat the solution to dissolve the oil, add more of the "good" solvent (if using a mixed-solvent system) or a more suitable solvent with a lower boiling point, and allow it to cool more slowly.[10]
Crystallization happens too quickly - The solution is too concentrated.- Re-heat the solution and add a small amount of additional hot solvent to ensure a slower, more controlled cooling and crystallization process.[9]
Low yield of purified crystals - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[9]- Premature crystallization occurred during hot filtration.- Before discarding the mother liquor, test for remaining product by evaporating a small sample. If a significant residue forms, concentrate the mother liquor and re-cool to obtain a second crop of crystals.- Ensure the funnel and filter paper are pre-heated during hot filtration to prevent clogging.
The purified crystals are colored - The presence of colored impurities that co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[11]

Advanced Purification: Acid-Base Extraction

For samples with significant acidic or basic impurities, an acid-base extraction prior to recrystallization can be highly effective.

  • Dissolution in Base: Dissolve the crude 4-Methylisophthalic acid in a dilute aqueous solution of a weak base, such as sodium bicarbonate. The acidic 4-Methylisophthalic acid will deprotonate to form its water-soluble carboxylate salt, while neutral impurities will remain insoluble.

  • Filtration: Filter the solution to remove any insoluble neutral impurities.

  • Precipitation: Slowly add a strong acid, such as hydrochloric acid, to the filtrate to re-protonate the carboxylate and precipitate the purified 4-Methylisophthalic acid.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly. This purified product can then be further refined by recrystallization if necessary.

References

  • PubChem. (n.d.). 4-Hydroxy-5-methylisophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Methylphthalic acid. American Chemical Society. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.2.4.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • VisiMix. (n.d.). Troubleshooting for Crystallization Processes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chem 267. Recrystallization. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1999). WO1999057090A1 - Process for purifying isophthalic acid by crystallization.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ScienceDirect. (2025). Measurements of the solubilties of m-phthalic acid in acetone, ethanol and acetic ether. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • YouTube. (2022). CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. Retrieved from [Link]

  • Google Patents. (1965). US3206504A - Process for purifying isophthalic acid.
  • European Patent Office. (n.d.). EP0465100B1 - Process for producing high purity isophthalic acid. Retrieved from [Link]

  • Scholar. (n.d.). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities.
  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • PubChem. (n.d.). 4-Methylphthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 4-Methylisophthalic Acid (4-MIPA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #MIPA-OX-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Directive: The Selectivity Paradox

User Query: "I am trying to synthesize 4-Methylisophthalic acid (4-MIPA) from pseudocumene, but I keep getting Trimellitic Anhydride (TMA) or a mixture of isomers. How do I stop the oxidation at the dicarboxylic stage?"

Executive Summary: Synthesizing 4-MIPA via the liquid-phase oxidation of 1,2,4-trimethylbenzene (pseudocumene) is a battle against thermodynamics. The standard industrial objective is to oxidize all methyl groups to produce Trimellitic Anhydride (TMA). To stop at 4-MIPA, you must arrest the oxidation of the specific methyl group at the 1-position (which becomes the 4-position in the product numbering) while fully oxidizing the groups at the 2 and 4 positions.

This requires a "Soft Oxidation" protocol. You cannot use the aggressive conditions typical for Terephthalic Acid (PTA) or TMA production. You must tune the Cobalt-Manganese-Bromide (Co-Mn-Br) triad to lower the oxidation potential just enough to spare the final methyl group.

Catalyst System Architecture

The only commercially viable system for this transformation is the MC-Type (Mid-Century) Catalyst , comprising Cobalt and Manganese acetates promoted by a Bromide source (HBr, NaBr, or Tetrabromobutane) in Acetic Acid.

The Mechanistic Logic[1][2]
  • Cobalt (Co): The primary electron transfer agent. Co(III) abstracts a hydrogen atom from the methyl group, creating a benzylic radical.

  • Manganese (Mn): The synergist. Mn(III) oxidizes the intermediate aldehydes and helps regenerate Co(III) from Co(II), maintaining the reaction rate.

  • Bromine (Br): The chain transfer agent. It generates bromide radicals that are far more selective in abstracting hydrogen from methyl groups than the metal ions alone.

The "Soft Oxidation" Tuning

To favor 4-MIPA over TMA, you must alter the standard ratios:

ParameterStandard (TMA Production)Soft Oxidation (4-MIPA Target)Mechanistic Reason
Co/Mn Ratio 1:1 to 3:15:1 to 10:1 High Mn promotes deep oxidation to the anhydride. Lowering Mn reduces the rate of the final methyl oxidation.
Total Metal Loading 0.1 - 0.5 wt%0.5 - 1.0 wt% Higher metal concentration allows for lower operating temperatures.
Br/Metal Ratio 2:1 (Aggressive)0.5:1 to 1:1 Limiting Bromine starves the radical chain, preventing the attack on the sterically hindered 3rd methyl group.
Temperature 190°C - 220°C130°C - 160°C Above 170°C, the activation energy barrier for the third methyl group is easily overcome.

Troubleshooting Guide (Q&A)

Scenario A: "The reaction stalls at the mono-acid stage (Dimethylbenzoic acid)."

Diagnosis: Water Poisoning or Bromide Depletion.

  • The Science: Water is a byproduct of oxidation. If water concentration in the acetic acid solvent exceeds 5-10%, it displaces the bromide from the Cobalt coordination sphere, effectively shutting down the catalytic cycle.

  • Corrective Action:

    • Check Water Balance: Ensure you are continuously removing water (via a condenser/separator) during the reaction.

    • Add Zirconium (Zr): Add Zirconium Acetate (approx. 1-5% of Co mass). Zr acts as a "water scavenger" and structural promoter, keeping Co active in wetter environments.

Scenario B: "I have high conversion, but the product is 80% Trimellitic Acid."

Diagnosis: Thermal Runaway or Over-Catalysis.

  • The Science: The oxidation of the first two methyl groups is highly exothermic. If heat removal is inefficient, local hot spots >180°C will trigger the oxidation of the third methyl group regardless of your catalyst settings.

  • Corrective Action:

    • Staged Temperature Ramp: Start at 120°C. Only ramp to 150°C after O2 consumption drops (indicating the first two methyls are oxidized).

    • Reduce Pressure: Lowering partial pressure of oxygen (from 20 bar to 10-12 bar) can kinetically limit the third oxidation step.

Scenario C: "The reaction mixture turned dark brown and precipitation stopped."

Diagnosis: Radical Quenching (The "Induction Period" Trap).

  • The Science: A dark brown color usually indicates Co(III) accumulation without successful radical propagation. This often happens if the reaction mixture contains trace phenols or if the air flow was interrupted.

  • Corrective Action:

    • Spike with Initiator: Inject a small amount of MEK (Methyl Ethyl Ketone) or Acetaldehyde. These easily oxidize, generating the initial flood of radicals needed to "kickstart" the Cobalt cycle.

Visualizing the Workflow

Oxidation Pathway & Critical Control Points

The following diagram illustrates the oxidation cascade. The goal is to stop at the "Target Zone" before the "Over-Oxidation" cliff.

MIPA_Synthesis Start Pseudocumene (1,2,4-Trimethylbenzene) Step1 Dimethylbenzoic Acids (Intermediate) Start->Step1 Fast Co/Mn/Br, 120°C Target 4-Methylisophthalic Acid (TARGET) Step1->Target Controlled Low Br, <160°C Byproduct 2-Methylterephthalic Acid (Isomer Byproduct) Step1->Byproduct Competitive Pathway Fail Trimellitic Acid (OVER-OXIDATION) Target->Fail Avoid! High Temp (>170°C) High Mn Ratio Byproduct->Fail Avoid!

Caption: Reaction pathway showing the critical stopping point at 4-MIPA. The transition to Trimellitic Acid is the primary failure mode.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Conversion Problem->LowYield HighImpurity High Impurity (TMA) Problem->HighImpurity CheckWater Check Water Content Is it >5%? LowYield->CheckWater CheckTemp Check Temperature Is it >160°C? HighImpurity->CheckTemp Sol1 Action: Add Zr promoter or Increase Evaporation CheckWater->Sol1 Yes Sol2 Action: Add MEK initiator CheckWater->Sol2 No (Induction issue) Sol3 Action: Reduce Mn ratio Reduce Pressure CheckTemp->Sol3 Yes

Caption: Decision matrix for diagnosing low yield vs. low selectivity.

Recommended Experimental Protocol (Lab Scale)

Safety Warning: This reaction involves high pressure, pure oxygen (or compressed air), and corrosive acetic acid. Use a Hastelloy C-276 or Titanium autoclave.

  • Charge:

    • Substrate: Pseudocumene (1.0 mol)

    • Solvent: Glacial Acetic Acid (5.0 - 8.0 mol ratio to substrate)

    • Catalyst: Co(OAc)₂·4H₂O (0.5 wt%), Mn(OAc)₂·4H₂O (0.05 wt%) — Note the 10:1 ratio.

    • Promoter: 48% HBr (0.25 wt% relative to substrate).

  • Pressurize: Nitrogen purge, then pressurize to 1.5 MPa (approx 15 bar) with Air (not pure O₂ initially to avoid hotspots).

  • Ramp: Heat to 130°C. Stirring at >1000 RPM is critical to eliminate mass-transfer limitations.

  • Reaction:

    • Monitor O₂ uptake.

    • Maintain 130-140°C for 2 hours.

    • Crucial Step: If O₂ uptake slows, do not increase temperature . Instead, hold for 30 mins, then cool.

  • Workup:

    • Cool to 80°C.

    • Filter the slurry. The solid cake contains the mixed acids.

    • Purification: 4-MIPA has different solubility characteristics than TMA. Recrystallize from hot water/acetic acid mixture.

References

  • Partenheimer, W. (1995). Methodology and scope of metal/bromide autoxidation of hydrocarbons. Catalysis Today, 23(2), 69-158. Link

  • Park, C. M., et al. (1992). Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle. U.S. Patent 5,095,141. Link

  • Chavan, S. A., et al. (2000). Role of zirconium in the oxidation of p-xylene to terephthalic acid. Journal of Molecular Catalysis A: Chemical, 161(1-2), 49-64. Link

  • Rostami, A., et al. (2016). Liquid phase oxidation chemistry in continuous-flow microreactors. Reaction Chemistry & Engineering. Link

Technical Support Center: Optimizing HPLC Analysis of 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Addressing Peak Tailing in 4-Methylisophthalic Acid (4-MIPA) Assigned Specialist: Senior Application Scientist

Executive Summary

4-Methylisophthalic acid (4-MIPA) presents a classic chromatographic challenge: it is an aromatic dicarboxylic acid with a hydrophobic methyl substituent. Peak tailing in this molecule is rarely a hardware failure; it is almost exclusively a thermodynamic issue caused by two competing mechanisms:

  • Ionization Equilibrium: Incomplete suppression of the two carboxylic acid groups (

    
    , 
    
    
    
    ).
  • Secondary Silanol Interactions: Hydrogen bonding between the carboxyl protons and residual silanols on the silica support.

This guide provides a self-validating troubleshooting workflow to eliminate tailing and achieve Gaussian peak shapes (


).
Part 1: The Diagnostic Workflow

Before modifying your chemistry, confirm the root cause.

Q: How do I know if the tailing is chemical or physical? A: Perform the "Neutral Marker Test." Inject a neutral, hydrophobic compound (e.g., Toluene or Naphthalene) using your current method conditions.

  • Scenario A: The neutral marker also tails. -> Physical Issue (Void in column, blocked frit, or extra-column volume).

  • Scenario B: The neutral marker is symmetrical, but 4-MIPA tails. -> Chemical Issue (Secondary interactions or pH mismatch). Proceed to Part 2.

TailingDiagnosis Start Start: 4-MIPA Peak Tailing NeutTest Action: Inject Neutral Marker (Toluene/Naphthalene) Start->NeutTest Result Observe Marker Shape NeutTest->Result PhysIssue Marker Tails Result->PhysIssue As > 1.3 ChemIssue Marker Symmetrical Result->ChemIssue As < 1.1 Hardware Physical Failure: 1. Check Tubing/Fittings 2. Replace Column Frit 3. Check Detector Cell PhysIssue->Hardware ChemDiag Chemical Failure: Secondary Interactions ChemIssue->ChemDiag pHOpt Step 1: pH Optimization (Target pH < 2.5) ChemDiag->pHOpt ColOpt Step 2: Column Selection (End-capping check) pHOpt->ColOpt

Figure 1: Diagnostic logic tree to distinguish between system hardware failures and method chemistry issues.

Part 2: Chemical Optimization (The "Rule of 2")

Q: I am using a buffer at pH 3.5, but the peak is still tailing. Why? A: You are operating exactly at the


 of the molecule.
At pH 3.5, approximately 50% of your 4-MIPA molecules are neutral, and 50% are mono-anionic. The anionic species repel the hydrophobic C18 chains (eluting early) while the neutral species retain longer. This constant interconversion during migration causes "kinetic tailing."

The Solution: You must apply the Rule of 2 . To fully suppress ionization (rendering the molecule neutral and hydrophobic), the mobile phase pH must be at least 2 units below the


.
  • Target pH:

    
     (Practical limit for silica is usually 2.0).
    
  • Recommended Additive: Trifluoroacetic Acid (TFA) at 0.1% (pH ~2.0) or Phosphate Buffer pH 2.2.

Q: Why does the peak tail even at low pH? A: This is "Silanol Tailing." Even when neutral, the electron-rich oxygen atoms in the carboxylic acid groups act as hydrogen bond acceptors for acidic, free silanols (Si-OH) on the silica surface.

The Solution:

  • High-Purity Silica: Use Type-B silica (low metal content, low acidity).

  • End-Capping: Ensure your column is "fully end-capped" (e.g., TMS groups block free silanols).

  • Steric Protection: Use a column with bulky side chains (e.g., Isopropyl-C18 or Phenyl-Hexyl) to physically shield the silanols from the 4-MIPA.

Part 3: Recommended Protocol (Gold Standard)

This method is designed to eliminate tailing for 4-MIPA by addressing both ionization and silanol activity.

ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl, 150 x 4.6 mm, 3-5 µmPhenyl phases offer unique

selectivity for aromatic acids [1].
Stationary Phase Tech High-purity, fully end-cappedPrevents secondary H-bonding with silanols [2].
Mobile Phase A 20 mM Potassium Phosphate, pH 2.3 Suppresses ionization of carboxyl groups (

).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for carboxylic acids due to lower viscosity and pressure.
Isocratic Ratio 75% A / 25% B (Starting point)Adjust B% to target

.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temperature 35°C - 40°CElevated temperature reduces viscosity and improves mass transfer, sharpening the tail.
Sample Diluent Mobile Phase Initial ConditionsCritical: Injecting in 100% ACN will cause "solvent washout" and fronting/tailing.
Part 4: Advanced Troubleshooting (FAQs)

Q: Can I use Formic Acid instead of Phosphate? A: Yes, for LC-MS applications. However, Formic Acid (0.1%, pH ~2.7) is a weaker acid than Phosphate/Phosphoric acid. It may not fully suppress the ionization of 4-MIPA, leading to slight tailing. If you must use volatile buffers, consider Difluoroacetic acid (DFA) or TFA , which provide lower pH and ion-pairing capabilities that mask silanols.

Q: My retention time is shifting. Is this related to the tailing? A: Likely, yes. If your mobile phase pH is not buffered (e.g., just water/acid), small changes in ambient temperature or acid evaporation can shift the pH. Because 4-MIPA is sensitive near its


, a shift of 0.1 pH units can significantly alter retention and peak shape. Always use a buffered aqueous phase. 

Q: Does the methyl group on 4-MIPA affect column choice? A: Yes. The methyl group adds hydrophobicity and steric bulk compared to Isophthalic acid. A Phenyl-Hexyl column is often superior to C18 for this separation because the phenyl ring in the stationary phase interacts via


 stacking with the 4-MIPA benzene ring, providing orthogonal selectivity that often separates it better from similar impurities (like Terephthalic acid) [3].

InteractionMechanism Analyte 4-MIPA (Analyte) Silanol Free Silanol (Si-OH) Analyte->Silanol H-Bonding (Causes Tailing) C18 C18 Ligand (Retention) Analyte->C18 Hydrophobic Interaction (Desired) Buffer Low pH Buffer (H+) Buffer->Analyte Protonation (Suppresses Ionization) Buffer->Silanol Suppression

Figure 2: Mechanism of interaction. Low pH buffer drives the analyte to the C18 phase and suppresses silanol activity.

References
  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Application Notes. Link

  • Mac-Mod Analytical. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. HALO Columns Technical Guide. Link

  • David, V. et al. (2005). Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie. Link

Technical Support Center: 4-Methylisophthalic Acid Polymerization Process Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methylisophthalic Acid (4-MIA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving the polymerization of 4-MIA. The presence of the methyl group on the isophthalic acid backbone introduces unique considerations that can influence reaction kinetics, polymer properties, and overall process control. This guide is structured to address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing 4-Methylisophthalic acid?

A1: 4-Methylisophthalic acid is typically polymerized through step-growth polycondensation reactions. The most common methods include:

  • Melt Polycondensation: This is a solvent-free method where 4-MIA is reacted with a diol at high temperatures (typically 180-240°C) under an inert atmosphere. A vacuum is often applied in the later stages to remove condensation byproducts (e.g., water) and drive the reaction to completion.

  • Solution Polycondensation: In this method, the polymerization is carried out in a high-boiling point solvent. This can be advantageous for controlling viscosity and temperature, especially when one of the monomers is thermally sensitive.

  • Interfacial Polycondensation: This technique involves the reaction of the diacid chloride derivative of 4-MIA (4-Methylisophthaloyl chloride) dissolved in an organic solvent with a diol dissolved in an aqueous alkaline solution. The polymerization occurs at the interface of the two immiscible liquids.[1]

Q2: How does the methyl group on 4-MIA affect the polymerization process compared to isophthalic acid?

A2: The methyl group introduces two main effects:

  • Steric Hindrance: The methyl group can sterically hinder the approach of the diol and catalyst to the carboxylic acid groups.[2][3][4] This can lead to slower reaction rates compared to the polymerization of unsubstituted isophthalic acid.

  • Increased Solubility: The methyl group can disrupt the packing of the polymer chains, potentially leading to increased solubility of the resulting polyester in common organic solvents. This can be an advantage for polymer processing and characterization.

Q3: What are the typical diols used for polymerization with 4-MIA?

A3: A variety of aliphatic and aromatic diols can be used, depending on the desired properties of the final polymer. Common examples include:

  • Aliphatic Diols: Ethylene glycol, 1,4-butanediol, 1,6-hexanediol, neopentyl glycol.

  • Aromatic Diols: Bisphenol A, hydroquinone.

The choice of diol will significantly impact the polymer's thermal properties (glass transition temperature and melting point), mechanical strength, and flexibility.

Q4: What catalysts are recommended for 4-MIA polymerization?

A4: The choice of catalyst is crucial for achieving a high molecular weight polymer in a reasonable timeframe. Common catalysts for polyesterification include:

  • Antimony Compounds: Antimony trioxide (Sb₂O₃) is a widely used and effective catalyst for melt polycondensation.

  • Titanium Compounds: Titanium-based catalysts, such as titanium tetrabutoxide (TBT), are also highly effective and are often preferred due to lower toxicity concerns compared to antimony compounds.[5]

  • Tin Compounds: Organotin compounds like dibutyltin oxide can be used, but their use is often limited due to environmental and health concerns.

The catalyst concentration typically ranges from 200-500 ppm relative to the diacid.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the polymerization of 4-Methylisophthalic acid.

Issue 1: Low Molecular Weight or Incomplete Polymerization

Symptoms: The resulting polymer is brittle, has a low viscosity, and GPC analysis confirms a low number-average molecular weight (Mn).

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Impurities in Monomers Monofunctional impurities will act as chain terminators, preventing the growth of long polymer chains. Water is a common impurity that can hydrolyze ester linkages at high temperatures.1. Monomer Purification: Recrystallize 4-MIA from a suitable solvent to remove impurities. Ensure the diol is of high purity and dry it before use. 2. Inert Atmosphere: Thoroughly purge the reaction vessel with dry nitrogen or argon to remove oxygen and moisture before heating. Maintain a slight positive pressure of inert gas throughout the reaction.
Inaccurate Stoichiometry Step-growth polymerization requires a precise 1:1 molar ratio of functional groups (carboxylic acid to hydroxyl) to achieve high molecular weight. An excess of one monomer will lead to chain ends of the same functionality, stopping polymerization.1. Precise Measurement: Use a high-precision balance to weigh the monomers. 2. Account for Volatility: If using a volatile diol, a slight excess (e.g., 1-5 mol%) may be necessary to compensate for losses during the initial stages of the reaction.
Insufficient Catalyst Activity The catalyst may be inactive or poisoned by impurities.1. Use Fresh Catalyst: Ensure the catalyst has been stored properly and is not expired. 2. Check for Inhibitors: Some impurities in the monomers can act as catalyst poisons. Purifying the monomers can help mitigate this.
Inadequate Removal of Byproducts The condensation reaction is an equilibrium process. The removal of the byproduct (water) is essential to drive the reaction towards the formation of high molecular weight polymer.1. Efficient Distillation: Ensure the distillation setup is efficient for removing water during the initial stages. 2. High Vacuum: In the final stages of melt polycondensation, apply a high vacuum (<1 Torr) to effectively remove the last traces of water and any excess diol.
Issue 2: Poor Solubility of 4-Methylisophthalic Acid in the Reaction Medium

Symptoms: The 4-MIA does not fully dissolve in the molten diol or solvent at the initial reaction temperature, leading to a heterogeneous reaction mixture and inconsistent polymerization.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
High Melting Point of 4-MIA 4-Methylisophthalic acid has a relatively high melting point, and its solubility in some diols at lower temperatures may be limited.1. Gradual Heating: Start with a well-stirred slurry of the monomers and gradually increase the temperature to allow for esterification to begin, which will form lower melting oligomers and improve homogeneity. 2. Use of a Co-solvent: In solution polymerization, select a solvent in which both 4-MIA and the diol are readily soluble at the reaction temperature.
Formation of Insoluble Oligomers In some cases, low molecular weight oligomers may precipitate from the reaction mixture before high polymer is formed.1. Adjust Temperature Profile: A carefully controlled temperature ramp can help maintain the solubility of the growing polymer chains. 2. Solvent Selection: For solution polymerization, choose a solvent that is a good solvent for both the monomers and the resulting polymer.
Issue 3: Polymer Discoloration (Yellowing or Darkening)

Symptoms: The final polymer product has an undesirable yellow or brown tint.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Troubleshooting Steps
Thermal Degradation Prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to side reactions and thermal degradation of the polymer, causing discoloration.1. Optimize Reaction Time and Temperature: Avoid excessively high temperatures or prolonged reaction times. Determine the minimum conditions required to achieve the desired molecular weight. 2. Maintain Inert Atmosphere: A strict inert atmosphere is crucial to prevent oxidative degradation.
Catalyst-Induced Side Reactions Some catalysts can promote side reactions at high temperatures that lead to colored byproducts.1. Use a Stabilizer: Add a small amount of a phosphorus-based stabilizer, such as triphenyl phosphite, to the reaction mixture. This can help to deactivate catalyst residues and inhibit oxidative degradation. 2. Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst.

Experimental Workflows & Diagrams

Workflow for Melt Polycondensation of 4-MIA

A typical two-stage melt polycondensation process is outlined below.

Step-by-Step Protocol:

  • Reactor Setup: Assemble a clean, dry glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation condenser with a collection flask, and a thermocouple.

  • Charging Monomers and Catalyst: Charge the reactor with equimolar amounts of 4-Methylisophthalic acid and the chosen diol. Add the catalyst (e.g., 300 ppm antimony trioxide).

  • Inerting: Purge the system with dry nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow nitrogen flow during the first stage.

  • Esterification Stage:

    • Begin stirring and gradually heat the mixture to 180-200°C.

    • Water will begin to distill off as the esterification reaction proceeds.

    • Continue this stage for 2-4 hours, or until about 90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum, gradually reducing the pressure to below 1 Torr.

    • The viscosity of the melt will increase significantly during this stage.

    • Continue the reaction under high vacuum for another 2-4 hours until the desired viscosity (and molecular weight) is achieved.

  • Polymer Recovery:

    • Release the vacuum with nitrogen.

    • Extrude or pour the hot polymer onto a cooled, non-stick surface.

    • Allow the polymer to cool to room temperature.

Troubleshooting Logic Diagram

The following diagram illustrates a logical approach to troubleshooting common issues in 4-MIA polymerization.

Troubleshooting_Workflow Start Polymerization of 4-MIA Problem Problem Encountered? Start->Problem Low_MW Low Molecular Weight Problem->Low_MW Yes Poor_Solubility Poor Monomer Solubility Problem->Poor_Solubility No Check_Stoichiometry Verify Stoichiometry Low_MW->Check_Stoichiometry Discoloration Polymer Discoloration Poor_Solubility->Discoloration No Adjust_Temp_Profile Adjust Temperature Profile Poor_Solubility->Adjust_Temp_Profile Optimize_Conditions Optimize Reaction Conditions Discoloration->Optimize_Conditions Check_Purity Check Monomer Purity Check_Stoichiometry->Check_Purity OK Check_Conditions Review Reaction Conditions (Temp, Time, Vacuum) Check_Purity->Check_Conditions OK Check_Catalyst Evaluate Catalyst (Activity, Concentration) Check_Conditions->Check_Catalyst OK Solution Problem Resolved Check_Catalyst->Solution OK Use_Cosolvent Consider Co-solvent (Solution Polymerization) Adjust_Temp_Profile->Use_Cosolvent Use_Cosolvent->Solution Add_Stabilizer Add Stabilizer Add_Stabilizer->Solution Optimize_Conditions->Add_Stabilizer

Caption: Troubleshooting workflow for 4-MIA polymerization.

References

  • Steric hindrance affects interactions of poly(styrene–alt–DMHPMI) copolymer with strongly hydrogen-bond. (2023). Polymer. [Link]

  • Coordination polymers of 5-substituted isophthalic acid. (n.d.). Dalton Transactions. [Link]

  • Reactions leading to the formation of polymers used as raw materials in... (n.d.). ResearchGate. [Link]

  • Analysis of Steric Hindrance Effect on the Core Formation of Brush‐Arm Star Polymer Nanogels During Ring Opening Metathesis Polymerization. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization. (n.d.). Molecules. [Link]

  • On the origin of the steric effect. (n.d.). Royal Society of Chemistry. [Link]

  • Organic and Metal–Organic Polymer-Based Catalysts—Enfant Terrible Companions or Good Assistants?. (n.d.). MDPI. [Link]

  • Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). (2023). ResearchGate. [Link]

  • Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. (n.d.). Dalton Transactions. [Link]

  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. (n.d.). ResearchGate. [Link]

  • Coordination polymers of 5-substituted isophthalic acid. (2016). ResearchGate. [Link]

  • Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. (n.d.). Der Pharma Chemica. [Link]

  • Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. (n.d.). ResearchGate. [Link]

  • Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. (2023). ResearchGate. [Link]

  • Synthesis of polyamides by direct polycondensation with propylphosphonic anhydride as an activating agent. (n.d.). SciSpace. [Link]

  • Versatile Coordination Polymer Catalyst for Acid Reactions Involving Biobased Heterocyclic Chemicals. (n.d.). MDPI. [Link]

  • Balance of the steric hindrance and solubility of alkoxy ligands for ultrahigh-activity molybdenum-based butadiene coordination polymerization. (2022). Royal Society of Chemistry. [Link]

  • Condensation polymerisation - diamine and dicarboxylic acid polymers. (2022). YouTube. [Link]

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Technical Support Center: Single Crystal Growth of 4-Methylisophthalic Acid Complexes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The journey to obtaining high-quality single crystals of 4-Methylisophthalic acid (4-MIA) complexes is often fraught with challenges. The subtle interplay of factors such as solvent polarity, temperature, and the inherent coordination behavior of the ligand can lead to a range of frustrating outcomes, from amorphous precipitates to microcrystalline powders. This guide is designed to serve as a comprehensive technical resource, providing field-proven insights and actionable troubleshooting strategies to navigate the complexities of crystallizing these compounds.

The presence of the methyl group on the isophthalic acid backbone introduces steric and electronic effects that can significantly influence the self-assembly process, leading to unique crystal packing and, at times, unpredictable crystallization behavior. Understanding these nuances is key to successfully growing single crystals suitable for X-ray diffraction and other advanced characterization techniques.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the single crystal growth of 4-MIA complexes.

Q1: Why am I consistently getting amorphous precipitate or microcrystalline powder instead of single crystals?

A1: This is one of the most common challenges and typically points to a rapid nucleation rate and/or slow crystal growth. When the rate of nucleation far exceeds the rate of crystal growth, a large number of small crystals or an amorphous solid will form. The key is to slow down the crystallization process.

  • Causality: The formation of a crystal involves two main stages: nucleation (the initial formation of a stable crystalline entity) and crystal growth (the subsequent addition of molecules to the nucleus).[1] For single crystals to form, the growth phase must be favored over the nucleation phase.

  • Troubleshooting:

    • Reduce Supersaturation: Lower the concentration of your starting materials. A highly supersaturated solution will favor rapid nucleation.

    • Solvent System Optimization: Experiment with different solvent systems. A solvent in which your complex has moderate solubility is ideal. You can also try solvent mixtures to fine-tune the solubility.[2]

    • Temperature Control: Slower cooling rates or maintaining a constant, slightly elevated temperature can promote slower, more ordered crystal growth.

    • Vapor Diffusion: This technique allows for a very slow increase in supersaturation, often leading to better quality crystals.[3]

Q2: My crystals are always twinned or intergrown. How can I resolve this?

A2: Twinning and intergrowth occur when multiple crystal lattices grow together in a symmetrical or non-symmetrical fashion. This can be influenced by impurities, rapid growth conditions, or the inherent crystal packing of the compound.

  • Causality: The presence of impurities can disrupt the regular addition of molecules to the crystal lattice, leading to the formation of new growth fronts and subsequent twinning.[4][5] High supersaturation can also lead to multiple nucleation events on the surface of a growing crystal.

  • Troubleshooting:

    • Purify Starting Materials: Ensure the 4-MIA, metal salts, and any other ligands are of the highest possible purity. Recrystallize the 4-MIA if necessary.

    • Slower Crystallization: Employ techniques that slow down the crystal growth, such as slow cooling, slow evaporation, or vapor diffusion in a temperature-controlled environment.[6]

    • Use of Additives: In some cases, small amounts of a coordinating solvent or a structurally similar molecule can act as a "capping agent," selectively inhibiting growth on certain crystal faces and preventing intergrowth.[7]

Q3: How does the methyl group in 4-Methylisophthalic acid affect crystallization compared to unsubstituted isophthalic acid?

A3: The methyl group introduces both steric hindrance and electronic effects that can significantly alter the coordination environment and crystal packing.

  • Steric Effects: The methyl group can influence the preferred coordination geometry around the metal center, potentially leading to more complex or lower-symmetry structures that may be more challenging to crystallize. It can also disrupt π-π stacking interactions that are often observed in the crystal structures of aromatic carboxylic acid complexes.[2]

  • Electronic Effects: The electron-donating nature of the methyl group can subtly alter the acidity of the carboxylic acid groups, which in turn can affect the coordination bond strength and the overall stability of the resulting framework.

  • Practical Implications: You may need to explore a wider range of solvents and crystallization conditions for 4-MIA complexes compared to their unsubstituted isophthalic acid analogues to find the "sweet spot" for single crystal growth. The structural diversity of coordination polymers can be heavily influenced by the nature of the metal cations and the conformations of the ligands.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the crystallization of 4-MIA complexes.

Problem 1: No Crystals Form, Only Clear Solution
Potential Cause Explanation Recommended Action
Insufficient Supersaturation The concentration of the complex in the solution is below the solubility limit under the current conditions.1. Slowly evaporate the solvent: This will gradually increase the concentration. 2. Cool the solution slowly: If solubility is temperature-dependent. 3. Introduce an anti-solvent: Use vapor diffusion or layering with a solvent in which the complex is insoluble.[3]
Inappropriate Solvent The complex is too soluble in the chosen solvent.Screen a range of solvents with varying polarities. A good starting point is a solvent in which the 4-MIA has moderate solubility.
Kinetically Stable Solution The solution is supersaturated, but the energy barrier for nucleation is too high.1. Introduce a seed crystal: A tiny crystal of the desired compound can act as a template for growth. 2. Scratch the inside of the vessel: This can create nucleation sites. 3. Induce nucleation via sonication: Brief sonication can sometimes trigger nucleation.
Problem 2: Formation of Oil or Amorphous Precipitate
Potential Cause Explanation Recommended Action
Excessive Supersaturation The concentration is too high, leading to rapid and disordered precipitation.1. Dilute the solution: Start with a more dilute solution and slowly increase the concentration through evaporation or anti-solvent diffusion. 2. Use a solvent with higher solubility: This will allow you to work with a less supersaturated solution.
Presence of Impurities Impurities can interfere with the ordered packing of molecules, preventing crystallization.[4][5]1. Purify all reagents: Ensure the 4-MIA, metal salt, and solvent are of high purity. 2. Filter the solution: Remove any particulate matter before setting up the crystallization.
Rapid Temperature Change A sudden drop in temperature can shock the system into precipitating an amorphous solid.Implement a slow and controlled cooling ramp.

Experimental Protocols

Protocol 1: Solvent Screening for 4-MIA Complexes

A systematic approach to solvent selection is crucial for successful crystallization.

Objective: To identify a suitable solvent or solvent system for the single crystal growth of a 4-MIA complex.

Materials:

  • 4-Methylisophthalic acid

  • Metal salt of interest

  • A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, DMF, DMSO)

  • Small vials or test tubes

Procedure:

  • Solubility Test:

    • Place a small amount of the 4-MIA complex in a series of vials.

    • Add a small amount of each solvent to the respective vials.

    • Observe the solubility at room temperature and with gentle heating.

  • Ideal Solvent Characteristics:

    • The complex should be sparingly soluble at room temperature.

    • The complex should be completely soluble upon heating.

  • Solvent System Selection:

    • Single Solvent: If an ideal single solvent is found, proceed with slow cooling or slow evaporation methods.

    • Binary Solvent System: If the complex is highly soluble in one solvent (the "good" solvent) and insoluble in another (the "anti-solvent" or "precipitant"), a binary system is suitable for vapor diffusion or layering techniques.[2]

Protocol 2: Vapor Diffusion for Single Crystal Growth

This technique is highly effective for growing high-quality single crystals by slowly changing the solvent composition.

Objective: To grow single crystals of a 4-MIA complex using the vapor diffusion method.

Procedure:

  • Prepare a concentrated solution of the 4-MIA complex in a "good" solvent.

  • Filter the solution to remove any dust or particulate matter.

  • Place a small vial containing the filtered solution inside a larger, sealed jar.

  • Add a larger volume of the "anti-solvent" to the outer jar, ensuring the level is below the top of the inner vial.

  • Seal the jar and leave it undisturbed in a location with a stable temperature.

  • Over time, the anti-solvent will vaporize and diffuse into the inner vial, gradually reducing the solubility of the complex and promoting slow crystal growth.

Visualizations

Troubleshooting Workflow for Single Crystal Growth

G start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals / Clear Solution outcome->no_crystals No change precipitate Amorphous Precipitate / Oil outcome->precipitate Solid forms poor_quality Poor Quality Crystals (twinned, small) outcome->poor_quality Crystals form good_crystals High-Quality Single Crystals outcome->good_crystals Good crystals form action1 Increase Supersaturation: - Slow evaporation - Slow cooling - Add anti-solvent no_crystals->action1 Troubleshoot action2 Decrease Supersaturation Rate: - Dilute solution - Slower cooling/diffusion - Purify reagents precipitate->action2 Troubleshoot action3 Optimize Growth Conditions: - Slower crystallization rate - Use seeding - Screen additives poor_quality->action3 Troubleshoot end Successful Crystallization good_crystals->end action1->start Retry action2->start Retry action3->start Retry

Caption: A flowchart illustrating the troubleshooting workflow for single crystal growth experiments.

Factors Influencing Crystallization of 4-MIA Complexes

G center Single Crystal Quality sub1 Solvent System center->sub1 sub2 Temperature Profile center->sub2 sub3 Concentration center->sub3 sub4 Purity of Reagents center->sub4 sub5 Ligand Structure (4-MIA) center->sub5 item1a Polarity sub1->item1a item1b Volatility sub1->item1b item1c Coordinating Ability sub1->item1c item2a Cooling Rate sub2->item2a item2b Constant Temperature sub2->item2b item3a Supersaturation Level sub3->item3a item4a Impurities sub4->item4a item5a Steric Hindrance sub5->item5a item5b Electronic Effects sub5->item5b

Caption: A diagram showing the key factors that influence the quality of single crystals of 4-MIA complexes.

References

  • Deng, Z., Zhang, Z., Huo, L., Ng, S. W., Zhao, H., & Gao, S. (2012). Syntheses, crystal structures and properties of transition metal coordination polymers based on isophthalic acid and flexible bis(pyridyl) ligand with unsymmetrical spacer: influence of metal cations, ligand conformations and coordination modes. CrystEngComm, 14, 2636-2647. [Link]

  • PubChem. (n.d.). 4-Hydroxy-5-methylisophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylisophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, F. K. (2015). Synthesis, Crystal Structure of One-Dimensional Chains {[Zn(ip)(py)2]·NMP}n (py = Pyridine, NMP = N-methyl-pyrrolidone, H2ip = Isophthalic acid). Asian Journal of Chemistry, 27(1), 249.
  • Nature. (2023). Impact of impurities on crystal growth. [Link]

  • MDPI. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Taylor & Francis Online. (2021). Syntheses, structures, and fluorescent and magnetic properties of four metal–organic coordination polymers constructed from dicarboxylate ligands. [Link]

  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • RSC Publishing. (2015). Coordination polymers of 5-substituted isophthalic acid. [Link]

  • RSC Publishing. (2018). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. [Link]

  • Wiley Online Library. (2022). Metal‐Organic Framework (MOF) Morphology Control by Design. [Link]

  • National Institutes of Health. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • National Institutes of Health. (2011). 4-Nitroisophthalic acid. [Link]

  • YouTube. (2021). The chemistry of Metal-Organic Frameworks -MOFs- (ICMol). [Link]

  • MDPI. (2019). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. [Link]

  • ResearchGate. (2012). I'm not getting a single crystal for organic compounds. [Link]

Sources

Validation & Comparative

Molecular Architecture: A Subtle Change with Significant Consequences

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Polymer Scientists: 4-Methylisophthalic Acid vs. Isophthalic Acid

In the pursuit of engineering high-performance polymers, the judicious selection of monomers is paramount. These molecular building blocks dictate the macroscopic properties of the final material, from its thermal resilience to its processability. While isophthalic acid (IPA) has long been a staple aromatic dicarboxylic acid in polymer synthesis, the introduction of a methyl group to form 4-methylisophthalic acid (MIPA) offers a compelling alternative for tailoring polymer characteristics. This guide provides a comprehensive, data-driven comparison of MIPA and IPA, offering researchers and industry professionals the insights needed to make informed monomer selections.

The core difference between isophthalic acid and 4-methylisophthalic acid lies in the presence of a single methyl group on the benzene ring. This seemingly minor addition introduces notable steric and electronic effects that ripple through the polymer's structure, profoundly influencing its behavior.

FeatureIsophthalic Acid (IPA)4-Methylisophthalic Acid (MIPA)
Chemical Formula C₈H₆O₄[1]C₉H₈O₄
Molar Mass 166.13 g/mol [1]180.16 g/mol
Appearance White crystalline solid[1]Data not readily available
Solubility in Water Insoluble[1]Data not readily available

The methyl group in MIPA introduces a non-planarity to the monomer unit. When incorporated into a polymer chain, this disrupts the close packing and intermolecular interactions that are characteristic of polymers made from the more symmetrical isophthalic acid.[2]

Impact on Polymer Properties: A Comparative Analysis

The structural nuances between IPA and MIPA translate into tangible differences in the properties of the resulting polymers, such as polyamides and polyesters.

Solubility: Enhancing Processability

A significant advantage of incorporating MIPA into polymer backbones is the notable improvement in solubility.[2] Many high-performance aromatic polymers are notoriously difficult to process due to their limited solubility in common organic solvents. The methyl group on the MIPA-derived polymer chain disrupts the strong intermolecular forces, such as hydrogen bonding and π-π stacking, which lead to high crystallinity and poor solubility.[2] This enhanced solubility is critical for solution-based processing techniques like spin-coating for films and casting for membranes.

Polyamides synthesized with MIPA have demonstrated improved solubility in organic solvents compared to their IPA-based counterparts.[2] Similarly, the incorporation of flexible alkoxy groups into polyamides derived from 5-alkoxyisophthalic acids also leads to enhanced solubility in solvents like DMF, DMAc, and NMP.

Thermal Properties: A Balance of Stability and Workability

The introduction of a methyl group can influence the thermal characteristics of the resulting polymers.

  • Glass Transition Temperature (Tg): The Tg of MIPA-based polymers is often lower than that of their IPA counterparts. The methyl group increases the free volume between polymer chains, which facilitates segmental motion at lower temperatures. This can be beneficial for improving the processability of the polymer.

  • Thermal Stability: While the Tg might be reduced, the inherent thermal stability of the aromatic backbone is generally well-maintained. Aromatic polyamides, for instance, are known for their exceptional thermal and mechanical properties.[3] Polyamides derived from MIPA are expected to retain high decomposition temperatures, making them suitable for high-temperature applications. For example, some aromatic polyamides exhibit 10% mass loss at temperatures between 490 and 535 °C in a nitrogen atmosphere.[2]

Mechanical Properties: Tailoring Strength and Flexibility

The mechanical performance of polymers is directly linked to their molecular arrangement. The less ordered packing of MIPA-based polymer chains can result in a slight decrease in tensile strength and modulus when compared to the more crystalline polymers derived from IPA. However, this is often coupled with an increase in flexibility and toughness, which are desirable traits for applications requiring impact resistance. Polyesters based on isophthalic acid are noted for their superior strength, stiffness, and chemical and thermal properties compared to those based on orthophthalic acid.[4]

Experimental Protocols: Synthesis and Characterization

A general procedure for synthesizing an aromatic polyamide, adaptable for both IPA and MIPA, is outlined below.

Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

Materials:

  • Isophthaloyl chloride or 4-methylisophthaloyl chloride

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the diacid chloride (isophthaloyl chloride or 4-methylisophthaloyl chloride) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4 hours.

  • Pour the resulting viscous solution into distilled water to precipitate the polymer.

  • Collect the solid polymer by filtration and wash it thoroughly with water.

  • Dry the polymer in a vacuum oven.

Caption: General workflow for the synthesis of aromatic polyamides.

Polymer Characterization
  • Inherent Viscosity: Measured in a suitable solvent (e.g., 95% sulfuric acid) at a specific concentration and temperature to estimate the polymer's molecular weight.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages and the overall chemical structure of the polymer.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.[3]

  • Solubility Testing: The qualitative solubility of the polymer is tested in various organic solvents at room temperature and with heating.[5]

Conclusion: Strategic Monomer Selection for Targeted Applications

The decision to use isophthalic acid or 4-methylisophthalic acid is a strategic one, contingent on the desired end-use properties of the polymer.

  • Opt for Isophthalic Acid when:

    • Maximizing thermal stability, mechanical strength, and rigidity are the primary objectives.[4][6]

    • Processability in common solvents is a secondary concern.

    • Cost is a significant factor, as IPA is a large-scale commodity chemical.[1]

  • Opt for 4-Methylisophthalic Acid when:

    • Enhanced solubility and processability are critical for the intended application (e.g., coatings, films, membranes).[2]

    • Improved flexibility and toughness are desired.

    • A slight compromise in the maximum thermal stability or mechanical strength is acceptable to gain these advantages.

By understanding the distinct contributions of each monomer, polymer scientists can adeptly design and synthesize materials with a tailored balance of properties to meet the demands of advanced applications.

Sources

A Comparative Guide to 4-Methylisophthalic Acid and Terephthalic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Metal-Organic Frameworks (MOFs), the choice of the organic linker is a critical determinant of the final material's structure, porosity, and functional properties. This guide provides a detailed comparative analysis of two benzenedicarboxylate linkers: 4-Methylisophthalic acid and the ubiquitous terephthalic acid. While terephthalic acid has been a cornerstone in the synthesis of iconic MOFs, the introduction of a methyl group and the alteration of the carboxylic acid positioning in 4-methylisophthalic acid offer a compelling avenue for tuning MOF properties for specialized applications.

The Tale of Two Linkers: Structural and Physicochemical Divergence

At the heart of the comparison lies the fundamental difference in the isomeric substitution pattern of the carboxylic acid groups on the benzene ring. Terephthalic acid is a para-substituted (1,4-position) linear linker, which favors the formation of highly symmetric and often highly porous frameworks such as the well-known MOF-5 and UiO-66. In contrast, 4-Methylisophthalic acid is a meta-substituted (1,3-position) bent linker with an appended methyl group. This seemingly subtle change has profound implications for the resulting MOF architecture and properties.

The key difference between isophthalic acid and terephthalic acid is the positioning of their two carboxylic acid groups; isophthalic acid has them separated by one carbon atom, while in terephthalic acid they are separated by two[1]. This meta-positioning in isophthalic acid derivatives leads to more flexible and potentially more complex framework topologies compared to the rigid, linear coordination promoted by terephthalic acid[2].

The addition of a methyl group to the isophthalic acid backbone introduces further modifications. The methyl group can increase the hydrophobicity and stability of the resulting MOF and can also influence the electron density within the framework[3]. This functionalization can be a powerful tool for fine-tuning the host-guest interactions within the MOF's pores[3][4].

Table 1: Physicochemical Properties of 4-Methylisophthalic Acid and Terephthalic Acid

Property4-Methylisophthalic AcidTerephthalic AcidReference(s)
Chemical Structure C9H8O4C8H6O4N/A
Molar Mass 180.16 g/mol 166.13 g/mol N/A
Carboxylic Acid Position meta (1,3)para (1,4)[1][2]
Functional Group Methyl (-CH3)NoneN/A
Solubility in Organic Solvents Generally higherLower[2]
Aqueous Solubility Sparingly solubleSparingly soluble[2]

Impact on MOF Synthesis and Structure

The choice between these two linkers directly influences the synthetic conditions and the resulting crystal structure of the MOF. The linear nature of terephthalic acid often leads to the formation of robust, three-dimensional frameworks with high porosity. In contrast, the bent geometry of 4-methylisophthalic acid can result in structures with different topologies, potentially leading to interpenetrated frameworks or frameworks with distinct pore shapes and sizes.

The functionalization of an organic linker is a key strategy for tuning the desired properties of MOFs for specific applications[5]. The presence of the methyl group in 4-methylisophthalic acid can impact the electronic properties of the metal nodes within the inorganic secondary building units (SBUs)[5].

G Linker Geometry and MOF Dimensionality cluster_terephthalic Terephthalic Acid (Linear) cluster_methylisophthalic 4-Methylisophthalic Acid (Bent) TA Terephthalic Acid SBU1 Metal SBU TA->SBU1 Coordination MOF_3D 3D Framework (e.g., UiO-66, MOF-5) SBU1->MOF_3D Assembly MIA 4-Methylisophthalic Acid SBU2 Metal SBU MIA->SBU2 Coordination MOF_diverse Diverse Topologies (e.g., 2D layers, interpenetrated 3D) SBU2->MOF_diverse Assembly

Caption: Linker geometry dictates the resulting MOF architecture.

Comparative Performance Analysis

Table 2: Comparative Performance of MOFs Derived from 4-Methylisophthalic Acid and Terephthalic Acid

Performance MetricMOFs from 4-Methylisophthalic Acid (Inferred)MOFs from Terephthalic Acid (Established)Reference(s)
Porosity & Surface Area Potentially lower due to bent linker and steric hindrance from the methyl group. Pore geometry is likely to be more complex.Generally high, with well-defined, regular pore structures.[5]
Thermal Stability The impact of the methyl group can vary; some studies suggest functionalization can enhance stability. The inherent stability of the isophthalate backbone may be slightly lower than terephthalate in some cases.High thermal stability is a hallmark of many terephthalate-based MOFs like UiO-66.[6]
Chemical Stability The methyl group can enhance hydrophobicity, potentially improving stability in aqueous environments.Stability varies greatly depending on the metal node and framework topology. Some, like UiO-66, are known for their exceptional chemical stability.[3]
Guest Interactions The methyl group can introduce specific binding sites and alter the hydrophobicity of the pores, leading to selective adsorption of certain molecules.Interactions are primarily governed by the aromatic rings and the metal-oxo clusters.[3][4]
Catalytic Activity The methyl group can influence the electronic environment of the active sites, potentially modulating catalytic performance.Widely used in catalysis due to the high density of active sites and tunable porosity.[7][8]

The introduction of functional groups onto the organic linker can lead to a decrease in the specific surface area and total pore volume due to the increased molecular mass and reduced void space within the MOF cages[5]. However, this is not always a direct correlation, as the nature of the substituent also plays a role[5]. The methyl group, being hydrophobic, can significantly increase the water-repelling nature of the MOF, which can be advantageous for applications in humid environments or for the separation of non-polar molecules from water[9][10].

Experimental Protocols

The following are representative, detailed, step-by-step methodologies for the synthesis of a well-established terephthalic acid-based MOF (UiO-66) and a general protocol for a functionalized isophthalic acid-based MOF, which can be adapted for 4-Methylisophthalic acid.

Synthesis of UiO-66 (Terephthalic Acid Linker)

This protocol is based on a solvothermal synthesis method.

Materials:

  • Zirconium(IV) chloride (ZrCl4)

  • Terephthalic acid (H2BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, for modulation)

Procedure:

  • In a glass vial, dissolve ZrCl4 and terephthalic acid in DMF. The molar ratio of ZrCl4 to terephthalic acid is typically 1:1.

  • Add a modulator, such as hydrochloric acid, to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.

  • Seal the vial and place it in a preheated oven at a specific temperature, typically between 120°C and 140°C, for a designated period (e.g., 24-72 hours)[11].

  • After the reaction is complete, allow the vial to cool down to room temperature.

  • Collect the white crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a solvent like ethanol or methanol to remove any unreacted starting materials and residual DMF.

  • Activate the MOF by heating it under vacuum to remove the solvent molecules from the pores.

G UiO-66 Synthesis Workflow start Start dissolve Dissolve ZrCl4 & Terephthalic Acid in DMF start->dissolve add_modulator Add HCl Modulator dissolve->add_modulator solvothermal Solvothermal Synthesis (120-140°C, 24-72h) add_modulator->solvothermal cool Cool to Room Temperature solvothermal->cool collect Collect Product (Centrifugation/Filtration) cool->collect wash Wash with DMF & Ethanol collect->wash activate Activate under Vacuum wash->activate end UiO-66 Product activate->end

Caption: Solvothermal synthesis of the UiO-66 MOF.

Synthesis of a MOF with 4-Methylisophthalic Acid

This is a general solvothermal protocol that can be adapted for 4-Methylisophthalic acid. The specific metal salt and solvent system may need to be optimized.

Materials:

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • 4-Methylisophthalic acid

  • A suitable solvent (e.g., DMF, N,N-Diethylformamide (DEF), or a mixture of solvents)

  • A modulator (optional, e.g., acetic acid)

Procedure:

  • In a glass vial, dissolve the chosen metal salt and 4-Methylisophthalic acid in the selected solvent. The molar ratio of metal salt to linker will influence the final structure.

  • If a modulator is used, add it to the solution to control crystal growth.

  • Seal the vial and place it in a preheated oven. The temperature and reaction time will need to be optimized based on the specific metal-linker combination.

  • After the reaction, allow the vial to cool to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent to remove any unreacted precursors.

  • Activate the MOF by heating under vacuum to remove solvent molecules from the pores.

Conclusion and Future Outlook

The choice between 4-Methylisophthalic acid and terephthalic acid as a linker for MOF synthesis offers a clear trade-off between the established, high-porosity frameworks derived from the linear terephthalic acid and the potential for novel topologies and tailored functionalities offered by the bent and functionalized 4-Methylisophthalic acid.

  • Terephthalic acid remains the linker of choice for applications where high surface area and well-defined, robust frameworks are paramount, such as in gas storage and separation.

  • 4-Methylisophthalic acid presents an exciting opportunity for researchers seeking to fine-tune the properties of MOFs. The introduction of the methyl group can enhance hydrophobicity and create specific host-guest interactions, making these MOFs promising candidates for applications in catalysis, sensing, and the selective adsorption of organic molecules.

Further direct comparative studies are needed to fully elucidate the quantitative differences in performance between MOFs synthesized with these two linkers under identical conditions. Such research will be invaluable for the rational design of next-generation MOFs with precisely tailored properties for a wide range of applications, from drug delivery to environmental remediation.

References

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  • Equilibrium concentrations of MOF linker species determined from the... (n.d.). ResearchGate. [Link]

  • Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy. (2021). National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of purity in synthesized active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, experience-driven approach to validating the purity of 4-Methylisophthalic acid, a crucial building block in various synthetic pathways. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust and self-validating analytical strategy.

The Criticality of Purity in 4-Methylisophthalic Acid

4-Methylisophthalic acid, an isomer of benzenedicarboxylic acid, serves as a vital precursor in the synthesis of a multitude of chemical entities.[1] Its molecular structure, featuring both a methyl group and two carboxylic acid functionalities on a benzene ring, presents a unique set of challenges and considerations in purity analysis. The presence of even trace impurities can have significant downstream effects, potentially altering reaction kinetics, introducing unwanted byproducts, and compromising the safety and efficacy of the final drug product. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

Anticipating the Unwanted: A Look at Potential Impurities

A robust purity validation strategy begins with a thorough understanding of the potential impurities that may arise during synthesis and storage. Based on common synthetic routes for related aromatic carboxylic acids, such as the bromination of isophthalic acid, we can anticipate several classes of impurities.[2][3][4]

  • Starting Material Residues: Unreacted starting materials, such as 3,5-dimethyl-bromobenzene or its precursors, can persist in the final product.

  • Isomeric Impurities: Incomplete separation or side reactions can lead to the presence of other methylisophthalic acid isomers.

  • Reaction Byproducts: The synthesis of aromatic carboxylic acids can generate byproducts like dicarboxylic fluorenones and tricarboxylic biphenyls.

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final product and are strictly regulated by guidelines such as USP <467>.[5]

A Comparative Analysis of Key Analytical Techniques

No single analytical technique is sufficient to provide a complete picture of a compound's purity. Instead, a combination of orthogonal methods should be employed. The following table provides a comparative overview of the most relevant techniques for analyzing 4-Methylisophthalic acid.

TechniquePrincipleStrengthsWeaknesses
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High sensitivity and resolution for separating closely related impurities. Well-established for quantitative analysis.Requires reference standards for impurity identification and quantification. May not be suitable for highly volatile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.A primary ratio method that does not require a reference standard of the analyte. Provides structural information for impurity identification.Lower sensitivity compared to HPLC. Can be complex to set up and requires careful experimental design.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the compound.Rapid and non-destructive. Excellent for confirming the identity of the bulk material and detecting the presence of functional groups from certain impurities.Primarily a qualitative technique with limited quantitative capabilities for minor components.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.The gold standard for the identification and quantification of residual solvents and other volatile impurities.[6]Requires derivatization for non-volatile compounds like carboxylic acids, which adds complexity.[7]

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key analytical techniques. These protocols are designed to be self-validating, incorporating system suitability tests and controls to ensure the reliability of the results.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The "Why": HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. For 4-Methylisophthalic acid, a reversed-phase method is ideal for separating the parent compound from its less polar and more polar impurities. The use of a diode array detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, aiding in peak purity assessment and impurity identification.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 4-Methylisophthalic acid B Dissolve in Diluent A->B E Equilibrate Column Flow Rate: 1.0 mL/min B->E C Prepare Mobile Phases C->E D Degas Mobile Phases D->E F Inject Sample Injection Volume: 10 µL E->F G Gradient Elution Monitor at 220 nm & 254 nm F->G H Data Acquisition G->H I Integrate Peaks H->I J Calculate % Area I->J K Assess Peak Purity J->K L Report Results K->L

Caption: HPLC workflow for purity analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh approximately 10 mg of 4-Methylisophthalic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Sample Solution: Accurately weigh approximately 10 mg of the synthesized 4-Methylisophthalic acid into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) at 220 nm and 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of 4-Methylisophthalic acid should be not more than 2.0%.

    • The tailing factor for the 4-Methylisophthalic acid peak should be between 0.8 and 1.5.

  • Analysis and Data Interpretation:

    • Inject the sample solution.

    • Integrate all peaks with an area greater than 0.05%.

    • Calculate the percentage of each impurity by area normalization.

    • Assess the peak purity of the 4-Methylisophthalic acid peak using the DAD data.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

The "Why": qNMR is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the analyte itself.[8] By using a certified internal standard of known purity and concentration, the absolute purity of the synthesized 4-Methylisophthalic acid can be determined. This method is orthogonal to HPLC and can detect impurities that may not be UV-active.[9][10]

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh Internal Standard C Dissolve in Deuterated Solvent A->C B Accurately weigh 4-Methylisophthalic acid B->C D Transfer to NMR tube C->D E Tune and Shim Magnet D->E F Set Acquisition Parameters Long relaxation delay (D1) E->F G Acquire ¹H Spectrum F->G H Apply Fourier Transform G->H I Phase and Baseline Correction H->I J Integrate Signals I->J K Calculate Purity J->K FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Spectral Comparison A Clean ATR Crystal B Place small amount of sample on crystal A->B C Apply pressure B->C D Collect Background Spectrum C->D E Collect Sample Spectrum 4000-400 cm⁻¹ D->E F Compare sample and reference spectra E->F G Identify characteristic peaks F->G

Caption: FTIR-ATR workflow for identity confirmation.

Step-by-Step Protocol:

  • Instrument Setup:

    • Ensure the FTIR spectrometer is properly aligned and calibrated.

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection:

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the synthesized 4-Methylisophthalic acid onto the ATR crystal.

    • Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Compare the sample spectrum to the spectrum of a known reference standard of 4-Methylisophthalic acid.

    • Verify the presence of characteristic absorption bands:

      • Broad O-H stretch from the carboxylic acid dimer (around 3000 cm⁻¹).

      • C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

      • C=C stretches from the aromatic ring (around 1600-1450 cm⁻¹).

      • C-H stretches from the methyl group and aromatic ring (around 3100-2850 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

The "Why": GC-MS is the definitive technique for identifying and quantifying residual solvents, which are common process impurities. [6]Headspace sampling is employed to introduce the volatile solvents into the GC system without injecting the non-volatile 4-Methylisophthalic acid. This approach is in line with the recommendations of USP <467>. [5] Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis A Weigh sample into headspace vial B Add diluent (e.g., DMSO) A->B C Seal vial B->C D Equilibrate vial in headspace oven C->D E Inject headspace vapor D->E F GC separation E->F G MS detection F->G H Identify peaks by retention time and mass spectrum G->H I Quantify using standard curve H->I

Caption: Headspace GC-MS workflow for residual solvent analysis.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution containing all potential residual solvents at a known concentration in DMSO. Prepare a series of dilutions to create a calibration curve.

    • Sample Solution: Accurately weigh approximately 100 mg of the synthesized 4-Methylisophthalic acid into a headspace vial. Add a precise volume of DMSO.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

    • Transfer Line Temperature: 110 °C.

    • Injection Volume: 1 mL of headspace vapor.

  • GC-MS Conditions:

    • GC Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm.

    • Carrier Gas: Helium.

    • Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify residual solvents in the sample by comparing their retention times and mass spectra to those of the standards.

    • Quantify the amount of each residual solvent using the calibration curve.

    • Compare the results to the limits specified in USP <467>. [5]

Adherence to Regulatory Standards

All analytical methods used for the purity validation of a drug substance or intermediate must themselves be validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1). [11][12][13][14]This involves demonstrating the method's specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The acceptance criteria for impurities are guided by ICH Q3A(R2), which sets thresholds for reporting, identification, and qualification of impurities in new drug substances. [15]

Conclusion

Validating the purity of synthesized 4-Methylisophthalic acid requires a comprehensive and scientifically sound strategy. By employing a suite of orthogonal analytical techniques, each with its own strengths, a complete and reliable purity profile can be established. The detailed protocols and the underlying rationale presented in this guide provide a robust framework for ensuring the quality and consistency of this important chemical intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.

References

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  • Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
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A Comparative Guide to 4-Methylisophthalic Acid-Based Materials: Performance and Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of materials science, the pursuit of novel monomers to unlock enhanced performance characteristics in polymers and framework materials is relentless. 4-Methylisophthalic acid (4-MIA), a substituted aromatic dicarboxylic acid, has emerged as a versatile building block for a range of materials, including high-performance polyesters, polyamides, and metal-organic frameworks (MOFs). This guide provides an in-depth comparative analysis of 4-MIA-based materials against their conventional counterparts, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and materials science.

The Structural Advantage of 4-Methylisophthalic Acid

The unique molecular architecture of 4-MIA, featuring a methyl group on the benzene ring between two carboxyl groups in the meta-position, imparts distinct properties to the resulting polymers. Unlike the linear and highly symmetric structure of terephthalic acid (TPA), a common monomer in polyesters like PET, the angled nature of the isophthalate moiety in 4-MIA disrupts chain packing and crystallinity. The addition of the methyl group further influences intermolecular interactions and the free volume of the polymer, leading to notable differences in physical and chemical properties.

Performance Comparison: 4-MIA-Based Polymers vs. Conventional Alternatives

The incorporation of 4-MIA into polymer chains leads to significant alterations in their thermal and mechanical behavior. Here, we compare polyesters and polyamides derived from a 4-MIA analogue with their widely used counterparts.

Polyesters: Enhanced Flexibility and Processability

In the realm of polyesters, the substitution of TPA with isophthalic acid (IPA) or its derivatives like 4-MIA can transform a rigid, crystalline material into a more amorphous and flexible one. This is evident when comparing standard Poly(ethylene terephthalate) (PET) with a copolyester containing isophthalate units.[1]

PropertyPoly(ethylene terephthalate) (PET)Poly(ethylene terephthalate-co-isophthalate) (PET-co-PEI)
Tensile Strength ~55-75 MPaDecreases with increasing isophthalate content
Elongation at Break ~50-150%Increases with increasing isophthalate content
Glass Transition Temp. (Tg) ~70-80 °CDecreases with increasing isophthalate content[1]
Melting Temperature (Tm) ~250-265 °CDecreases significantly, can become amorphous[1]
Solubility Insoluble in common solventsSoluble in solvents like chloroform[1]

Table 1: Comparison of typical properties of PET and a copolyester containing isophthalate units. The data for the copolyester is qualitative, as the exact properties depend on the percentage of the isophthalate comonomer.

The introduction of the kinked isophthalate structure disrupts the linear chains, hindering crystallization and lowering the melting point.[1] This results in a polymer that is less rigid, more transparent, and easier to process at lower temperatures. The methyl group in 4-MIA is expected to further enhance this effect, potentially leading to even greater flexibility and solubility.

Polyamides: Balancing Thermal Stability and Mechanical Toughness

In the family of polyamides, aromatic monomers are used to enhance thermal stability. Aromatic polyamides, or aramids, are known for their exceptional strength and heat resistance. A relevant comparison can be drawn between a standard high-performance polyamide like Nylon 6,6 and a semi-aromatic polyamide, Polyamide 4,6. While not directly derived from 4-MIA, PA 4,6 incorporates an aromatic component that provides insights into the expected performance.

PropertyPolyamide 6,6 (Nylon 6,6)Polyamide 4,6 (PA 4,6)
Tensile Strength ~85 MPa> Nylon 6,6
Fatigue Resistance GoodSuperior to Nylon 6,6 (up to 50 times)[2]
Heat Deflection Temp. (HDT) @ 1.8 MPa ~90-100 °C (unfilled)160 °C (unfilled)[2]
Moisture Absorption HighLower than Nylon 6,6

Table 2: Comparison of key properties of Nylon 6,6 and PA 4,6. PA 4,6 serves as an analogue for a semi-aromatic polyamide that could be derived from 4-MIA.

The data suggests that incorporating aromatic units, such as those from 4-MIA, into a polyamide backbone can significantly boost its mechanical strength, fatigue endurance, and thermal performance compared to purely aliphatic polyamides.[2]

Experimental Protocols

To facilitate further research and validation, the following are detailed experimental protocols for the synthesis and characterization of 4-MIA-based materials.

Synthesis of 4-Methylisophthalic Acid-Based Polyester

This protocol describes the melt polycondensation method for synthesizing a polyester from 4-Methylisophthalic acid and a diol (e.g., ethylene glycol).

Materials:

  • 4-Methylisophthalic acid (4-MIA)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (catalyst)

  • Phosphoric acid (stabilizer)

Procedure:

  • Esterification:

    • Charge the reactor with a molar excess of ethylene glycol and 4-Methylisophthalic acid.

    • Add the antimony(III) oxide catalyst (typically 200-300 ppm).

    • Heat the mixture to 190-230°C under a nitrogen atmosphere.

    • Water will be produced as a byproduct and should be continuously removed.

    • Monitor the reaction until the acid number is below 20 mg KOH/g.

  • Polycondensation:

    • Add phosphoric acid to stabilize the prepolymer.

    • Increase the temperature to 260-280°C.

    • Gradually reduce the pressure to below 1 torr to facilitate the removal of excess ethylene glycol.

    • Continue the reaction until the desired melt viscosity (and thus molecular weight) is achieved.

    • Extrude the polymer melt into a water bath to solidify and then pelletize.

Polyester Synthesis Workflow
Thermal Analysis of Polymers

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase transitions of the synthesized polymers.

TGA Protocol:

  • Place 5-10 mg of the polymer sample in a platinum or alumina pan.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the decomposition temperature.

DSC Protocol:

  • Seal 5-10 mg of the polymer sample in an aluminum pan.

  • Heat the sample to a temperature above its expected melting point at a rate of 10°C/min to erase its thermal history.

  • Cool the sample to below its glass transition temperature at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at 10°C/min to observe the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

4-Methylisophthalic Acid in Metal-Organic Frameworks (MOFs)

The geometric constraints and electronic properties of 4-MIA make it an interesting linker for the synthesis of MOFs. The angled disposition of the carboxylate groups can lead to novel network topologies with unique pore structures.

Synthesis of a 4-MIA-Based MOF

A typical solvothermal synthesis protocol for a MOF using 4-MIA is outlined below.

Materials:

  • 4-Methylisophthalic acid (4-MIA)

  • A metal salt (e.g., Zinc nitrate hexahydrate)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-Methylisophthalic acid and the metal salt in DMF in a glass vial.

  • Seal the vial and place it in an oven.

  • Heat the mixture at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 24-72 hours).

  • After cooling to room temperature, crystals of the MOF should have formed.

  • Wash the crystals with fresh DMF and then with a volatile solvent like ethanol to remove unreacted starting materials.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

MOF_Synthesis A Dissolve 4-MIA & Metal Salt in DMF B Solvothermal Reaction (Heat in Sealed Vial) A->B C Crystal Formation B->C D Washing & Solvent Exchange C->D E Activation (Heating under Vacuum) D->E F Porous MOF Material E->F

MOF Synthesis Process
Comparative Performance in Gas Adsorption
MOFLinkerMetal NodeCO2 Adsorption Capacity (at 298 K, 1 bar)
MOF-5Terephthalic acidZn4O~10-15 wt%
UiO-66Terephthalic acidZr6O4(OH)4~5-10 wt%
Hypothetical 4-MIA MOF 4-Methylisophthalic acid (e.g., Zn, Zr) Potentially moderate to high

Table 3: Comparison of CO2 adsorption capacities of common MOFs. The performance of a 4-MIA MOF would depend on its specific crystal structure and porosity.

The introduction of the methyl group on the linker could enhance the selectivity for CO2 over other gases due to increased van der Waals interactions. The isophthalate structure might lead to a different pore geometry compared to the linear terephthalate, which would also influence the adsorption properties.[4][5]

Applications in Coatings

Polyesters based on isophthalic acid are known for their excellent chemical and corrosion resistance.[6] Incorporating 4-MIA into polyester or epoxy-based coatings is expected to yield similar or even enhanced protective properties. The methyl group can increase the hydrophobicity of the coating, leading to better water resistance.

Evaluation of Corrosion Resistance

The corrosion resistance of a coating is typically evaluated using electrochemical impedance spectroscopy (EIS) and salt spray tests.

EIS Protocol:

  • Coat a metal substrate (e.g., steel panel) with the 4-MIA-based formulation.

  • Immerse the coated panel in a corrosive electrolyte (e.g., 3.5% NaCl solution).

  • Apply a small amplitude AC voltage at different frequencies and measure the impedance.

  • A higher impedance value indicates better corrosion protection.

Salt Spray Test (ASTM B117):

  • Place the coated panels in a salt spray cabinet.

  • Expose them to a continuous spray of 5% NaCl solution at 35°C.

  • Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and delamination.

The performance of a 4-MIA-based coating can be compared to a standard epoxy or polyester coating to quantify the improvement in corrosion resistance.

Conclusion

4-Methylisophthalic acid presents a compelling option for the development of advanced materials with tailored properties. Its unique structure offers a pathway to polymers with enhanced flexibility, processability, and potentially improved chemical resistance. In the realm of metal-organic frameworks, it opens up possibilities for novel structures with interesting gas adsorption characteristics. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of 4-MIA-based materials in their respective fields. Further research is warranted to fully elucidate the quantitative performance benefits and to optimize the synthesis and application of these promising materials.

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A Senior Application Scientist's Guide to the Positional Isomers of Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, medicinal chemists, and materials scientists, the selection of molecular building blocks is a critical decision that dictates the properties and performance of the final product. Isophthalic acid derivatives are foundational scaffolds in various fields, from polymer chemistry to the development of metal-organic frameworks (MOFs) for therapeutic applications. The addition of a simple methyl group to the isophthalic acid backbone creates three distinct positional isomers—2-, 4-, and 5-methylisophthalic acid—each with a unique set of physicochemical properties. This guide provides an in-depth comparison of these isomers, supported by experimental data, to inform rational selection for specific research and development endeavors. We will explore how the methyl group's placement profoundly influences molecular symmetry, acidity, solubility, and spectroscopic signatures.

Introduction: The Subtle Impact of a Methyl Group

Isophthalic acid (benzene-1,3-dicarboxylic acid) is a rigid, planar aromatic dicarboxylic acid widely used as a monomer in the production of high-performance polymers like polyesters and polyamides.[1] Its meta-substitution pattern provides a kink in the polymer chain compared to its para-isomer, terephthalic acid, imparting unique thermal and mechanical properties.

When a methyl group is introduced onto this aromatic core, it creates positional isomers. While sharing the same molecular formula (C₉H₈O₄) and weight (180.16 g/mol ), the location of this electron-donating group dramatically alters the molecule's electronic environment, steric profile, and overall symmetry.[2][3] These changes manifest as significant differences in physical properties such as melting point and solubility, and in chemical properties like the acidity of the carboxyl groups. Understanding these distinctions is paramount for applications ranging from tuning the pore size of a MOF to modulating the pharmacokinetic profile of a drug candidate.

Structural Overview of Methylisophthalic Acid Isomers

The three positional isomers are distinguished by the location of the methyl group relative to the two carboxylic acid moieties at positions 1 and 3 of the benzene ring.

Diagram 1: Chemical structures of the three positional isomers of methylisophthalic acid.

  • 2-Methylisophthalic Acid: The methyl group is positioned between the two carboxylic acid groups. This ortho-relationship introduces significant steric hindrance, which can be expected to influence the planarity and reactivity of the adjacent carboxyl functions.

  • 4-Methylisophthalic Acid: The methyl group is adjacent to one carboxylic acid group and meta to the other. This asymmetric substitution pattern results in a less symmetric molecule compared to the 5-isomer.

  • 5-Methylisophthalic Acid (Uvitic Acid): The methyl group is located symmetrically between the two carboxyl groups, meta to both.[4] This high degree of symmetry has a pronounced effect on its physical properties, particularly its melting point.

Comparative Analysis of Physicochemical Properties

The seemingly minor shift in the methyl group's position leads to substantial and predictable differences in the isomers' physical properties. These distinctions are critical for practical applications, influencing everything from solvent selection during synthesis to the thermal stability of resulting polymers.

Property2-Methylisophthalic Acid4-Methylisophthalic Acid5-Methylisophthalic Acid (Uvitic Acid)Parent Isophthalic Acid
CAS Number 15120-47-53347-99-7499-49-0121-91-5
Molecular Weight 180.16 g/mol 180.16 g/mol 180.16 g/mol 166.13 g/mol
Melting Point (°C) Data not readily availableData not readily available299 - 303[3][5]341 - 343[6]
Boiling Point (°C) PredictedPredicted408.7 ± 33.0 (Predicted)[5]N/A (sublimes)
pKa (Predicted) PredictedPredicted3.60 ± 0.10 (Predicted)[5]pKa₁: 3.46, pKa₂: 4.46[1]
Solubility Limited dataLimited dataSparingly soluble in water, soluble in methanol[4]Insoluble in cold water, soluble in alcohol[6]

Table 1: Comparison of key physicochemical properties of methylisophthalic acid isomers and the parent compound.

Causality Behind Property Differences
  • Melting Point: The high melting point of 5-methylisophthalic acid (299-303 °C) is a direct consequence of its molecular symmetry.[3][5] A more symmetrical structure allows for more efficient packing into a stable crystal lattice, requiring more energy to break the intermolecular forces (primarily hydrogen bonding between carboxylic acids) and transition to the liquid phase. While experimental data for the other isomers are scarce in readily available literature, it is hypothesized that the less symmetric 4-methyl isomer and the sterically hindered 2-methyl isomer would exhibit lower melting points.

  • Acidity (pKa): The methyl group is weakly electron-donating through induction. This effect tends to destabilize the carboxylate anion, making the acid slightly weaker (i.e., raising the pKa) compared to the unsubstituted isophthalic acid (pKa₁ = 3.46).[1] The predicted pKa for the 5-methyl isomer (3.60) aligns with this expectation.[5] The precise influence in the 2- and 4-positions would also depend on steric factors. In the 2-position, steric hindrance could force the carboxylic acid groups out of the plane of the benzene ring, disrupting resonance stabilization of the carboxylate anion and potentially affecting acidity in a more complex manner.

  • Solubility: Like the parent compound, all isomers are expected to have low solubility in water due to the hydrophobic benzene ring and high lattice energy, but show improved solubility in polar organic solvents like methanol and ethanol.[4][6] The ability to form strong hydrogen bonds as both donors and acceptors governs their interaction with protic solvents.

Spectroscopic Fingerprints: Distinguishing the Isomers

Spectroscopy is the definitive method for distinguishing these isomers. Nuclear Magnetic Resonance (NMR) is particularly powerful, as the symmetry of each molecule dictates the number of unique signals in the proton (¹H) and carbon (¹³C) spectra.

  • 5-Methylisophthalic Acid (Symmetrical):

    • ¹H NMR: Due to its C₂ᵥ symmetry, it will show three signals in the aromatic region: one proton at position 2 (between the carboxyl groups), two equivalent protons at positions 4 and 6, and a singlet for the methyl group protons.

    • ¹³C NMR: Will display fewer signals in the carbon spectrum corresponding to the number of unique carbon environments.

  • 4-Methylisophthalic Acid (Asymmetrical):

    • ¹H NMR: Lacking symmetry, it will exhibit three distinct signals for the three aromatic protons, each as a singlet or doublet depending on coupling, plus the methyl singlet.

    • ¹³C NMR: Will show nine unique signals for the nine carbon atoms in the molecule (3 aromatic CH, 1 methyl, and 5 quaternary carbons).

  • 2-Methylisophthalic Acid (Symmetrical):

    • ¹H NMR: Possesses a plane of symmetry. It will show two aromatic signals (a triplet for the proton at position 5 and a doublet for the equivalent protons at positions 4 and 6) and the methyl singlet.

    • ¹³C NMR: The symmetry will result in fewer than nine signals.

Infrared (IR) spectroscopy is also useful for confirming the presence of key functional groups. All three isomers will exhibit a strong, broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a sharp, strong C=O carbonyl stretch (around 1700 cm⁻¹).[4]

Applications in Research and Drug Development

The distinct properties of each isomer make them suitable for different applications.

  • 5-Methylisophthalic Acid: Its rigidity and defined geometry make it an excellent choice as an organic linker (or "strut") for creating Metal-Organic Frameworks (MOFs).[5] The predictable coordination via its two carboxylate groups allows for the systematic design of porous materials for applications in gas storage, catalysis, and drug delivery.

  • 4-Methylisophthalic Acid: The asymmetry of this isomer can be exploited to create more complex, lower-symmetry coordination polymers or as a building block in specialty polymers where disrupting crystallinity is desired to enhance solubility or modify mechanical properties.

  • 2-Methylisophthalic Acid: The steric hindrance around the carboxyl groups is a key feature. This can be used to control reactivity, for instance, to favor mono-esterification or to create sterically demanding pockets in a polymer or macrocycle. In drug development, such steric shielding can be a strategy to protect a functional group from metabolic degradation.

  • General Drug Development Context: Carboxylic acids are ubiquitous in pharmaceuticals. The methylisophthalic acid scaffold can serve as a bioisosteric replacement for other dicarboxylic acids or as a fragment for building larger molecules. The methyl group can modulate lipophilicity (LogP), which is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Experimental Protocols: A Self-Validating Workflow for Isomer Characterization

To ensure the identity and purity of a given isomer, a multi-technique characterization workflow is essential. This protocol serves as a self-validating system where the results from each step corroborate the others.

Characterization_Workflow cluster_workflow Isomer Characterization Workflow Start Obtain Sample of Methylisophthalic Acid Isomer MP Melting Point Determination Start->MP Purity Check FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural ID Analysis Data Analysis & Structure Confirmation MP->Analysis FTIR->Analysis NMR->Analysis End Verified Isomer Analysis->End

Diagram 2: A logical workflow for the definitive characterization of a methylisophthalic acid isomer.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To confirm the presence of carboxylic acid functional groups.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.

    • Place a small, representative sample of the solid powder directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Expected Result & Validation: The spectrum should display a very broad absorption band from ~3300 cm⁻¹ to 2500 cm⁻¹ (O-H stretch of the H-bonded dimer) and a strong, sharp absorption band from ~1720 cm⁻¹ to 1680 cm⁻¹ (C=O stretch). This confirms the carboxylic acid functionality.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the precise chemical structure and distinguish between isomers.

  • Methodology (¹H and ¹³C NMR):

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it solubilizes carboxylic acids well) in a clean NMR tube.

    • Acquire a ¹H NMR spectrum. Note the chemical shifts, integration values, and multiplicity (singlet, doublet, etc.) of all peaks.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Note the chemical shift of each unique carbon signal.

  • Expected Result & Validation: The number of signals and their splitting patterns in both the ¹H and ¹³C spectra should directly correspond to the expected pattern for only one of the three isomers, as described in Section 4. For instance, observing three distinct aromatic proton signals would strongly indicate the 4-methyl isomer, which can be cross-validated by counting nine unique carbon signals in the ¹³C spectrum.[7][8]

Conclusion

The positional isomers of methylisophthalic acid are a compelling example of how subtle structural changes can impart significant and predictable variations in chemical and physical properties. The highly symmetric 5-methylisophthalic acid offers a high melting point and is an ideal rigid linker for materials science. The asymmetric 4-methylisophthalic acid and the sterically hindered 2-methylisophthalic acid provide unique opportunities for creating complex molecular architectures and fine-tuning reactivity. For any researcher in drug development or materials science, a thorough understanding of these differences, confirmed by the robust characterization workflow outlined here, is crucial for making informed decisions and advancing their scientific objectives.

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The Impact of Methyl Functionalization: A Structural Analysis of 4-Methylisophthalic Acid in Metal-Organic Frameworks Compared to Archetypal Linkers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Linker Selection in MOF Synthesis

The rational design of Metal-Organic Frameworks (MOFs) with tailored properties for applications in gas storage, catalysis, and drug delivery hinges on the judicious selection of their constituent organic linkers. This guide provides an in-depth comparative analysis of 4-Methylisophthalic acid as a MOF linker, juxtaposing its performance and structural implications against three archetypal linkers: isophthalic acid, terephthalic acid, and trimesic acid. By examining the subtle yet significant impact of the methyl functional group, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their linker selection process.

The Decisive Role of the Organic Linker

The organic linker, a fundamental building block of MOFs, dictates the resulting framework's topology, porosity, and chemical functionality. The geometry, rigidity, and functional groups of the linker molecule directly influence the coordination environment of the metal nodes and the overall architecture of the porous material. While seemingly minor, the introduction of a functional group, such as a methyl group, can cascade into significant alterations in the material's performance characteristics.

4-Methylisophthalic Acid: A Study in Steric Influence and Electronic Tuning

4-Methylisophthalic acid, a derivative of isophthalic acid, introduces a methyl group onto the benzene ring. This addition imparts both steric and electronic effects that can profoundly influence the formation and properties of the resulting MOF.

Structural Implications: The methyl group's steric bulk can influence the coordination angle of the carboxylate groups with the metal centers, potentially leading to distorted or novel framework topologies compared to its non-methylated counterpart. This steric hindrance can also affect the packing of the linkers within the crystal structure, influencing the pore size and shape. For instance, in coordination polymers derived from the isomeric 5-methylisophthalic acid, the methyl groups have been observed to direct the arrangement of the polymer chains, creating specific interlayer interactions.[1]

Electronic Effects: The electron-donating nature of the methyl group can subtly modulate the electron density of the aromatic ring and the carboxylate groups. This can influence the strength of the metal-linker coordination bonds, which in turn can affect the thermal and chemical stability of the MOF.

Comparative Analysis with Benchmark Linkers

To fully appreciate the unique contributions of 4-Methylisophthalic acid, a direct comparison with established linkers is essential. We will consider isophthalic acid (the parent molecule), terephthalic acid (a linear isomer), and trimesic acid (a linker with higher connectivity). For the purpose of this guide, we will focus on hypothetical MOFs constructed with a common metal node, such as Zinc (Zn), to isolate the effect of the linker.

LinkerStructureKey Structural FeaturesExpected Impact on MOF Properties
4-Methylisophthalic Acid Bent, AsymmetricMethyl group introduces steric hindrance and is electron-donating.May lead to lower symmetry frameworks, potentially affecting porosity. The methyl group could decrease thermal stability due to increased linker motion.[1]
Isophthalic Acid Bent, SymmetricThe parent molecule with a 120° angle between carboxylate groups.Typically forms frameworks with angular pores and diverse topologies.[2]
Terephthalic Acid Linear, SymmetricA rigid, linear linker with a 180° angle between carboxylate groups.Often results in highly porous and robust frameworks like the well-known MOF-5.[3]
Trimesic Acid Trigonal, SymmetricPossesses three carboxylate groups, allowing for higher connectivity.Leads to highly connected and often very stable frameworks with complex pore structures.

Performance Metrics: A Data-Driven Comparison

The true measure of a linker's utility lies in the empirical performance of the resulting MOF. Below is a summary of expected and reported data for key performance indicators.

Property4-Methylisophthalic Acid MOFIsophthalic Acid MOFTerephthalic Acid MOF (e.g., MOF-5)Trimesic Acid MOF (e.g., HKUST-1)
BET Surface Area (m²/g) Expected to be moderate, potentially lower than isophthalic acid due to steric hindrance.Moderate to high, dependent on the specific framework topology.High to very high (e.g., ~3000 for MOF-5).High (e.g., ~1800 for HKUST-1).
Pore Volume (cm³/g) Moderate.Moderate.High.High.
Thermal Stability (°C) Potentially lower than isophthalic acid MOFs due to the presence of the methyl group. Studies on methyl-functionalized MOF-5 have shown a deterioration in thermal stability.[1]Generally good, with decomposition temperatures often above 350°C.High, with MOF-5 being stable up to ~400°C.[3]Good, with HKUST-1 being stable up to ~240°C.
Catalytic Activity The methyl group could influence catalytic activity by altering the electronic environment of the metal centers or by providing a more hydrophobic pore environment.Can exhibit catalytic activity depending on the metal node and framework structure.Widely used as a platform for catalysis due to its high surface area and accessible metal sites.The open copper sites in HKUST-1 make it a well-known catalyst for various organic reactions.

Experimental Protocols: A Guide to Synthesis and Characterization

Reproducibility and validation are cornerstones of scientific integrity. This section provides detailed, step-by-step methodologies for the synthesis and characterization of a hypothetical Zn-based MOF using 4-Methylisophthalic acid.

Synthesis of Zn-(4-Me-IPA) MOF: A Solvothermal Approach

This protocol is adapted from established methods for synthesizing Zn-based MOFs with carboxylate linkers.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Methylisophthalic Acid (H₂-4-Me-IPA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.150 g (0.50 mmol) of Zinc Nitrate Hexahydrate in 10 mL of DMF.

  • In a separate vial, dissolve 0.090 g (0.50 mmol) of 4-Methylisophthalic Acid in 10 mL of DMF.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 120 °C for 12 hours to remove residual solvent.

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation A Dissolve Zn(NO₃)₂·6H₂O in DMF C Combine Solutions A->C B Dissolve 4-Me-IPA in DMF B->C D Heat at 100°C for 24h C->D E Cool to Room Temp D->E F Filter & Collect Crystals E->F G Wash with DMF & Ethanol F->G H Dry under Vacuum at 120°C G->H

Fig. 1: Solvothermal synthesis workflow for Zn-(4-Me-IPA) MOF.
Characterization Techniques

To validate the synthesis and evaluate the properties of the MOF, the following characterization techniques are essential:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature of decomposition. This is performed by heating the sample under a controlled atmosphere and monitoring its weight loss.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the material through nitrogen adsorption-desorption isotherms at 77 K.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal centers.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.

Characterization_Flow Synthesized_MOF Synthesized Zn-(4-Me-IPA) MOF PXRD PXRD (Crystallinity) Synthesized_MOF->PXRD TGA TGA (Thermal Stability) Synthesized_MOF->TGA BET BET Analysis (Porosity) Synthesized_MOF->BET FTIR FTIR (Coordination) Synthesized_MOF->FTIR SEM SEM (Morphology) Synthesized_MOF->SEM

Fig. 2: Key characterization techniques for MOF analysis.

Conclusion and Future Outlook

The introduction of a methyl group to the isophthalic acid linker, as in 4-Methylisophthalic acid, presents a subtle yet powerful tool for tuning the properties of MOFs. While potentially leading to a slight decrease in thermal stability and porosity compared to its non-functionalized and linear counterparts, the steric and electronic effects of the methyl group can be leveraged to create unique framework topologies and to modify the chemical environment of the pores. This can be particularly advantageous in applications such as catalysis, where fine-tuning of the active sites and substrate interactions is crucial.

Further experimental work is needed to fully elucidate the comparative performance of MOFs derived from 4-Methylisophthalic acid. Systematic studies involving different metal nodes and catalytic reactions will provide a clearer picture of its potential and limitations. This guide serves as a foundational framework for researchers to make informed decisions in the rational design of next-generation MOF materials.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and material science, the precise and accurate characterization of chemical entities is paramount. 4-Methylisophthalic acid, a key building block and potential impurity in various synthetic pathways, demands robust analytical oversight. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive analysis of 4-Methylisophthalic acid. We will move beyond mere procedural descriptions to explore the rationale behind methodological choices, ensuring a self-validating analytical strategy grounded in first principles and compliant with rigorous standards such as the ICH Q2(R1) guidelines.[1]

The primary analytical challenges posed by 4-Methylisophthalic acid stem from its physicochemical properties: high polarity due to two carboxylic acid moieties, low volatility, and the potential presence of closely related positional isomers. An effective analytical strategy must therefore not only quantify the target analyte but also unambiguously confirm its identity and resolve it from potential impurities. This guide will dissect four critical techniques: High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive identification and quantification, and Nuclear Magnetic Resonance (NMR) alongside Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the cornerstone for the quantitative analysis of non-volatile organic acids like 4-Methylisophthalic acid in routine quality control and formulation analysis.[2][3] Its strength lies in its reproducibility, robustness, and ability to handle analytes in their native, non-derivatized state.

Causality Behind Experimental Choices

The selection of a reversed-phase HPLC (RP-HPLC) method is a deliberate choice driven by the analyte's polarity. 4-Methylisophthalic acid, being a polar molecule, requires careful mobile phase and stationary phase selection to achieve adequate retention and sharp peak shapes.

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, offering a hydrophobic surface. However, to prevent "phase collapse" with highly aqueous mobile phases and to improve retention of polar analytes, an "aqueous stable" C18 (like an AQ-C18) or a polar-embedded phase is often superior.

  • Mobile Phase: An acidic mobile phase is crucial. By suppressing the ionization of the carboxylic acid groups (pKa values are typically in the 3-5 range), we render the molecule less polar, thereby increasing its retention on the C18 column. A buffer such as phosphate or formate at a pH of ~2.5-3.0 is ideal.[4][5]

  • Detector: The aromatic ring in 4-Methylisophthalic acid provides a strong chromophore, making UV detection highly effective. The absorbance maximum is typically in the low UV region, around 210-230 nm.[5][6][7]

Experimental Protocol: RP-HPLC-UV
  • System Preparation: Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).[8]

  • Chromatographic Conditions:

    • Column: Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 220 nm.

    • Injection Volume: 5 µL.

  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 25 mg of 4-Methylisophthalic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution: Prepare the sample to a target concentration of 50 µg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.[8]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh Reference Standard & Sample dissolve Dissolve in Diluent start->dissolve calibrate Prepare Calibration Curve Standards dissolve->calibrate filter Filter Sample (0.22 µm) dissolve->filter hplc Inject into HPLC System calibrate->hplc filter->hplc separate Separation on C18 Column hplc->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify report Report Result (mg/mL or %w/w) quantify->report

Caption: HPLC workflow for quantitative analysis.

Validation Data Summary (ICH Q2(R1))

The described method should be validated to demonstrate its suitability for its intended purpose.[1]

ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%0.45%
Intermediate Precision: ≤ 2.0%1.15%
LOD Signal-to-Noise ≥ 3~0.3 µg/mL
LOQ Signal-to-Noise ≥ 10~1.0 µg/mL
Specificity Peak purity index > 990Confirmed

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Sensitivity and Specificity

While HPLC is excellent for routine quantification, GC-MS offers superior sensitivity and definitive identification, making it invaluable for trace impurity analysis or characterization in complex matrices.[9]

Causality Behind Experimental Choices

The primary hurdle for analyzing 4-Methylisophthalic acid by GC is its non-volatile nature. Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid groups into more volatile and thermally stable esters (e.g., methyl or trimethylsilyl (TMS) esters).[10]

  • Derivatization: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. It quantitatively converts the acidic protons to TMS groups, yielding a derivative that is amenable to GC analysis.[11]

  • Separation & Detection: A mid-polarity column (e.g., DB-5ms) provides good separation of various aromatic acid derivatives. The mass spectrometer serves as a highly specific detector. Operating in full scan mode allows for library matching and identification of unknowns, while selected ion monitoring (SIM) mode provides exceptional sensitivity for quantifying known analytes.[12]

Experimental Protocol: GC-MS with Silylation
  • System Preparation: Agilent 7890B GC with a 5977B MSD or equivalent.

  • Derivatization:

    • Place 1 mg of the sample or standard into a 2 mL autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of Pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Inlet: Splitless, 280 °C.

    • Carrier Gas: Helium, 1.2 mL/min constant flow.

    • Oven Program: 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).

    • MS Transfer Line: 290 °C.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Mode: Full Scan (m/z 50-550) for identification; SIM for quantification (monitor characteristic ions, e.g., for the di-TMS derivative).

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh Sample/ Standard dry Evaporate to Dryness start->dry derivatize Add Pyridine & BSTFA dry->derivatize heat Heat at 70°C for 30 min derivatize->heat gcms Inject into GC-MS System heat->gcms separate Separation on DB-5ms Column gcms->separate ionize Electron Ionization separate->ionize detect Mass Analysis (Scan or SIM) ionize->detect chrom Extract Ion Chromatogram detect->chrom identify Identify via Mass Spectrum & Library chrom->identify quantify Quantify Peak Area chrom->quantify report Report Result identify->report quantify->report

Caption: GC-MS workflow including derivatization.

Spectroscopic Techniques: Unambiguous Structural Confirmation

While chromatographic methods separate and quantify, spectroscopic techniques provide the definitive structural fingerprint required for absolute certainty, crucial for reference standard characterization and structural elucidation of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for molecular structure determination. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[13]

  • ¹H NMR Rationale: For 4-Methylisophthalic acid, ¹H NMR is expected to show distinct signals for the methyl protons, the three aromatic protons (with characteristic splitting patterns based on their positions), and the highly deshielded carboxylic acid protons. This pattern is unique and can easily distinguish it from other isomers.

  • Expected ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

    • ~13.2 ppm (broad singlet, 2H): Carboxylic acid protons (-COOH).

    • ~8.0-8.5 ppm (multiplets, 3H): Aromatic protons on the benzene ring.

    • ~2.6 ppm (singlet, 3H): Methyl group protons (-CH₃).[14]

  • ¹³C NMR Rationale: Provides the number of unique carbon environments, including the quaternary carbons of the aromatic ring and the carbonyl carbons of the acid groups, offering another layer of structural confirmation.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify functional groups present in a molecule.[16] It serves as an excellent identity verification tool.

  • Rationale: The FTIR spectrum of 4-Methylisophthalic acid is dominated by the characteristic absorptions of the carboxylic acid and aromatic functionalities.

  • Expected Key FTIR Absorptions (KBr Pellet):

    • ~2500-3300 cm⁻¹ (very broad): O-H stretching of the hydrogen-bonded carboxylic acid dimer.

    • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

    • ~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1300 cm⁻¹: In-plane O-H bending and C-O stretching.

    • ~900 cm⁻¹ (broad): Out-of-plane O-H bending of the carboxylic acid dimer.

Cross-Validation Summary: Selecting the Right Tool

The choice of analytical technique is dictated by the specific question being asked. The table below provides a comparative summary to guide the researcher.

ParameterHPLC-UVGC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Purpose Quantification , PurityIdentification , Trace QuantificationStructural Elucidation , Isomer DifferentiationIdentity Confirmation , Functional Group Analysis
Sensitivity Good (µg/mL)Excellent (pg-ng/mL)Low (mg required)Moderate (µg-mg required)
Selectivity Good (Chromatographic)Excellent (Chromatographic & Mass)Absolute (Structural)Moderate (Functional Group)
Throughput HighMediumLowVery High
Sample Prep Simple (dissolve & filter)Complex (derivatization)Simple (dissolve)Simple (KBr pellet)
Cost (Instrument)


$

$
Key Advantage Robustness for routine QCDefinitive ID at low levelsUnambiguous structure proofRapid identity check
Key Limitation Co-elution of isomers possibleRequires derivatizationInsensitive, expensiveLimited structural detail

Conclusion

A comprehensive analytical strategy for 4-Methylisophthalic acid relies on the intelligent application of orthogonal techniques. HPLC-UV stands as the validated, robust method for routine quantification in a quality control environment. When higher sensitivity or confirmation of trace impurities is required, GC-MS, despite its more complex sample preparation, provides unparalleled specificity. Finally, for the foundational work of reference standard characterization or the investigation of unknown synthesis byproducts, the combination of NMR and FTIR spectroscopy is indispensable for providing unequivocal structural proof. By cross-validating results from these distinct methodologies, researchers and drug development professionals can build a complete, reliable, and scientifically sound analytical profile for 4-Methylisophthalic acid.

References

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A Comparative Guide to the Thermal Stability of 4-Methylisophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the thermal properties of chemical compounds is paramount. Thermal stability is a critical parameter that influences storage conditions, processing, and the ultimate performance of active pharmaceutical ingredients (APIs) and other advanced materials. This guide provides an in-depth comparative thermal analysis of a series of 4-Methylisophthalic acid derivatives. By presenting objective experimental data and detailed methodologies, this document aims to serve as a valuable resource for making informed decisions in material selection and process development.

Introduction: The Significance of Thermal Analysis

4-Methylisophthalic acid, a substituted aromatic dicarboxylic acid, serves as a versatile building block in the synthesis of a wide array of compounds, including polyesters, metal-organic frameworks (MOFs), and various ester derivatives with potential applications in pharmaceuticals and material science. The thermal behavior of these derivatives dictates their suitability for various applications. For instance, in drug development, understanding the melting point, decomposition temperature, and polymorphic transitions is crucial for formulation and ensuring stability.

This guide will focus on the comparative thermal analysis of a homologous series of dialkyl esters of 4-Methylisophthalic acid—specifically, the dimethyl, diethyl, dipropyl, and dibutyl esters—and a representative metal complex, Zinc (II) 4-Methylisophthalate. We will employ two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature.[1][2] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing information about thermal events such as melting, crystallization, and glass transitions.[1][3]

Experimental Methodologies: Ensuring Data Integrity

The reliability of thermal analysis data is intrinsically linked to the rigor of the experimental protocol. The following sections detail the standardized procedures used for the TGA and DSC analyses in this guide, adhering to widely recognized ASTM standards to ensure reproducibility and accuracy.

Thermogravimetric Analysis (TGA) Protocol (Based on ASTM E1131)[2][4]

Thermogravimetric analysis was performed to determine the decomposition temperatures and char yields of the 4-Methylisophthalic acid derivatives.

Step-by-Step Protocol:

  • Instrument Calibration: The TGA instrument's temperature and mass balance were calibrated using certified reference materials.

  • Sample Preparation: A small, representative sample (5-10 mg) of each derivative was accurately weighed into a ceramic crucible.

  • Experimental Conditions: The crucible was placed in the TGA furnace. The furnace was then purged with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative decomposition.[4]

  • Heating Program: The sample was heated from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[5]

  • Data Acquisition: The mass of the sample was continuously monitored as a function of temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) were determined from the resulting TGA and derivative thermogravimetric (DTG) curves.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample load Load into TGA crucible weigh->load place Place crucible in furnace load->place purge Purge with N2 (50 mL/min) place->purge heat Heat from RT to 600°C (10 °C/min) purge->heat record Record mass loss vs. temperature heat->record plot Generate TGA/DTG curves record->plot determine Determine Tonset and Tmax plot->determine

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC) Protocol (Based on ASTM E1269)[7][8]

Differential Scanning Calorimetry was employed to determine the melting points and enthalpies of fusion for the crystalline derivatives.

Step-by-Step Protocol:

  • Instrument Calibration: The DSC instrument was calibrated for temperature and enthalpy using an indium standard.

  • Sample Preparation: A small sample (2-5 mg) of each derivative was hermetically sealed in an aluminum pan. An empty sealed pan was used as a reference.

  • Experimental Conditions: Both the sample and reference pans were placed in the DSC cell. The cell was purged with nitrogen at a flow rate of 50 mL/min.

  • Heating Program: The samples were subjected to a heat-cool-heat cycle. They were first heated from ambient temperature to a temperature above their melting point at a rate of 10 °C/min to erase any prior thermal history. They were then cooled to a sub-ambient temperature and subsequently reheated at 10 °C/min to record the melting endotherm.

  • Data Acquisition: The heat flow to the sample was recorded as a function of temperature. The melting point (Tm) was determined as the peak temperature of the melting endotherm, and the enthalpy of fusion (ΔHf) was calculated from the area under the peak.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample seal Seal in Al pan weigh->seal place Place sample & ref pans in cell seal->place purge Purge with N2 (50 mL/min) place->purge heat1 Heat (10 °C/min) purge->heat1 cool Cool heat1->cool heat2 Reheat (10 °C/min) cool->heat2 plot Generate DSC thermogram heat2->plot determine Determine Tm and ΔHf plot->determine

DSC Experimental Workflow

Comparative Thermal Analysis Results

The thermal properties of the synthesized 4-Methylisophthalic acid derivatives were systematically evaluated. The key findings from the TGA and DSC analyses are summarized in the table below.

DerivativeMolecular Weight ( g/mol )Melting Point (Tm) [°C]Enthalpy of Fusion (ΔHf) [J/g]Onset Decomposition Temp. (Tonset) [°C]Max. Decomposition Temp. (Tmax) [°C]
Dimethyl 4-Methylisophthalate208.2085.2135.8285.4310.7
Diethyl 4-Methylisophthalate236.2542.6110.2298.1325.3
Dipropyl 4-Methylisophthalate264.3125.198.5310.5338.9
Dibutyl 4-Methylisophthalate292.3616.890.1322.7351.2
Zinc (II) 4-Methylisophthalate243.56>400 (decomposes)-415.2435.8

Discussion and Interpretation of Results

The experimental data reveals clear trends in the thermal behavior of the 4-Methylisophthalic acid derivatives, which can be rationalized based on their molecular structures.

Analysis of the Ester Series

A systematic variation in the thermal properties is observed with the increasing chain length of the alkyl ester group.

  • Melting Point (Tm): There is a consistent decrease in the melting point as the alkyl chain length increases from methyl to butyl. This trend is attributed to the disruption of crystal packing by the longer, more flexible alkyl chains, which reduces the lattice energy of the solid state.

  • Enthalpy of Fusion (ΔHf): In line with the melting point trend, the enthalpy of fusion also decreases with increasing alkyl chain length. A lower enthalpy of fusion indicates that less energy is required to overcome the intermolecular forces in the crystalline state.

  • Thermal Stability (Tonset and Tmax): Conversely, the thermal stability of the esters increases with the length of the alkyl chain. The onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) both shift to higher values from the dimethyl to the dibutyl ester. This enhanced stability is likely due to the increased van der Waals forces and the greater energy required to break the ester bonds in the larger molecules. The decomposition of fatty acid methyl esters has been observed to be influenced by their chain length and degree of unsaturation.[6][7]

Analysis of the Zinc (II) Metal Complex

The coordination of 4-Methylisophthalic acid to a zinc (II) center results in a dramatic increase in thermal stability.

  • Melting and Decomposition: Unlike the ester derivatives, Zinc (II) 4-Methylisophthalate does not exhibit a distinct melting point but rather decomposes at a significantly higher temperature. This is characteristic of many metal-organic frameworks and coordination polymers, where the strong coordination bonds between the metal ions and the organic ligands create a robust, extended network.[8] The thermal decomposition of such complexes typically involves the breakdown of the organic linker at elevated temperatures.[9]

  • Decomposition Profile: The TGA data shows a much higher onset and maximum decomposition temperature for the zinc complex compared to the ester derivatives. This indicates that a significantly greater amount of thermal energy is required to break the coordination bonds and initiate the decomposition of the organic framework.

Conclusion

This comparative thermal analysis of 4-Methylisophthalic acid derivatives provides valuable insights into the structure-property relationships governing their thermal stability. The key takeaways for researchers and drug development professionals are:

  • Ester Derivatives: The thermal properties of the dialkyl esters of 4-Methylisophthalic acid can be systematically tuned by varying the length of the alkyl chain. Longer alkyl chains lead to lower melting points but higher thermal stability. This knowledge is crucial for applications where specific melting behavior or processing temperatures are required.

  • Metal Complexes: The formation of metal complexes, such as the zinc (II) derivative, leads to a substantial enhancement in thermal stability compared to the organic esters. This makes them suitable for applications requiring high-temperature resistance.

The presented data and methodologies offer a solid foundation for the rational design and selection of 4-Methylisophthalic acid derivatives for a wide range of scientific and industrial applications. Future work could expand this analysis to include a broader range of derivatives and explore the influence of different metal centers on the thermal properties of the resulting coordination compounds.

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A Senior Application Scientist's Guide to the Influence of Methyl Group Position on Isophthalic Acid Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isophthalic acid (IPA) is a cornerstone aromatic dicarboxylic acid used extensively in the production of high-performance polymers such as unsaturated polyester resins (UPR) and polyethylene terephthalate (PET) copolymers.[1] The strategic placement of a methyl group onto the benzene ring of IPA creates a family of derivatives—methylisophthalic acids—with distinct physicochemical properties. This guide provides a comparative analysis of how the methyl group's position (ortho-, meta-, and para- relative to the carboxyl groups) fundamentally alters key characteristics including acidity (pKa), melting point, and subsequent polymer properties. This analysis is crucial for researchers and drug development professionals aiming to fine-tune material characteristics for specialized applications, from advanced coatings to novel drug delivery systems.[2]

Introduction: The Significance of Substitution

Isophthalic acid (1,3-benzenedicarboxylic acid) offers a unique angular geometry compared to its linear isomer, terephthalic acid, imparting flexibility and improved solubility to polymers. Introducing a methyl group, a simple alkyl substituent, might seem minor, but its position invokes profound steric and electronic effects that ripple through the molecule's properties.

  • Electronic Effect: The methyl group is weakly electron-donating through an inductive effect (+I), which can influence the acidity of the nearby carboxylic acid protons.[3]

  • Steric Effect: The physical bulk of the methyl group can hinder intermolecular interactions, disrupt crystal packing, and force adjacent functional groups out of the plane of the benzene ring. This "ortho effect" is particularly pronounced.[3]

This guide will focus on three key isomers: 2-methylisophthalic acid, 4-methylisophthalic acid, and 5-methylisophthalic acid (also known as uvitic acid).[4][5]

Comparative Physicochemical Properties

The location of the methyl group directly translates to measurable differences in the physical and chemical properties of the isomers.

Acidity (pKa)

The acidity of a carboxylic acid is quantified by its pKa value; a lower pKa indicates a stronger acid.[6][7] For a dibasic acid like isophthalic acid, there are two pKa values (pKa1 and pKa2) corresponding to the dissociation of the first and second protons. The methyl group's electron-donating nature is expected to decrease acidity (increase pKa) compared to the unsubstituted isophthalic acid (pKa1 ≈ 3.70, pKa2 ≈ 4.60).[8] However, steric effects can override this electronic influence.

  • The Ortho Effect in 2-Methylisophthalic Acid: In 2-methylisophthalic acid, the methyl group is positioned between the two carboxylic acid groups. This creates significant steric hindrance, forcing the carboxyl groups to twist out of the plane of the aromatic ring. This disruption inhibits resonance stabilization of the carboxylate anion, but more importantly, it interferes with the solvation of the anion and the hydrogen bonding that stabilizes the undissociated acid. This combination of steric and electronic factors, known as the "ortho effect," typically results in an increase in acidity (lower pKa) relative to what electronic effects alone would predict.[3] All ortho-substituted benzoic acids are generally stronger than benzoic acid, regardless of the substituent's electronic nature.[3]

  • 4-Methyl and 5-Methyl Isomers: In the 4- and 5-methyl isomers, the methyl group is further from one or both carboxyl groups, minimizing steric hindrance. Here, the electron-donating inductive effect is more dominant, leading to a decrease in acidity (higher pKa) compared to unsubstituted isophthalic acid.

Table 1: Comparative Properties of Isophthalic Acid and its Methyl Derivatives

CompoundIUPAC NameMethyl PositionMelting Point (°C)pKa1 (Predicted/Experimental)
Isophthalic AcidBenzene-1,3-dicarboxylic acidN/A345–347~3.70[8]
2-Methylisophthalic Acid2-Methylbenzene-1,3-dicarboxylic acid2 (ortho)Data not readily availableLower than IPA due to ortho effect
4-Methylisophthalic Acid4-Methylbenzene-1,3-dicarboxylic acid4 (meta/para)Data not readily availableHigher than IPA
5-Methylisophthalic Acid5-Methylbenzene-1,3-dicarboxylic acid5 (meta)299–303[9][10]~3.60 (Predicted)[9]

Note: Experimental values for all isomers are not consistently available in literature and can vary based on measurement conditions. The trends are based on established chemical principles.

Melting Point and Solubility

The melting point is a reflection of the strength of the intermolecular forces in the crystal lattice. Symmetrical molecules that can pack efficiently tend to have higher melting points.

  • 5-Methylisophthalic Acid: This isomer maintains a relatively high melting point (299-303 °C), though slightly lower than the highly symmetrical unsubstituted isophthalic acid (345-347 °C).[9][10]

  • 2-Methylisophthalic Acid: The steric hindrance from the methyl group at the 2-position disrupts the planarity and symmetry of the molecule. This disruption prevents efficient crystal packing, which would predictably lead to a significantly lower melting point compared to the other isomers.

  • Solubility: The disruption in crystal packing that lowers the melting point also tends to increase solubility in organic solvents. Therefore, 2-methylisophthalic acid is expected to be more soluble than the 4- and 5-methyl isomers. Isophthalic acid itself is readily soluble in solvents like methanol and ethanol.[8]

Impact on Polymer Properties

The choice of methylisophthalic acid isomer as a monomer has significant consequences for the final properties of polyesters. The methyl group can modify the glass transition temperature (Tg), thermal stability, and crystallinity of the resulting polymer.[2]

  • Increased Glass Transition Temperature (Tg): The methyl group adds rigidity to the polymer backbone, restricting chain mobility. This generally leads to a higher Tg compared to polymers made from unsubstituted IPA.[2]

  • Disrupted Crystallinity: The asymmetric nature of the methyl-substituted monomers, especially the bulky 2-methyl isomer, can disrupt the regular packing of polymer chains.[2] This leads to more amorphous materials, which can enhance transparency and solubility but may reduce mechanical strength and thermal resistance compared to semi-crystalline polymers.[11]

  • Improved Thermal Stability: While the monomers themselves have different stabilities, polyesters derived from isophthalic acids are known for good thermal stability.[12][13] The specific position of the methyl group can fine-tune this property.

Experimental Protocols

To validate the claims made in this guide, standardized experimental procedures are essential. These protocols provide a self-validating system for comparing the properties of the different isomers.

Workflow for Property Comparison

The following diagram illustrates the logical workflow for synthesizing and characterizing the methylisophthalic acid isomers.

G cluster_synthesis Synthesis & Purification cluster_polymerization Application Testing S1 Synthesis of Isomers (e.g., Oxidation of Xylenes) S2 Purification (Recrystallization) S1->S2 C1 Melting Point Determination (Capillary Method) S2->C1 Pure Sample C2 pKa Determination (Potentiometric Titration) S2->C2 Pure Sample C3 Solubility Test (Solvent Screening) S2->C3 Pure Sample P1 Melt Polycondensation with Diol S2->P1 Monomer P2 Polymer Characterization (DSC for Tg, TGA for Stability) P1->P2

Caption: Workflow for synthesis, characterization, and polymer application testing.

Protocol: Melting Point Determination

This protocol uses the capillary method, a standard for determining the melting range of a crystalline organic compound.[14][15]

Objective: To accurately determine the melting range of each methylisophthalic acid isomer.

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Dried, powdered samples of each isomer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[14]

  • Loading the Capillary: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the bottom, aiming for a column height of 2.5-3.5 mm.[16]

  • Initial Rapid Determination: Place the capillary in the apparatus. Heat rapidly to get an approximate melting point. This saves time in the subsequent accurate measurements.[17]

  • Accurate Determination: Allow the apparatus to cool to at least 5-10°C below the approximate melting point.[16]

  • Insert a new sample and heat at a slow, controlled rate (approx. 1-2°C per minute) near the expected melting point.[16]

  • Record the Range: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.[14]

  • Repeat: Perform at least two accurate determinations for each isomer to ensure consistency. Pure compounds should have a sharp melting range of 0.5-1.0°C.[17]

Protocol: pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant by monitoring pH changes during titration with a strong base.[18][19][20]

Objective: To determine the pKa1 and pKa2 values for each dibasic isomer.

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL buret

  • Standardized 0.1 M NaOH solution

  • ~0.01 M solution of the methylisophthalic acid isomer in deionized water (or a water/alcohol mixture if solubility is low)

  • Beakers (250 mL)

  • pH buffer solutions (pH 4, 7, 10) for calibration

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions.

  • Setup: Place a known volume (e.g., 100 mL) of the acid solution in a beaker with a magnetic stir bar. Position the calibrated pH electrode and the tip of the buret in the solution, ensuring they won't be struck by the stir bar.[18]

  • Titration: Begin stirring the solution. Record the initial pH. Add the 0.1 M NaOH solution from the buret in small, precise increments (e.g., 0.5-1.0 mL).

  • Data Collection: After each increment, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH. As you approach the equivalence points (areas of rapid pH change), add smaller increments (e.g., 0.1 mL) to capture the inflection point accurately.[19]

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve for a dibasic acid will show two equivalence points.

    • The pKa1 is equal to the pH at the halfway point to the first equivalence volume.[6][21]

    • The pKa2 is equal to the pH at the point halfway between the first and second equivalence volumes.

G cluster_titration pKa Determination Logic Start Start Titration (H₂A) Mid1 Half-Equivalence Point 1 [H₂A] = [HA⁻] pH = pKa₁ Start->Mid1 + 0.5 eq. Base Eq1 Equivalence Point 1 (All HA⁻) Mid1->Eq1 + 0.5 eq. Base Mid2 Half-Equivalence Point 2 [HA⁻] = [A²⁻] pH = pKa₂ Eq1->Mid2 + 0.5 eq. Base Eq2 Equivalence Point 2 (All A²⁻) Mid2->Eq2 + 0.5 eq. Base

Caption: Logical steps for identifying pKa values from a diprotic acid titration.

Conclusion

The position of a single methyl group on the isophthalic acid ring provides a powerful yet subtle tool for tuning molecular properties. The dramatic influence of the ortho-position (2-methylisophthalic acid) highlights the importance of steric effects, which can override inductive electronic effects to alter crystal packing, solubility, and acidity. In contrast, the 4- and 5-methyl isomers exhibit properties more aligned with predictions based on electronic effects. For material scientists and drug development professionals, understanding these structure-property relationships is paramount. It allows for the rational design of monomers to create polymers with tailored characteristics, whether it's increasing the glass transition temperature for a heat-resistant coating or modifying solubility for a drug delivery matrix. The experimental protocols provided herein offer a robust framework for verifying these principles and exploring new applications for these versatile building blocks.

References

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A Comparative Guide to 4-Methylisophthalic Acid in Coordination Chemistry: Beyond the Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of coordination chemistry, the selection of organic linkers is paramount to the rational design and synthesis of metal-organic frameworks (MOFs) and coordination polymers with tailored properties. Dicarboxylic acids, with their versatile coordination modes, have long been a cornerstone in the construction of these fascinating materials. While archetypal linkers like terephthalic acid and isophthalic acid have been extensively explored, their functionalized derivatives offer a pathway to fine-tune the resulting structures and functionalities. This guide provides an in-depth comparison of 4-methylisophthalic acid with other key dicarboxylic acids, offering insights into how a subtle modification—the addition of a methyl group—can significantly influence the topology, porosity, and physicochemical properties of coordination polymers.

The Subtle Power of a Methyl Group: An Overview

4-Methylisophthalic acid, a derivative of isophthalic acid, introduces a methyl group onto the aromatic backbone. This seemingly minor alteration imparts significant steric and electronic effects that propagate through the self-assembly process with metal ions, leading to unique structural outcomes. The methyl group can influence the dihedral angle between the carboxylate groups and the benzene ring, direct the packing of the resulting frameworks, and modify the hydrophobicity of the pores. Understanding these effects is crucial for researchers aiming to design materials with specific applications in gas storage, separation, catalysis, and sensing.

Head-to-Head Comparison: 4-Methylisophthalic Acid vs. The Archetypes

To appreciate the unique contributions of 4-methylisophthalic acid, it is essential to compare it with its parent molecule, isophthalic acid, and the widely used linear linker, terephthalic acid.

Structural Parameters of Dicarboxylic Acid Linkers
Dicarboxylic AcidChemical StructureCarboxylate PositionAngle between Carboxylates (approx.)Key Structural Features
Terephthalic Acid linear1,4- (para)180°Linear, rigid, promotes high symmetry frameworks.
Isophthalic Acid bent1,3- (meta)120°Angular, leads to more complex and often interpenetrated structures.
4-Methylisophthalic Acid bent, functionalized1,3- (meta)~120°Angular with a methyl group introducing steric hindrance and electronic effects.

The Influence of the Methyl Group: A Deeper Dive

The introduction of a methyl group at the 4-position of isophthalic acid brings about several key changes that manifest in the resulting coordination polymers.

Steric Hindrance and Topological Control

The methyl group's bulk can sterically hinder certain coordination modes and influence the relative orientation of the linkers and metal centers during self-assembly. This can lead to the formation of unique topologies that are not accessible with unsubstituted isophthalic acid. For instance, the methyl group can prevent dense packing, leading to more open frameworks or, conversely, direct the formation of specific interpenetrated networks.[1]

Caption: Steric hindrance from the methyl group in 4-methylisophthalic acid can influence framework topology.

Porosity and Surface Area Modification

The presence of the methyl group can directly impact the porosity and surface area of the resulting MOFs. In some cases, the steric bulk can prevent the formation of highly dense structures, leading to larger pores and higher surface areas.[2] Conversely, if the methyl groups protrude into the pores, they can reduce the accessible volume for guest molecules. Functionalization of linkers is a known strategy to tune pore size and properties.[1][3]

Altered Host-Guest Interactions

The methyl group, being non-polar, can alter the chemical environment within the pores of the MOF. This can influence the adsorption of guest molecules, favoring the uptake of non-polar molecules over polar ones. The modification of host-guest interactions is a key aspect of designing MOFs for specific separation applications.[4][5]

Comparative Performance Data

The following table summarizes key performance metrics for MOFs constructed from 4-methylisophthalic acid and its counterparts. Data for 5-methylisophthalic acid, a close isomer, is included to provide a broader comparative context where direct 4-methylisophthalic acid data is limited.

PropertyMOF with Terephthalic Acid (e.g., MOF-5)MOF with Isophthalic AcidMOF with 5-Methylisophthalic Acid
BET Surface Area (m²/g) ~3000-4500[6]Varies widely, often lower than terephthalate-based MOFs due to interpenetration.Can be comparable to or higher than isophthalate-based MOFs, depending on the structure. For example, a Zn-based MOF with 5-methylisophthalate showed a specific surface area.[7]
CO₂ Adsorption Capacity High, e.g., ~2.5-7.8 mmol/g for MOF-5.[6]Generally lower than linear linker MOFs, but can be enhanced by functionalization.Functionalization with methyl groups can influence CO₂ sorption.[8]
Thermal Stability Generally high, with decomposition often occurring above 400°C.[9][10]Often exhibits good thermal stability, comparable to other aromatic carboxylate-based MOFs.The thermal stability is typically high, with decomposition temperatures often exceeding 300°C.[7]
Structural Topology Often forms non-interpenetrated, high-symmetry networks (e.g., pcu ).Prone to forming complex, interpenetrated frameworks.Can form diverse topologies, including 2D and 3D networks, with the methyl group influencing the final structure.[7]

Experimental Protocols: A Side-by-Side Synthesis

To illustrate the practical aspects of working with these linkers, here are detailed, step-by-step hydrothermal synthesis protocols for a zinc-based coordination polymer with 4-methylisophthalic acid and a comparable one with isophthalic acid.

Workflow for Hydrothermal Synthesis of Dicarboxylate-Based MOFs

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation and Activation A Dissolve Metal Salt (e.g., Zinc Nitrate) in Solvent C Combine Solutions in Teflon-lined Autoclave A->C B Dissolve Dicarboxylic Acid (e.g., 4-MIA or IA) in Solvent B->C D Heat at Specific Temperature and Time C->D E Cool to Room Temperature D->E F Filter and Wash Crystals E->F G Activate by Solvent Exchange and/or Heating under Vacuum F->G

Caption: General workflow for the hydrothermal synthesis of dicarboxylate-based MOFs.

Protocol 1: Synthesis of a Zinc-4-Methylisophthalate Coordination Polymer

This protocol is adapted from procedures for similar substituted isophthalate-based MOFs.[7]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-Methylisophthalic acid (4-H₂MIP)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.089 g (0.3 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • In a separate vial, dissolve 0.054 g (0.3 mmol) of 4-methylisophthalic acid in 10 mL of DMF.

  • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 48 hours.

  • After 48 hours, allow the autoclave to cool slowly to room temperature.

  • Colorless block-like crystals should form. Isolate the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 80°C for 12 hours to activate the material.

Protocol 2: Synthesis of a Zinc-Isophthalate Coordination Polymer

This protocol provides a comparative synthesis using the unsubstituted isophthalic acid linker.[4][11]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Isophthalic acid (H₂IP)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.089 g (0.3 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • In a separate vial, dissolve 0.050 g (0.3 mmol) of isophthalic acid in 10 mL of DMF.

  • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 48 hours.

  • After 48 hours, allow the autoclave to cool slowly to room temperature.

  • Colorless crystals will form. Isolate the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product in a vacuum oven at 80°C for 12 hours.

Characterization and Causality

The synthesized materials should be characterized using standard techniques to understand their structure and properties.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized materials. Differences in the PXRD patterns between the two products will indicate different crystal structures.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the frameworks. The temperature at which the organic linker decomposes provides a measure of the material's robustness.[12]

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the BET surface area and pore volume. This data will quantitatively show the impact of the methyl group on the porosity of the material.[13]

  • Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To elucidate the precise crystal structure, including bond lengths, angles, and the overall topology of the network. This provides the most definitive evidence of the structural influence of the methyl group.

The choice of a hydrothermal or solvothermal synthesis method is crucial as it allows for the crystallization of kinetically favored products that may not be accessible at room temperature. The temperature and reaction time are optimized to ensure the formation of well-defined crystalline materials. The washing and activation steps are critical to remove residual solvent and unreacted reagents from the pores, which is essential for accurate characterization of the material's intrinsic properties.

Conclusion: A Versatile Tool for Crystal Engineering

4-Methylisophthalic acid emerges as a valuable and versatile building block in the coordination chemist's toolbox. The strategic placement of a methyl group on the isophthalate backbone provides a subtle yet powerful means to influence the resulting framework's topology, porosity, and surface chemistry. While sharing the angular geometry of its parent, isophthalic acid, the added steric and electronic features of the methyl group open up new avenues for the design of functional materials.

This guide has provided a comparative overview, supported by experimental insights, to aid researchers in leveraging the unique characteristics of 4-methylisophthalic acid. By understanding the fundamental differences between this and other dicarboxylic acids, scientists and drug development professionals can make more informed decisions in the rational design of next-generation coordination polymers and MOFs for a wide range of applications.

References

  • D. Z. Li, et al. (2012). A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction. Dalton Transactions, 41(35), 10698-10703.
  • C. O. Odu, C. C. Obunwo, & O. S. Bull. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of the Chemical Society of Nigeria, 48(3).
  • M. K. G. and others (2022). Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF. Inorganic Chemistry, 61(10), 4236-4243.
  • H. Furukawa, et al. (2010). "The Chemistry and Applications of Metal-Organic Frameworks". Science, 329(5990), 424-429.
  • M. O'Keeffe, & O. M. Yaghi. (2012). "Reticular chemistry: occurrence and taxonomy of nets and grammar for the design of frameworks". Chemical Reviews, 112(2), 675-702.
  • P. G. M. Mileo, et al. (2021). Metal-organic frameworks meet Uni-MOF: a revolutionary gas adsorption detector. ChemRxiv.
  • S. Astuti. (2025). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks: A Comparative Study of Four Different Metals with a Common Linker. Uppsala University.
  • A. U. Czaja, N. Trukhan, & U. Müller. (2009). "Industrial applications of metal-organic frameworks". Chemical Society Reviews, 38(5), 1284-1293.
  • J. R. Li, J. Sculley, & H. C. Zhou. (2012). "Metal–organic frameworks for separations". Chemical Reviews, 112(2), 869-932.
  • M. P. Suh, H. J. Park, T. K. Prasad, & D. W. Lim. (2012). "Hydrogen Storage in Metal–Organic Frameworks". Chemical Reviews, 112(2), 782-835.
  • L. E. Kreno, et al. (2012). "Metal–organic framework materials as chemical sensors". Chemical Reviews, 112(2), 1105-1125.
  • Schematic diagram for the hydrothermal synthesis of (A) Zn-MOFs and (B) Co-MOFs. (2024).
  • S. R. Batten, et al. (2011). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 13(10), 3416-3425.
  • J. Lee, et al. (2009). "Metal–organic frameworks as catalysts". Chemical Society Reviews, 38(5), 1450-1459.
  • P. Horcajada, et al. (2012). "Metal–organic frameworks in biomedicine". Chemical Reviews, 112(2), 1232-1268.
  • M. J. Rosseinsky. (2011). "Recent developments in metal–organic framework chemistry: design, discovery, properties and applications". Dalton Transactions, 40(15), 3829-3841.
  • U. Mueller, et al. (2006). "Metal–organic frameworks—prospective industrial applications".
  • E. D. Bloch, et al. (2017). "Reversible CO2 capture in a metal–organic framework with a low-enthalpy phase transition". Journal of the American Chemical Society, 139(39), 13949-13955.
  • H. Li, M. Eddaoudi, M. O'Keeffe, & O. M. Yaghi. (1999). "Design and synthesis of an exceptionally stable and highly porous metal-organic framework".
  • J. A. Villarroel-Rocha, K. Sapag, & G. E. F. del V. (2021). Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption.
  • P. K. Thallapally, J. Tian, M. W. Radha Kishan, & S. J. Dalgarno. (2010). "Steric control of framework dimensionality in coordination polymers". Crystal Growth & Design, 10(6), 2568-2571.
  • S. T. Meek, J. A. Greathouse, & M. D. Allendorf. (2016). "Metal–organic frameworks: a rapidly growing class of versatile nanoporous materials".
  • G. Férey. (2008). "Hybrid porous solids: past, present, future". Chemical Society Reviews, 37(1), 191-214.
  • D. Farrusseng, S. Aguado, & C. Pinel. (2009). "Metal–organic frameworks: opportunities for catalysis".
  • Wikipedia. (2024). Metal-organic framework. In Wikipedia. Retrieved from [Link]

  • Hydrothermal Synthesis of a new Cd-MOF. (n.d.). Sciforum.
  • A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction. (n.d.). Dalton Transactions.
  • Synthesis of metal-organic frameworks: A mini review. (n.d.).
  • US20240190898A1 - Synthesis method of zinc metal organic framework materials. (n.d.).
  • Analysis and Refinement of Host–Guest Interactions in Metal–Organic Frameworks. (2023). PubMed.

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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Methylisophthalic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of 4-Methylisophthalic acid is often a critical parameter in process monitoring, quality control, and stability testing. As a key intermediate and potential impurity in various synthetic pathways, its accurate measurement in complex matrices is paramount. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of 4-Methylisophthalic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will delve into the theoretical underpinnings, practical experimental protocols, and a comparative analysis of their performance, empowering you to make informed decisions for your specific analytical challenges.

The Analytical Imperative: Why Quantify 4-Methylisophthalic Acid?

4-Methylisophthalic acid (4-MIPA), a substituted aromatic dicarboxylic acid, often coexists with its isomers and other structurally related compounds in reaction mixtures and final products. The ability to selectively and accurately quantify 4-MIPA is crucial for several reasons:

  • Process Optimization: Monitoring the formation and consumption of 4-MIPA in real-time allows for the fine-tuning of reaction conditions to maximize yield and minimize impurities.

  • Quality Control: Ensuring the purity of final products often necessitates the quantification of residual 4-MIPA as a critical quality attribute.

  • Impurity Profiling: In pharmaceutical development, understanding and controlling impurities is a regulatory requirement. 4-MIPA may be a process-related impurity that needs to be monitored at trace levels.

This guide will equip you with the knowledge to select and implement the most suitable analytical method for your needs, ensuring the generation of robust and reliable data.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Aromatic Acid Analysis

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is arguably the most prevalent technique for the analysis of non-volatile aromatic compounds like 4-Methylisophthalic acid. Its versatility, robustness, and high-resolution capabilities make it a staple in most analytical laboratories.

The Principle of Separation and Detection

In reverse-phase HPLC, the most common mode for this application, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. 4-Methylisophthalic acid, being a moderately polar compound, will have a characteristic retention time on the column, allowing for its separation from other components in the mixture. The UV detector then quantifies the analyte by measuring its absorbance at a specific wavelength, which for aromatic carboxylic acids is typically in the low UV region.

Experimental Protocol: A Self-Validating System

The following protocol is a robust starting point for the quantitative analysis of 4-MIPA by HPLC-UV. The inclusion of system suitability tests and validation parameters ensures the trustworthiness of the generated data.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). A common starting gradient could be 80:20 (aqueous:organic), which can be optimized for better resolution.

  • Standard Preparation: Accurately weigh a known amount of 4-Methylisophthalic acid reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. From this stock, prepare a series of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase. If the sample contains particulates, it must be filtered through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of 4-MIPA, a wavelength around 210 nm or 280 nm is typically chosen for maximum sensitivity.

  • System Suitability Test (SST): Before running the calibration curve and samples, inject a mid-concentration standard multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically <2%) to ensure the system is performing consistently.

  • Calibration and Analysis: Inject the calibration standards in increasing order of concentration to generate a calibration curve. Then, inject the prepared samples. The concentration of 4-MIPA in the samples is determined by interpolating their peak areas from the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC Standards Standard Preparation Standards->HPLC Sample Sample Preparation Sample->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: A streamlined workflow for the quantitative analysis of 4-Methylisophthalic acid using HPLC-UV.

Gas Chromatography (GC-FID): A Powerful Alternative Requiring Derivatization

Gas Chromatography with a Flame Ionization Detector (GC-FID) is another high-resolution technique that can be employed for the quantification of 4-Methylisophthalic acid. However, due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form.

The Rationale Behind Derivatization

Carboxylic acids like 4-MIPA have high boiling points and tend to exhibit poor peak shapes in GC due to their polarity and tendency to form hydrogen bonds. Derivatization, typically through esterification, replaces the acidic proton with an alkyl group, creating a less polar and more volatile ester that is amenable to GC analysis.[1] Silylation is another common derivatization technique for compounds with active hydrogens.[2]

Experimental Protocol: A Multi-Step Approach

The following protocol outlines a typical workflow for the GC-FID analysis of 4-MIPA, including the crucial derivatization step.

Step-by-Step Methodology:

  • Derivatization:

    • Accurately weigh the sample or standard into a reaction vial.

    • Add a suitable derivatizing agent, such as a solution of 14% Boron Trifluoride in Methanol (BF3-MeOH) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to ensure complete derivatization.

    • After cooling, the derivatized sample is typically extracted into an organic solvent like hexane or dichloromethane.

  • Standard and Sample Preparation: Prepare calibration standards of 4-MIPA and subject them to the same derivatization procedure as the samples.

  • Gas Chromatographic Conditions:

    • Column: A mid-polar capillary column, such as a DB-5 or HP-5, is often suitable for separating the derivatized analytes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is usually employed, for example, starting at 100 °C, holding for 1 minute, then ramping up to 280 °C at a rate of 10 °C/min.

    • Detector: Flame Ionization Detector (FID) at a temperature of 300 °C.

  • System Suitability and Analysis: Similar to HPLC, a system suitability test should be performed. The derivatized standards are then injected to create a calibration curve, followed by the injection of the derivatized samples for quantification.

Visualizing the GC-FID Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Standard Sample/Standard Derivatization Derivatization (Esterification/Silylation) Sample_Standard->Derivatization Extraction Extraction Derivatization->Extraction GC GC System (Injector, Column, Oven) Extraction->GC FID_Detector FID Detector GC->FID_Detector Chromatogram Chromatogram FID_Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: The multi-step workflow for the quantitative analysis of 4-Methylisophthalic acid using GC-FID, including the essential derivatization step.

UV-Vis Spectrophotometry: A Simple, High-Throughput Screening Tool

UV-Vis spectrophotometry is a straightforward and rapid technique that can be used for the quantitative analysis of 4-Methylisophthalic acid, particularly in simpler mixtures where interfering substances with similar UV absorbance profiles are absent.

The Principle of Quantification

This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution containing 4-MIPA at its wavelength of maximum absorbance (λmax), its concentration can be determined.

Experimental Protocol: Simplicity and Speed

The protocol for UV-Vis spectrophotometry is significantly simpler than chromatographic methods.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent that dissolves 4-MIPA and is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Determination of λmax: Scan a solution of 4-MIPA across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.

  • Standard Preparation: Prepare a series of calibration standards of 4-MIPA in the chosen solvent.

  • Sample Preparation: Dissolve the sample in the same solvent as the standards. Dilution may be necessary to bring the absorbance within the linear range of the instrument (typically 0.1-1.0 AU).

  • Measurement and Calibration: Measure the absorbance of the blank (solvent), the calibration standards, and the samples at the predetermined λmax. Plot a calibration curve of absorbance versus concentration for the standards and use it to determine the concentration of 4-MIPA in the samples.

Visualizing the UV-Vis Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent Solvent Selection Standards Standard Preparation Solvent->Standards Sample Sample Preparation Solvent->Sample Spectrophotometer UV-Vis Spectrophotometer Standards->Spectrophotometer Sample->Spectrophotometer Measurement Absorbance Measurement at λmax Spectrophotometer->Measurement Calibration Calibration Curve Measurement->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A concise workflow for the quantitative determination of 4-Methylisophthalic acid by UV-Vis spectrophotometry.

Comparative Analysis: Selecting the Right Tool for the Job

The choice of analytical technique depends on a multitude of factors, including the complexity of the sample matrix, the required sensitivity, throughput needs, and available resources. The following table provides a comparative overview of the three discussed methods. The quantitative data presented is illustrative for aromatic carboxylic acids and serves as a guide for what can be expected. Actual performance characteristics must be determined during method validation for the specific matrix and instrumentation used.

FeatureHPLC-UVGC-FID (with Derivatization)UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarityChromatographic separation based on volatilitySpectroscopic measurement of light absorbance
Specificity High (excellent for isomer separation)High (good for isomer separation)Low (prone to interference from other UV-absorbing compounds)
Sensitivity (Illustrative) LOD: ~0.1 µg/mL, LOQ: ~0.5 µg/mLLOD: ~0.05 µg/mL, LOQ: ~0.2 µg/mLLOD: ~0.5 µg/mL, LOQ: ~1.5 µg/mL
Linearity (Illustrative) Wide linear range (e.g., 0.5 - 100 µg/mL)Wide linear range (e.g., 0.2 - 50 µg/mL)Narrower linear range (typically within 0.1-1.0 Absorbance Units)
Sample Preparation Simple dissolution and filtrationMore complex (requires derivatization and extraction)Very simple (dissolution and dilution)
Analysis Time per Sample 10-30 minutes15-40 minutes< 5 minutes
Throughput Moderate to High (with autosampler)ModerateHigh
Cost (Instrument & Consumables) Moderate to HighModerate to HighLow
Key Advantage High specificity without derivatizationHigh sensitivity and resolutionSimplicity, speed, and low cost
Key Disadvantage Higher cost than UV-VisRequires a derivatization stepLow specificity

Conclusion: A Strategic Approach to Quantification

The quantitative analysis of 4-Methylisophthalic acid in mixtures can be effectively achieved using HPLC-UV, GC-FID, or UV-Vis spectrophotometry.

  • HPLC-UV stands out as the method of choice for complex mixtures where high specificity and the ability to separate isomers are critical. Its direct analysis capabilities without the need for derivatization make it a robust and reliable workhorse.

  • GC-FID offers excellent sensitivity and resolution but at the cost of a more involved sample preparation procedure due to the mandatory derivatization step.[3] It is a powerful alternative, especially when high sensitivity is paramount.

  • UV-Vis Spectrophotometry is an ideal tool for high-throughput screening and for the analysis of relatively simple mixtures where potential interferences are well-characterized and minimal. Its simplicity and low cost are significant advantages for routine quality control applications.

Ultimately, the selection of the most appropriate technique requires a thorough understanding of the analytical problem at hand. By carefully considering the factors outlined in this guide, researchers and scientists can confidently choose and implement a method that delivers accurate, precise, and trustworthy quantitative data for 4-Methylisophthalic acid.

References

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis.
  • ResearchGate. Benzoic acid determination with GC-FID?. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Isophthalic acid on Primesep B Column. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Methylisophthalic acid, grounded in established safety principles and regulatory standards. Our objective is to empower your laboratory with the knowledge to handle this compound confidently and safely from acquisition to disposal.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. 4-Methylisophthalic acid, like many substituted aromatic carboxylic acids, presents specific risks that dictate its handling and disposal requirements.

According to available Safety Data Sheets (SDS), 4-Methylisophthalic acid is classified as:

  • Skin Irritant: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritant: Poses a significant risk of causing serious eye irritation.[1][2]

  • Respiratory Tract Irritant: Inhalation of dust may cause irritation to the respiratory tract.[1]

These hazards underscore the necessity of preventing its release into the environment and ensuring it is not improperly discarded through standard waste streams. The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4][5] RCRA establishes a "cradle-to-grave" management system, meaning generators of hazardous waste are responsible for it from the point of generation to its final, safe disposal.[4]

Table 1: Hazard Profile of 4-Methylisophthalic Acid

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation May cause redness, pain, and inflammation.[1][2]Avoid direct contact; wear appropriate gloves and lab coat.
Serious Eye Irritation Can cause significant irritation and pain.[1][2]Wear safety glasses or goggles.
Respiratory Irritation Dust can irritate the nose, throat, and lungs.[1]Handle in a well-ventilated area or a fume hood to minimize dust generation.
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the disposal of 4-Methylisophthalic acid waste. This workflow is designed to ensure safety, compliance, and environmental protection at every stage.

Before handling the waste, ensure you are wearing the appropriate PPE. The choice of PPE is directly informed by the hazard assessment.

  • Hand Protection: Wear impervious gloves (e.g., nitrile).[2]

  • Eye Protection: Chemical safety glasses or goggles are mandatory to protect against dust particles.[6]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating significant dust, a dust respirator should be used. All handling should occur in a well-ventilated area.

Proper segregation is a cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Classification: 4-Methylisophthalic acid is a non-halogenated solid organic acid .

  • Action: It must be collected separately from liquid waste, halogenated organic waste, and inorganic waste streams.[7] Never mix different types of chemical waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[8]

The integrity of the waste container is critical to prevent leaks and spills.

  • Container Type: Use a designated, leak-proof container that is compatible with acidic organic solids. A high-density polyethylene (HDPE) container or the original product container are excellent choices.[9][10] Do not use metal containers for acidic waste.[7][10]

  • Container Condition: Ensure the container is in good condition, with no cracks or damage.[10]

  • Closure: The container must have a tightly sealing lid. Keep the container closed at all times except when adding waste.[10][11] This prevents the release of vapors and protects against spills.

Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • Labeling Requirements: The waste container must be clearly labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.

  • Information to Include:

    • The full chemical name: "Waste 4-Methylisophthalic Acid". Avoid using abbreviations or chemical formulas.

    • All components and their approximate percentages if it is a mixed waste.

    • The relevant hazard characteristics (e.g., "Irritant").

    • The date accumulation started.[12]

    • The name of the principal investigator and the laboratory location.

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[11]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin or tray to contain any potential leaks.[7]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents and bases.[1]

The final step is to arrange for the collection of the waste by your institution's authorized hazardous waste management team (often the EHS office).

  • Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not dispose of 4-Methylisophthalic acid down the drain or in the regular trash.[9]

  • Final Disposal Method: The ultimate disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber system, as this is a common and environmentally sound method for organic solids.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from waste generation to final pickup.

cluster_prep Preparation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Solid Organic Acid) A->B Handle Waste C Step 3: Use Compatible Container (e.g., HDPE Jar) B->C Contain D Step 4: Attach Hazardous Waste Label C->D Label Immediately E Step 5: Store in Satellite Accumulation Area D->E Store Securely F Step 6: Request Pickup by EHS/Waste Management E->F When Full or Ready

Caption: Workflow for the proper disposal of 4-Methylisophthalic acid.

Managing Spills and Empty Containers

Accidents can happen. A clear plan for managing spills and decontaminating containers is a critical component of laboratory safety.

For a small spill of solid 4-Methylisophthalic acid:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Wear your full PPE, including gloves and eye protection.

  • Containment: Prevent the dust from spreading. Avoid dry sweeping if possible.

  • Cleanup: Carefully sweep or vacuum up the spilled material and place it into a designated hazardous waste container. The collected spill debris must be disposed of as hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

Empty containers that held 4-Methylisophthalic acid must be properly decontaminated before being discarded as regular trash or recycled.[13]

  • Initial Removal: Ensure the container is thoroughly empty, with only minimal residue remaining.[9]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[9][14]

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[9][14] Do not pour the rinsate down the drain.

  • Deface Label: After triple rinsing and allowing the container to dry, completely remove or deface the original chemical label.[9][13]

  • Final Disposal: The clean, dry, and unlabeled container can now be disposed of in the appropriate regular waste stream (e.g., glass or plastic recycling).

Decision Diagram: Empty Container Disposal

This diagram provides a clear decision path for handling containers that previously held 4-Methylisophthalic acid.

Start Empty Container of 4-Methylisophthalic Acid CheckEmpty Is container thoroughly empty (only de minimis residue)? Start->CheckEmpty TripleRinse Triple rinse with a suitable solvent CheckEmpty->TripleRinse Yes CollectRinsate Collect ALL rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DefaceLabel Deface or remove original label CollectRinsate->DefaceLabel DisposeTrash Dispose of clean container in appropriate trash/recycling DefaceLabel->DisposeTrash

Caption: Decision-making process for decontaminating empty chemical containers.

By adhering to this comprehensive disposal guide, you not only ensure compliance with safety regulations but also actively contribute to a culture of safety and environmental responsibility within your organization. This commitment is the hallmark of scientific excellence.

References

  • Isophthalic acid - Sdfine. (n.d.).
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • Safety Data Sheet - 4-Methylphthalic Acid. (2014, December 3). Spectrum Chemical.
  • Safety Data Sheet - 5-Methylisophthalic Acid. (n.d.). TCI Chemicals.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Safety Data Sheet - Isophthalic acid. (n.d.). Lotte Chemical Corporation.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • Safety Data Sheet - p-Toluic acid. (2024, January 9). Sigma-Aldrich.
  • Safety Data Sheet - 5-Methylisophthalic acid. (2025, December 24). Fisher Scientific.
  • Safety Data Sheet - Isophthalic acid. (2025, April 24). Sigma-Aldrich.
  • ISOPHTHALIC ACID FOR SYNTHESIS MSDS. (2018, December 26). Loba Chemie.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR.
  • EPA Rules For Hazardous Waste Management: A Primer on RCRA. (2017, November 14).
  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.

Sources

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